Product packaging for JF526-Taxol (TFA)(Cat. No.:)

JF526-Taxol (TFA)

Cat. No.: B15136786
M. Wt: 1507.4 g/mol
InChI Key: WYTXGBVNWCQFKK-SOCHEKDQSA-N
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Description

JF526-Taxol (TFA) is a useful research compound. Its molecular formula is C75H75F9N4O19 and its molecular weight is 1507.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality JF526-Taxol (TFA) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about JF526-Taxol (TFA) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C75H75F9N4O19 B15136786 JF526-Taxol (TFA)

Properties

Molecular Formula

C75H75F9N4O19

Molecular Weight

1507.4 g/mol

IUPAC Name

4-[[8-[[(1S,2R)-3-[[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-2-benzoyloxy-1,9,12-trihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl]oxy]-2-hydroxy-3-oxo-1-phenylpropyl]amino]-8-oxooctyl]carbamoyl]-2-[3-(3,3-difluoroazetidin-1-ium-1-ylidene)-6-(3,3-difluoroazetidin-1-yl)-2,7-difluoroxanthen-9-yl]benzoic acid;2,2,2-trifluoroacetate

InChI

InChI=1S/C73H74F6N4O17.C2HF3O2/c1-37-52(31-73(95)63(99-66(93)40-19-13-10-14-20-40)61-69(5,62(89)59(87)57(37)68(73,3)4)53(85)30-54-72(61,36-96-54)100-38(2)84)98-67(94)60(88)58(39-17-11-9-12-18-39)81-55(86)21-15-7-6-8-16-24-80-64(90)41-22-23-42(65(91)92)43(25-41)56-44-26-46(74)48(82-32-70(76,77)33-82)28-50(44)97-51-29-49(47(75)27-45(51)56)83-34-71(78,79)35-83;3-2(4,5)1(6)7/h9-14,17-20,22-23,25-29,52-54,58-61,63,85,87-88,95H,6-8,15-16,21,24,30-36H2,1-5H3,(H2-,80,81,86,90,91,92);(H,6,7)/t52-,53-,54+,58-,59+,60+,61-,63-,69+,72-,73+;/m0./s1

InChI Key

WYTXGBVNWCQFKK-SOCHEKDQSA-N

Isomeric SMILES

CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)CCCCCCCNC(=O)C6=CC(=C(C=C6)C(=O)O)C7=C8C=C(C(=[N+]9CC(C9)(F)F)C=C8OC1=CC(=C(C=C17)F)N1CC(C1)(F)F)F)O)O)OC(=O)C1=CC=CC=C1)(CO4)OC(=O)C)O)C)O.C(=O)(C(F)(F)F)[O-]

Canonical SMILES

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)CCCCCCCNC(=O)C6=CC(=C(C=C6)C(=O)O)C7=C8C=C(C(=[N+]9CC(C9)(F)F)C=C8OC1=CC(=C(C=C17)F)N1CC(C1)(F)F)F)O)O)OC(=O)C1=CC=CC=C1)(CO4)OC(=O)C)O)C)O.C(=O)(C(F)(F)F)[O-]

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to JF526-Taxol (TFA): A Fluorogenic Probe for Microtubule Dynamics

Author: BenchChem Technical Support Team. Date: November 2025

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the novel fluorescent probe, JF526-Taxol (TFA). This document details its composition, mechanism of action, and applications in cellular imaging, supported by quantitative data, experimental protocols, and visual diagrams.

Introduction to JF526-Taxol (TFA)

JF526-Taxol (TFA) is a specialized fluorescent probe designed for the direct imaging of the microtubule cytoskeleton in living cells.[1] It is a conjugate molecule composed of three key components:

  • Janelia Fluor 526 (JF526): A bright, photostable, and cell-permeable fluorogenic dye. Its fluorescence is environmentally sensitive, exhibiting a significant increase in quantum yield upon binding to its target, which enables no-wash imaging with a high signal-to-noise ratio.[1][2][3]

  • Taxol (Paclitaxel): A well-established anti-cancer therapeutic and a powerful microtubule-stabilizing agent. It binds specifically to the β-tubulin subunit of microtubules, promoting and stabilizing their polymerization.[4]

  • Trifluoroacetate (TFA): A counterion associated with the molecule, often resulting from the purification process using trifluoroacetic acid.[5]

The conjugation of JF526 to Taxol creates a powerful tool for visualizing microtubule dynamics in real-time within living cells.

Mechanism of Action

The mechanism of action of JF526-Taxol is twofold, combining the pharmacological activity of Taxol with the fluorogenic properties of JF526.

Microtubule Stabilization by the Taxol Moiety

The Taxol component of the probe is responsible for its specific targeting to microtubules. Taxol binds to the β-tubulin subunit within the microtubule polymer.[4] This binding event has several key consequences:

  • Promotion of Tubulin Assembly: Taxol enhances the rate and extent of microtubule polymerization.[6][7]

  • Stabilization of Microtubules: It prevents the depolymerization of microtubules, making them resistant to disassembly by factors such as cold or calcium ions.[6][7]

  • Cell Cycle Arrest: The stabilization of microtubules disrupts the dynamic instability required for the formation and function of the mitotic spindle during cell division. This leads to an arrest of the cell cycle at the G2/M phase.[8][9]

  • Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death. This is the primary mechanism behind Taxol's anti-cancer effects.[8][9]

The signaling pathway for Taxol-induced apoptosis is multifaceted, involving the modulation of Bcl-2 family proteins. Taxol can activate pro-apoptotic proteins like BAX and BAK, and inhibit anti-apoptotic proteins such as Bcl-2 and MCL-1, ultimately leading to caspase activation and cell death.[8]

Taxol_Mechanism_of_Action cluster_cell Cancer Cell JF526-Taxol JF526-Taxol Microtubules Microtubules JF526-Taxol->Microtubules Binds to β-tubulin Stabilized_Microtubules Stabilized Microtubules Microtubules->Stabilized_Microtubules Promotes Polymerization & Prevents Depolymerization Mitotic_Spindle_Disruption Mitotic Spindle Disruption Stabilized_Microtubules->Mitotic_Spindle_Disruption G2_M_Arrest G2/M Phase Cell Cycle Arrest Mitotic_Spindle_Disruption->G2_M_Arrest Bcl_2_Family Bcl-2 Family Modulation G2_M_Arrest->Bcl_2_Family Apoptosis Apoptosis Bcl_2_Family->Apoptosis Induces

Figure 1: Mechanism of Action of the Taxol Moiety.

Fluorogenic Signaling of the JF526 Moiety

The Janelia Fluor 526 dye is designed to be fluorogenic, meaning its fluorescence is dependent on its local environment. In aqueous solution, JF526 exists predominantly in a non-fluorescent, colorless lactone form. Upon binding to a target, in this case, the hydrophobic environment of the microtubule via the Taxol linker, the equilibrium shifts to a fluorescent zwitterionic form.[2] This property is highly advantageous for live-cell imaging as it allows for:

  • No-Wash Imaging: The probe is only fluorescent when bound to its target, significantly reducing background fluorescence from unbound probes in the cytoplasm.[1]

  • High Signal-to-Noise Ratio: The low background fluorescence results in bright, clear images of the microtubule network.

JF526_Fluorogenicity cluster_workflow Fluorogenic Mechanism of JF526 JF526_Lactone JF526-Taxol (Non-fluorescent Lactone) Microtubule_Binding Binding to Microtubule JF526_Lactone->Microtubule_Binding In Cytosol JF526_Zwitterion JF526-Taxol (Fluorescent Zwitterion) Microtubule_Binding->JF526_Zwitterion Conformational Change

Figure 2: Fluorogenic Mechanism of JF526.

Quantitative Data

The photophysical properties of JF526 and its Taxol conjugate have been characterized, providing a quantitative basis for its use in fluorescence microscopy.

PropertyValueReference
JF526-Taxol
Excitation Maximum (λabs)531 nm[1]
Emission Maximum (λem)549 nm[1]
Janelia Fluor 526 (General)
Quantum Yield (Φ)0.87[1][2][3]
Extinction Coefficient (ε)118,000 M-1cm-1[1][2][3]
Lactone-Zwitterion Equilibrium Constant (KL-Z)0.005[10]
Taxol (Paclitaxel)
IC50 (Human Tumor Cell Lines, 24h exposure)2.5 - 7.5 nM[11][12]
Binding Affinity to Microtubules (Ka)~107 M-1

Experimental Protocols

Synthesis of JF526-Taxol

The synthesis of JF526-Taxol involves the conjugation of a carboxylated derivative of JF526 to an amino-functionalized Taxol molecule. While a detailed, step-by-step protocol for this specific conjugate is proprietary, a general workflow can be described based on the synthesis of other JF526 ligands.[2]

Synthesis_Workflow cluster_synthesis General Synthesis Workflow for JF526-Taxol Start Start JF526_Carboxy Carboxylated JF526 Derivative Start->JF526_Carboxy Activation Activate Carboxyl Group (e.g., NHS ester) JF526_Carboxy->Activation Taxol_Amine Amino-functionalized Taxol Coupling Amide Bond Formation Taxol_Amine->Coupling Activation->Coupling Purification Purify Conjugate (e.g., HPLC) Coupling->Purification Characterization Characterize Product (e.g., Mass Spec, NMR) Purification->Characterization End End Characterization->End

Figure 3: General Synthesis Workflow.

General Steps:

  • Synthesis of Carboxylated JF526: A derivative of JF526 containing a carboxylic acid functional group is synthesized. This often involves a multi-step organic synthesis process.[2]

  • Functionalization of Taxol: Taxol is modified to introduce a primary amine group, which will serve as the attachment point for the JF526 dye.

  • Activation of Carboxylated JF526: The carboxylic acid on the JF526 derivative is activated to facilitate amide bond formation. A common method is the formation of an N-hydroxysuccinimide (NHS) ester.[3][13]

  • Coupling Reaction: The activated JF526-NHS ester is reacted with the amino-functionalized Taxol in an appropriate solvent with a base to catalyze the reaction.

  • Purification: The resulting JF526-Taxol conjugate is purified from unreacted starting materials and byproducts, typically using high-performance liquid chromatography (HPLC).

  • Characterization: The final product is characterized to confirm its identity and purity using techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Live-Cell Imaging of Microtubules

The following is a general protocol for staining microtubules in live cells with JF526-Taxol, adapted from protocols for similar fluorescent Taxol probes.[14][15]

Materials:

  • JF526-Taxol (TFA)

  • Dimethyl sulfoxide (DMSO)

  • Cell culture medium (e.g., DMEM), pre-warmed to 37°C

  • Live cells cultured on an appropriate imaging dish (e.g., glass-bottom dish)

  • Fluorescence microscope equipped with appropriate filters for JF526 (Excitation: ~531 nm, Emission: ~549 nm)

Protocol:

  • Prepare a Stock Solution: Dissolve JF526-Taxol in DMSO to create a concentrated stock solution (e.g., 1 mM). Aliquot and store at -20°C for long-term storage.

  • Prepare Working Solution: Dilute the stock solution into pre-warmed cell culture medium to the desired final concentration. A starting concentration of 3 µM can be used, but this should be optimized for the specific cell type and experimental conditions.[14][15] Prepare this working solution fresh on the day of the experiment.

  • Cell Staining: Remove the existing medium from the cultured cells and add the JF526-Taxol working solution.

  • Incubation: Incubate the cells for 1 hour at 37°C in a CO2 incubator.

  • Imaging: Image the cells directly without washing, using the appropriate filter set for JF526. The fluorogenic nature of the probe should provide a high signal-to-noise ratio.[1]

  • (Optional Wash): If background fluorescence is higher than desired, cells can be rinsed three times with phosphate-buffered saline (PBS) containing 2% bovine serum albumin (BSA), followed by the addition of fresh pre-warmed medium before imaging.[14][15]

Cytotoxicity Assay

To determine the cytotoxic effects of JF526-Taxol, a standard MTT assay can be performed. This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Human tumor cell lines

  • 96-well plates

  • JF526-Taxol (TFA)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Plate reader capable of measuring absorbance at ~570 nm

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of JF526-Taxol for a specified period (e.g., 24, 48, or 72 hours). Include untreated control wells.

  • MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at ~570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the untreated control. Plot the results to determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).

Applications

JF526-Taxol (TFA) is a versatile tool for a variety of applications in cell biology and drug discovery:

  • Live-Cell Imaging of Microtubule Dynamics: Its primary application is the real-time visualization of microtubule organization, transport, and disassembly in living cells.

  • Super-Resolution Microscopy: The brightness and photostability of JF526 make it suitable for advanced imaging techniques such as STED (Stimulated Emission Depletion) microscopy.[1]

  • High-Throughput Screening: The no-wash protocol makes it amenable to high-throughput screening assays to identify new drugs that affect microtubule structure and function.

  • Drug-Target Interaction Studies: It can be used to study the binding of Taxol and its derivatives to microtubules within the cellular environment.

Conclusion

JF526-Taxol (TFA) is a state-of-the-art fluorogenic probe that enables high-contrast imaging of microtubules in live cells. Its mechanism of action, rooted in the microtubule-stabilizing properties of Taxol and the fluorogenicity of JF526, provides a powerful tool for researchers. The quantitative data and experimental protocols provided in this guide offer a solid foundation for the successful application of this probe in a wide range of cell biology and drug discovery research.

References

An In-Depth Technical Guide to JF526-Taxol (TFA): A Fluorogenic Microtubule Probe

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, properties, and applications of JF526-Taxol (TFA), a fluorogenic probe designed for high-resolution imaging of microtubules in live cells.

Chemical Structure and Properties

JF526-Taxol (TFA) is a conjugate of the fluorescent dye Janelia Fluor 526 (JF526) and the well-known microtubule-stabilizing agent, Taxol (paclitaxel). The trifluoroacetate (TFA) salt form enhances its solubility and stability.

Chemical Formula: C75H75F9N4O19

Molecular Weight: 1507.4 g/mol

Chemical Name: 4-((8-(((1S,2R)-3-(((2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-12b-Acetoxy-12-(benzoyloxy)-4,6,11-trihydroxy-4a,8,13,13-tetramethyl-5-oxo-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-1H-7,11-methanocyclodeca[1][2]benzo[1,2-b]oxet-9-yl)oxy)-2-hydroxy-3-oxo-1-phenylpropyl)amino)-8-oxooctyl)carbamoyl)-2-(3-(3,3-difluoroazetidin-1-ium-1-ylidene)-6-(3,3-difluoroazetidin-1-yl)-2,7-difluoro-3H-xanthen-9-yl)benzoate trifluoroacetate

The structure consists of the JF526 fluorophore linked to the C7 position of the baccatin III core of Taxol via a linker. This specific conjugation preserves the microtubule-binding activity of Taxol while leveraging the fluorogenic properties of the JF526 dye.

Photophysical Properties

JF526-Taxol (TFA) is a fluorogenic probe, meaning its fluorescence is significantly enhanced upon binding to its target, in this case, microtubules. This property allows for no-wash, live-cell imaging with a high signal-to-noise ratio.

PropertyValueReference
Excitation Maximum (λex)526 nm[3][4]
Emission Maximum (λem)550 nm[3][4]
Quantum Yield (Φ)0.87[3][4]
Extinction Coefficient (ε)118,000 M⁻¹cm⁻¹[3][4]
Lactone-Zwitterion Equilibrium Constant (KL-Z)0.005[3]

Mechanism of Action

The mechanism of action of JF526-Taxol (TFA) is twofold, combining the functions of its two core components:

  • Taxol Moiety: The Taxol component binds to the β-tubulin subunit within microtubules. This binding stabilizes the microtubule polymer, preventing its depolymerization. This disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase and ultimately induces apoptosis.

  • JF526 Fluorophore: The JF526 dye is a rhodamine-based fluorophore that exists in a dynamic equilibrium between a non-fluorescent lactone form and a fluorescent zwitterionic form. In aqueous environments, the equilibrium favors the non-fluorescent state. Upon binding to the hydrophobic environment of the microtubule, the equilibrium shifts towards the fluorescent zwitterion, resulting in a significant increase in fluorescence.

cluster_solution Aqueous Solution cluster_microtubule Microtubule Binding JF526_Lactone JF526-Taxol (Lactone) Non-fluorescent JF526_Zwitterion JF526-Taxol (Zwitterion) Fluorescent JF526_Lactone->JF526_Zwitterion Equilibrium Tubulin β-Tubulin Subunit JF526_Lactone->Tubulin Binding Bound_JF526 Bound JF526-Taxol (Zwitterion) Highly Fluorescent Tubulin->Bound_JF526 Conformational Change & Fluorescence On

Figure 1. Fluorogenic Mechanism of JF526-Taxol.

Experimental Protocols

Live-Cell Imaging of Microtubules

This protocol is adapted from methodologies for similar fluorescent Taxol probes and is intended as a general guideline. Optimization may be required for specific cell types and experimental conditions.

Materials:

  • JF526-Taxol (TFA) stock solution (1 mM in DMSO)

  • Cell culture medium appropriate for the cell line

  • Live-cell imaging dish or chambered coverglass

  • Fluorescence microscope with appropriate filter sets (e.g., excitation ~525 nm, emission ~550 nm)

Procedure:

  • Cell Seeding: Seed cells on a live-cell imaging dish and allow them to adhere and grow to the desired confluency.

  • Probe Preparation: Prepare a working solution of JF526-Taxol (TFA) in pre-warmed cell culture medium. A final concentration in the range of 100-500 nM is a good starting point.

  • Cell Staining: Remove the existing medium from the cells and replace it with the medium containing JF526-Taxol (TFA).

  • Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2 for 30-60 minutes.

  • Imaging: Image the cells directly without washing. The fluorogenic nature of the probe minimizes background fluorescence from unbound molecules.

Start Start Seed_Cells Seed cells in imaging dish Start->Seed_Cells Prepare_Probe Prepare JF526-Taxol working solution Seed_Cells->Prepare_Probe Stain_Cells Replace medium with probe solution Prepare_Probe->Stain_Cells Incubate Incubate at 37°C Stain_Cells->Incubate Image Live-cell imaging Incubate->Image End End Image->End JF526_Taxol JF526-Taxol Microtubules Microtubules JF526_Taxol->Microtubules Binds to β-tubulin Stabilization Hyperstabilization of Microtubules Microtubules->Stabilization Dynamics_Inhibition Inhibition of Microtubule Dynamics Stabilization->Dynamics_Inhibition Spindle_Defects Defective Mitotic Spindle Assembly Dynamics_Inhibition->Spindle_Defects SAC_Activation Spindle Assembly Checkpoint (SAC) Activation Spindle_Defects->SAC_Activation Mitotic_Arrest Mitotic Arrest (G2/M Phase) SAC_Activation->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

References

The Advent of JF526-Taxol: A Technical Guide to a Fluorogenic Probe for Advanced Microtubule Imaging

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The microtubule cytoskeleton, a dynamic network of protein filaments, plays a pivotal role in a multitude of cellular processes, including cell division, intracellular transport, and the maintenance of cell shape. The study of microtubule dynamics is therefore crucial for understanding fundamental cell biology and for the development of therapeutics that target these structures, such as the highly successful anti-cancer drug Taxol (paclitaxel). This technical guide delves into the discovery and development of JF526-Taxol, a novel fluorogenic probe that has emerged as a powerful tool for the real-time visualization of microtubules in living cells with exceptional clarity and resolution.

Taxol stabilizes microtubules by binding to the β-tubulin subunit, thereby promoting polymerization and preventing depolymerization.[1][2][3][4][5] This disruption of microtubule dynamics leads to mitotic arrest and ultimately, cell death, forming the basis of its chemotherapeutic action. To visualize these intricate processes in living cells, researchers have increasingly turned to fluorescently labeling Taxol. The development of Janelia Fluor® (JF) dyes, particularly the fluorogenic JF526, has marked a significant advancement in this field. JF526 is a bright, photostable, and cell-permeable yellow fluorescent dye that exhibits a remarkable increase in fluorescence upon binding to its target.[6][7][8][9] The conjugation of JF526 to Taxol has yielded a probe, JF526-Taxol, that allows for no-wash, live-cell imaging of microtubules with high contrast and is amenable to super-resolution microscopy techniques.[7][10][11]

This guide provides a comprehensive overview of JF526-Taxol, including its mechanism of action, key quantitative data, detailed experimental protocols, and visualizations of the underlying biological and experimental workflows.

Quantitative Data

The photophysical properties of the JF526 dye and the binding affinity of Taxol provide a strong foundation for understanding the performance of the JF526-Taxol conjugate.

PropertyValueReference
JF526 Dye Excitation Maximum (λex) 526 nm[6][8][9]
JF526 Dye Emission Maximum (λem) 550 nm[6][8][9]
JF526 Dye Quantum Yield (Φ) 0.87[6][8][9]
JF526 Dye Extinction Coefficient (ε) 118,000 M⁻¹cm⁻¹[6][8][9]
Taxol Binding Affinity to Microtubules (Kd) ~10 nM[4]
Flutax-1 Binding Affinity to Microtubules (Ka) ~10⁷ M⁻¹[11]
Flutax-2 Binding Affinity to Microtubules (Ka) ~10⁷ M⁻¹[11]

Note: The binding affinity of the JF526-Taxol conjugate has not been explicitly reported. However, the affinity is expected to be in a similar nanomolar range to that of unmodified Taxol and other fluorescent Taxol derivatives like Flutax-1 and Flutax-2.

Mechanism of Action and Binding

Taxol exerts its microtubule-stabilizing effect by binding to a specific pocket on the β-tubulin subunit within the microtubule polymer.[1][5] This binding site is located on the luminal side of the microtubule. The binding of Taxol induces a conformational change in the tubulin dimer, promoting a "straight" conformation that is more favorable for incorporation into the microtubule lattice and resistant to depolymerization.[1][2] This stabilization disrupts the normal dynamic instability of microtubules, which is essential for their function in processes like mitosis.

Taxol Binding and Microtubule Stabilization cluster_0 Cellular Environment cluster_1 Binding and Stabilization JF526_Taxol JF526-Taxol (Fluorogenic Probe) Binding Binding to β-tubulin pocket JF526_Taxol->Binding Enters cell Microtubule Dynamic Microtubule (α/β-tubulin polymer) Microtubule->Binding Conformational_Change Induces 'Straight' Tubulin Conformation Binding->Conformational_Change Stabilization Microtubule Stabilization Conformational_Change->Stabilization Prevents depolymerization

Caption: Mechanism of JF526-Taxol action.

The binding of Taxol to β-tubulin allosterically counteracts the conformational strain induced by GTP hydrolysis, effectively locking the tubulin subunits into the microtubule lattice.[5]

Taxol Binding Site on β-Tubulin beta_tubulin β-Tubulin Subunit taxol_pocket Taxol Binding Pocket (Luminal Surface) beta_tubulin->taxol_pocket m_loop M-loop taxol_pocket->m_loop interacts with s9_s10_loop S9-S10 loop taxol_pocket->s9_s10_loop interacts with core_helix Core Helix taxol_pocket->core_helix interacts with

Caption: Taxol's binding pocket on β-tubulin.

Experimental Protocols

Synthesis of JF526-Taxol

General Synthesis Workflow for JF526-Taxol JF526_NHS JF526-NHS Ester Reaction Amine-NHS Ester Coupling Reaction (in organic solvent, e.g., DMSO) JF526_NHS->Reaction Amino_Taxol Amine-modified Taxol Amino_Taxol->Reaction Purification Purification (e.g., HPLC) Reaction->Purification JF526_Taxol JF526-Taxol Conjugate Purification->JF526_Taxol

Caption: Synthesis of JF526-Taxol overview.

Live-Cell Imaging of Microtubules

The following protocol is a general guideline for live-cell imaging using JF526-Taxol, based on protocols for similar Janelia Fluor-Taxol conjugates.[8][9][10][12] Optimization may be required for specific cell types and experimental conditions.

Materials:

  • JF526-Taxol

  • Dimethyl sulfoxide (DMSO)

  • Cell culture medium appropriate for the cells of interest

  • Live-cell imaging dish or chambered coverglass

  • Cells of interest plated on the imaging dish

Protocol:

  • Prepare a stock solution: Dissolve JF526-Taxol in DMSO to a concentration of 1-10 mM. Store the stock solution at -20°C, protected from light.

  • Prepare working solution: On the day of the experiment, dilute the stock solution in pre-warmed (37°C) cell culture medium to a final concentration of 100-500 nM. Note: The optimal concentration should be determined empirically, starting with a lower concentration to minimize potential effects on microtubule dynamics.

  • Cell Staining: Replace the existing medium in the imaging dish with the medium containing JF526-Taxol.

  • Incubation: Incubate the cells for 30-60 minutes at 37°C in a CO₂ incubator.

  • Imaging: Image the cells directly without washing. This is possible due to the fluorogenic nature of the probe. Use appropriate filter sets for the JF526 dye (Excitation: ~526 nm, Emission: ~550 nm).

Live-Cell Imaging Workflow with JF526-Taxol Prepare_Stock Prepare Stock Solution (1-10 mM in DMSO) Prepare_Working Prepare Working Solution (100-500 nM in medium) Prepare_Stock->Prepare_Working Cell_Staining Replace Medium and Add Working Solution Prepare_Working->Cell_Staining Incubation Incubate (30-60 min at 37°C) Cell_Staining->Incubation Imaging Live-Cell Imaging (No-wash) Incubation->Imaging

Caption: Live-cell imaging workflow.

Super-Resolution Microscopy (STED)

JF526-Taxol is well-suited for stimulated emission depletion (STED) microscopy, enabling the visualization of microtubule structures with nanoscale resolution.

Instrumentation:

  • A STED microscope equipped with an excitation laser around 526 nm and a depletion laser at 775 nm.

Protocol:

  • Prepare and stain live cells with JF526-Taxol as described in the live-cell imaging protocol.

  • Mount the imaging dish on the STED microscope.

  • Acquire images using the appropriate excitation and depletion laser settings. The power of the depletion laser will need to be optimized to achieve the desired resolution while minimizing phototoxicity.

Conclusion

JF526-Taxol represents a significant advancement in the field of microtubule imaging. Its fluorogenic nature, combined with the high brightness and photostability of the JF526 dye, allows for high-contrast, no-wash imaging of microtubules in living cells. Furthermore, its compatibility with super-resolution techniques like STED provides unprecedented opportunities to study the intricate dynamics and organization of the microtubule cytoskeleton at the nanoscale. This technical guide provides a foundational understanding of JF526-Taxol for researchers and scientists, empowering them to leverage this powerful tool in their investigations of cellular biology and drug development.

References

The spectral properties of JF526-Taxol (TFA): excitation and emission maxima.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core spectral properties of JF526-Taxol (TFA), a fluorogenic probe designed for high-resolution imaging of the microtubule cytoskeleton. This document provides a comprehensive overview of its excitation and emission maxima, alongside other key photophysical parameters. Furthermore, it details the experimental methodologies for the characterization of such fluorescent probes and their application in live-cell imaging, empowering researchers to effectively integrate this tool into their workflows.

Core Photophysical Properties of JF526-Taxol (TFA)

JF526-Taxol (TFA) is a derivative of the microtubule-stabilizing agent paclitaxel conjugated to the fluorogenic dye Janelia Fluor 526 (JF526). A key feature of this probe is its fluorogenicity; it exhibits minimal fluorescence in its unbound state and becomes highly fluorescent upon binding to microtubules, enabling no-wash, live-cell imaging with high contrast.[1][2][3] The trifluoroacetate (TFA) salt form enhances its solubility and stability.

The essential spectral and photophysical characteristics of JF526-Taxol (TFA) are summarized in the table below.

PropertyValueReference
Excitation Maximum (λex) 531 nm[1][2][3]
Emission Maximum (λem) 549 nm[1][2][3]
Quantum Yield (Φ) 0.87[1][2]
Molar Extinction Coefficient (ε) 118,000 M⁻¹cm⁻¹[1][2]

Experimental Protocols

The determination of the spectral properties of fluorescent probes like JF526-Taxol and their application in cellular imaging involves a series of well-defined experimental procedures. The following sections outline the typical methodologies employed.

Determination of Spectral Properties

The characterization of the excitation and emission spectra, quantum yield, and molar extinction coefficient is fundamental to understanding the performance of a fluorescent probe. These parameters are typically determined as follows:

1. Measurement of Excitation and Emission Maxima:

  • Instrumentation: A calibrated spectrofluorometer is used to measure the fluorescence spectra.

  • Procedure:

    • A dilute solution of the fluorescent dye is prepared in a suitable solvent (e.g., dimethyl sulfoxide - DMSO, or an aqueous buffer).

    • To determine the emission spectrum, the sample is excited at a fixed wavelength, typically near the expected absorption maximum, and the emitted fluorescence is scanned across a range of wavelengths.

    • To determine the excitation spectrum, the emission is monitored at a fixed wavelength (the determined emission maximum), while the excitation wavelength is scanned.

    • The wavelengths corresponding to the peak intensities of these spectra are recorded as the excitation and emission maxima.

2. Determination of Quantum Yield:

  • Methodology: The relative quantum yield is the most common method, comparing the fluorescence intensity of the unknown sample to a well-characterized fluorescence standard with a known quantum yield.

  • Procedure:

    • A series of solutions of the sample and the standard are prepared with low absorbance values (typically < 0.1) at the excitation wavelength to avoid inner filter effects.

    • The absorption spectra are measured using a UV-Vis spectrophotometer.

    • The fluorescence emission spectra are recorded for both the sample and the standard under identical experimental conditions (e.g., excitation wavelength, slit widths).

    • The integrated fluorescence intensity is calculated for both the sample and the standard.

    • The quantum yield is then calculated using the following equation: Φ_sample = Φ_standard * (I_sample / I_standard) * (A_standard / A_sample) * (n_sample / n_standard)² where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

3. Measurement of Molar Extinction Coefficient:

  • Methodology: The molar extinction coefficient is determined using the Beer-Lambert law (A = εcl), which relates absorbance (A) to the molar concentration (c) and the path length of the cuvette (l).

  • Procedure:

    • A series of solutions of the compound of known concentrations are prepared in a suitable solvent.

    • The absorbance of each solution is measured at the absorption maximum (λmax) using a UV-Vis spectrophotometer.

    • A plot of absorbance versus concentration is generated. The slope of the resulting line corresponds to the molar extinction coefficient (ε) when the path length is 1 cm.

Live-Cell Imaging of Microtubules

JF526-Taxol is designed for the direct visualization of microtubules in living cells. The following is a general protocol for its application in confocal or super-resolution microscopy.

1. Cell Culture and Preparation:

  • Cells are seeded on a suitable imaging dish or chamber slide (e.g., glass-bottom dishes) and cultured to the desired confluency. The choice of cell line will depend on the specific research question.

2. Staining with JF526-Taxol:

  • A stock solution of JF526-Taxol (TFA) is prepared in anhydrous DMSO.

  • The stock solution is diluted to the desired final working concentration (typically in the nanomolar to low micromolar range) in pre-warmed cell culture medium.

  • The culture medium is removed from the cells and replaced with the medium containing JF526-Taxol.

  • The cells are incubated at 37°C in a CO₂ incubator for a sufficient period to allow for labeling of the microtubules (e.g., 30-60 minutes). Due to the fluorogenic nature of the probe, a wash step is generally not required.[1][2]

3. Imaging:

  • The imaging dish is transferred to the stage of a confocal or super-resolution (e.g., STED, SIM) microscope equipped with an environmental chamber to maintain physiological conditions (37°C, 5% CO₂).

  • Cells are excited using a laser line close to the excitation maximum of JF526 (e.g., 532 nm).

  • Fluorescence emission is collected through a bandpass filter centered around the emission maximum of JF526 (e.g., 550-600 nm).

  • Images are acquired using appropriate settings for laser power, detector gain, and scan speed to obtain high-quality images with minimal phototoxicity. For super-resolution techniques like STED microscopy, a depletion laser (e.g., 775 nm) is also utilized.[4]

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the characterization and application of JF526-Taxol for microtubule imaging.

Workflow for JF526-Taxol Characterization and Imaging.

Signaling Pathways and Logical Relationships

JF526-Taxol's primary mechanism of action is the stabilization of microtubules. This process is not directly part of a signaling pathway but rather a structural intervention. The logical relationship of its function is straightforward: the Taxol moiety binds to the β-tubulin subunit within the microtubule polymer, which in turn stabilizes the microtubule structure. The conjugated JF526 fluorophore, due to its environment-sensitive fluorescence, reports on this binding event.

The following diagram illustrates the logical relationship of JF526-Taxol's function.

logical_relationship JF526_Taxol JF526-Taxol (Low Fluorescence) Bound_Complex JF526-Taxol-Tubulin Complex (High Fluorescence) JF526_Taxol->Bound_Complex Binds to Tubulin β-Tubulin Subunit (in Microtubule) Tubulin->Bound_Complex Stabilization Microtubule Stabilization Bound_Complex->Stabilization Leads to Imaging Fluorescence Imaging (Confocal/STED) Bound_Complex->Imaging Enables

Functional relationship of JF526-Taxol.

References

The Principle of No-Wash Imaging with JF526-Taxol (TFA): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles and practical applications of JF526-Taxol (TFA), a fluorogenic probe designed for no-wash live-cell imaging of microtubules. By elucidating the mechanism of action, providing detailed experimental protocols, and presenting key quantitative data, this document serves as a comprehensive resource for researchers seeking to leverage this advanced imaging tool.

Introduction to No-Wash Imaging and Fluorogenic Probes

Traditional live-cell fluorescence microscopy often necessitates wash steps to remove unbound fluorescent probes, a process that can be time-consuming, induce cellular stress, and disrupt dynamic biological processes. No-wash imaging techniques circumvent these issues by employing fluorogenic probes that exhibit fluorescence only upon binding to their specific target. This intrinsic property minimizes background signal from unbound molecules, resulting in a high signal-to-noise ratio and enabling real-time visualization of cellular dynamics with minimal perturbation.[1]

JF526-Taxol (TFA) is a prime example of such a probe, designed for the specific labeling of microtubules in living cells.[2] It consists of the microtubule-stabilizing agent Taxol conjugated to the fluorogenic dye Janelia Fluor 526 (JF526).[2][3]

The Core Principle: A Tale of Two States

The fluorogenic nature of JF526-Taxol is rooted in the chemical equilibrium of the JF526 dye between two distinct states: a non-fluorescent, colorless lactone form and a brightly fluorescent, colored zwitterionic form.[4][5] In aqueous environments, the equilibrium heavily favors the non-fluorescent lactone, rendering the unbound probe essentially dark.[4]

Upon binding to its target, the hydrophobic environment of the microtubule binding pocket induces a conformational change in the JF526 dye, shifting the equilibrium towards the fluorescent zwitterionic state.[4] This target-induced fluorescence "turn-on" is the cornerstone of no-wash imaging with JF526-Taxol, as it ensures that only the microtubule-bound probes contribute significantly to the fluorescent signal.

Unbound Unbound JF526-Taxol (Aqueous Environment) Lactone Non-Fluorescent Lactone Form (Favored) Unbound->Lactone Equilibrium Favors Bound Microtubule-Bound JF526-Taxol (Hydrophobic Pocket) Zwitterion Fluorescent Zwitterion Form Bound->Zwitterion Equilibrium Shifts to Lactone->Zwitterion Binding to Microtubule Zwitterion->Lactone Dissociation

Figure 1: Fluorogenic Mechanism of JF526-Taxol.

The Targeting Moiety: Taxol's Mechanism of Action

Taxol is a well-characterized diterpenoid that acts as a microtubule-stabilizing agent.[6] It binds to the β-tubulin subunit of microtubules, promoting their assembly and preventing depolymerization.[7] This stabilization of microtubules disrupts the dynamic instability essential for various cellular processes, most notably mitotic spindle formation, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[7] By conjugating JF526 to Taxol, the probe is specifically targeted to the microtubule cytoskeleton.

cluster_0 Microtubule Dynamics cluster_1 Taxol Intervention Tubulin αβ-Tubulin Dimers Microtubule Microtubule Polymer Tubulin->Microtubule Polymerization Microtubule->Tubulin Depolymerization Taxol Taxol Stabilized_MT Stabilized Microtubule Taxol->Stabilized_MT Binds to β-tubulin Mitotic_Arrest Mitotic Arrest (G2/M) Stabilized_MT->Mitotic_Arrest Inhibits Depolymerization Apoptosis Apoptosis Mitotic_Arrest->Apoptosis Leads to

Figure 2: Taxol's Signaling Pathway.

Quantitative Data

A comprehensive understanding of a fluorescent probe's performance requires an examination of its key quantitative parameters.

Photophysical Properties of JF526-Taxol (TFA)

The spectral characteristics of JF526-Taxol determine the optimal microscope settings for imaging.

ParameterValueReference
Excitation Maximum (λex)531 nm[8][9]
Emission Maximum (λem)549 nm[8][9]
Molar Extinction Coefficient (ε)118,000 M⁻¹cm⁻¹[8][9]
Quantum Yield (Φ)0.87[8][9]
Binding Affinity and Kinetics

While specific binding affinity (Kd) and kinetic rates (kon and koff) for JF526-Taxol have not been explicitly reported in the reviewed literature, data from unlabeled Taxol and other fluorescent Taxol derivatives provide valuable context. The addition of a fluorophore can influence these parameters.

CompoundKdkonkoffReference
Taxol (unlabeled) ~10 nM(3.6 ± 0.1) x 10⁶ M⁻¹s⁻¹30 s⁻¹[6][10]
Flutax-1 ~100 nM (from Ka ≈ 10⁷ M⁻¹)6.10 ± 0.22 x 10⁵ M⁻¹s⁻¹Not Reported[7][11]
JF526-Taxol (TFA) Not ReportedNot ReportedNot Reported

The lower association rate constant (kon) of Flutax-1 compared to unlabeled Taxol suggests that the fluorescent tag may introduce steric hindrance, slowing the binding process. It is plausible that JF526-Taxol exhibits similar kinetic behavior.

Signal-to-Noise Ratio

Experimental Protocols

The following protocols provide a general framework for no-wash live-cell imaging with JF526-Taxol. Optimal conditions may vary depending on the cell type and experimental setup.

Reagent Preparation
  • Stock Solution: Prepare a stock solution of JF526-Taxol (TFA) in anhydrous dimethyl sulfoxide (DMSO). For example, dissolve 100 µg in a volume of DMSO to achieve a concentration of 1-10 mM.

  • Aliquoting and Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C, protected from light.

No-Wash Live-Cell Imaging Protocol

This protocol is adapted from a general procedure for similar fluorogenic Taxol probes.[6]

  • Cell Culture: Plate cells on a suitable imaging dish (e.g., glass-bottom dishes) and culture to the desired confluency.

  • Probe Preparation: On the day of imaging, thaw an aliquot of the JF526-Taxol stock solution. Dilute the stock solution in pre-warmed (37°C) cell culture medium to the final working concentration. A starting concentration of 100-500 nM is recommended, but should be optimized for each cell line and experiment.

  • Staining: Remove the existing culture medium from the cells and add the medium containing JF526-Taxol.

  • Incubation: Incubate the cells for 30-60 minutes at 37°C in a CO₂ incubator.

  • Imaging: Proceed directly to imaging without any wash steps. Image the cells using appropriate filter sets for JF526 (e.g., excitation around 530 nm and emission around 550 nm).

Start Start Prepare_Stock Prepare JF526-Taxol Stock Solution in DMSO Start->Prepare_Stock Culture_Cells Culture Cells on Imaging Dish Start->Culture_Cells Prepare_Working Prepare Working Solution in Pre-warmed Medium Prepare_Stock->Prepare_Working Culture_Cells->Prepare_Working Add_Probe Add Probe to Cells Prepare_Working->Add_Probe Incubate Incubate at 37°C (30-60 min) Add_Probe->Incubate Image Live-Cell Imaging (No Wash Step) Incubate->Image End End Image->End

Figure 3: No-Wash Imaging Workflow.

Conclusion

JF526-Taxol (TFA) represents a significant advancement in live-cell imaging, enabling the visualization of microtubule dynamics with high fidelity and minimal perturbation. Its fluorogenic properties, rooted in a target-induced shift in the lactone-zwitterion equilibrium, provide an excellent signal-to-noise ratio in a no-wash format. While specific binding affinity and kinetic data for JF526-Taxol remain to be fully elucidated, the available information, combined with data from related compounds, provides a strong foundation for its application in a wide range of research contexts. The protocols and data presented in this guide are intended to empower researchers to effectively utilize this powerful tool for their investigations into the intricate world of cellular biology.

References

The Binding Affinity of JF526-Taxol to Microtubules: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to JF526-Taxol and its Mechanism of Action

JF526-Taxol is a fluorescent derivative of the potent anti-cancer drug Paclitaxel (Taxol). It incorporates the Janelia Fluor 526 dye, a bright and photostable green-fluorescent probe, enabling the direct visualization of microtubules in live and fixed cells.[1][2] Like its parent compound, JF526-Taxol is expected to bind to the β-tubulin subunit within the microtubule polymer. This binding event stabilizes the microtubule, preventing its depolymerization and disrupting the dynamic instability essential for crucial cellular processes, most notably mitosis.[2] This interference with microtubule dynamics leads to cell cycle arrest at the G2/M phase and ultimately induces apoptosis in rapidly dividing cancer cells.[2]

The Janelia Fluor 526 component of the molecule is fluorogenic, meaning its fluorescence significantly increases upon binding to its target, in this case, microtubules.[1][2] This property is highly advantageous for imaging applications as it reduces background noise and allows for no-wash experimental setups.[1][2]

Quantitative Data: Photophysical Properties of JF526-Taxol

While specific binding affinity constants (Kd, Ki) for JF526-Taxol are not published, its key photophysical properties have been characterized. This information is crucial for designing fluorescence-based binding assays.

PropertyValueReference
Excitation Maximum (λabs)531 nm[1]
Emission Maximum (λem)549 nm[1]
Molar Extinction Coefficient (ε)118,000 M-1cm-1[1]
Quantum Yield (Φ)0.87[1]
Molecular Weight1507.42 g/mol [1]
Purity≥85% (HPLC)[1]
SolubilitySoluble to 10 mM in DMSO[3]

Experimental Protocols for Determining Binding Affinity

The binding affinity of fluorescent taxoids like JF526-Taxol to microtubules can be determined using several established methods. Below are detailed protocols for two common fluorescence-based assays.

Fluorescence Anisotropy Assay

This method measures the change in the rotational motion of the fluorescent molecule upon binding to a larger partner, in this case, microtubules. The increase in anisotropy is proportional to the fraction of bound ligand.

Materials:

  • JF526-Taxol

  • Taxol-stabilized microtubules

  • Binding buffer (e.g., 80 mM PIPES, 1 mM MgCl2, 1 mM EGTA, pH 6.8)

  • Fluorometer capable of measuring fluorescence anisotropy

Protocol:

  • Prepare a stock solution of JF526-Taxol in DMSO.

  • Prepare Taxol-stabilized microtubules by polymerizing purified tubulin in the presence of GTP and then adding Taxol to stabilize the polymers. Pellet the microtubules by ultracentrifugation and resuspend in binding buffer.

  • Set up a series of binding reactions in a microplate or cuvette. Each reaction should contain a fixed concentration of JF526-Taxol (in the low nanomolar range) and varying concentrations of microtubules.

  • Incubate the reactions at the desired temperature (e.g., 37°C) for a sufficient time to reach equilibrium (typically 30-60 minutes).

  • Measure the fluorescence anisotropy of each reaction.

  • Plot the change in anisotropy as a function of the microtubule concentration.

  • Fit the data to a suitable binding isotherm (e.g., a one-site binding model) to determine the dissociation constant (Kd).

Fluorescence Intensity-Based Saturation Binding Assay

This assay is particularly suitable for fluorogenic probes like JF526-Taxol, where fluorescence intensity increases upon binding.

Materials:

  • JF526-Taxol

  • Taxol-stabilized microtubules

  • Binding buffer

  • Fluorometer or fluorescence microscope

Protocol:

  • Prepare Taxol-stabilized microtubules as described above.

  • Set up a series of binding reactions with a fixed concentration of microtubules and increasing concentrations of JF526-Taxol.

  • Incubate the reactions to reach equilibrium.

  • Measure the fluorescence intensity of each sample.

  • For microscopy-based assays, the microtubules can be sedimented onto a coverslip, and the fluorescence intensity of the microtubules is quantified.[4]

  • Plot the fluorescence intensity as a function of the JF526-Taxol concentration.

  • Fit the resulting saturation curve to a one-site binding model to calculate the Kd and the maximum binding capacity (Bmax).

Visualizations

Experimental Workflow for Binding Affinity Determination

experimental_workflow cluster_preparation Preparation cluster_assay Binding Assay cluster_measurement Measurement cluster_analysis Data Analysis prep_jf526 Prepare JF526-Taxol Stock Solution setup_rxn Set up Binding Reactions (Varying Concentrations) prep_jf526->setup_rxn prep_mt Prepare Taxol-Stabilized Microtubules prep_mt->setup_rxn incubation Incubate to Equilibrium setup_rxn->incubation measure_signal Measure Fluorescence (Anisotropy or Intensity) incubation->measure_signal plot_data Plot Data measure_signal->plot_data fit_curve Fit Binding Curve plot_data->fit_curve determine_kd Determine Kd fit_curve->determine_kd

Caption: Workflow for determining the binding affinity of JF526-Taxol to microtubules.

Mechanism of Taxol-Induced Microtubule Stabilization

taxol_mechanism cluster_dynamic Dynamic Microtubule cluster_taxol_action JF526-Taxol Interaction cluster_stabilized Stabilized Microtubule tubulin α/β-Tubulin Dimers mt_dynamic Dynamic Instability (Polymerization/Depolymerization) tubulin->mt_dynamic Assembly mt_dynamic->tubulin Disassembly binding Binds to β-tubulin in Microtubule mt_dynamic->binding jf526_taxol JF526-Taxol jf526_taxol->binding mt_stable Stabilized Microtubule binding->mt_stable inhibition Inhibition of Depolymerization mt_stable->inhibition cell_cycle_arrest G2/M Arrest inhibition->cell_cycle_arrest apoptosis Apoptosis cell_cycle_arrest->apoptosis

Caption: Taxol's mechanism of action leading to cell cycle arrest.

Conclusion

JF526-Taxol is a valuable tool for studying microtubule dynamics due to its fluorogenic properties. While its specific binding affinity to microtubules has yet to be published, the experimental frameworks outlined in this guide provide a clear path for researchers to determine these crucial parameters. The characterization of the binding kinetics of JF526-Taxol will further enhance its utility in both basic research and drug development, enabling more quantitative analyses of its interaction with the microtubule cytoskeleton.

References

The Photostability of JF526-Taxol in Live-Cell Imaging: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the photostability and application of JF526-Taxol, a fluorogenic microtubule probe, in live-cell imaging. The document details the photophysical properties of the probe, outlines experimental protocols for its use, and presents a visual representation of the experimental workflow.

Introduction to JF526-Taxol

JF526-Taxol is a fluorescent probe designed for the direct imaging of microtubules in living cells. It consists of the microtubule-stabilizing agent, paclitaxel (Taxol), conjugated to the fluorogenic dye, Janelia Fluor 526 (JF526). This conjugation allows for the visualization of the microtubule cytoskeleton with high specificity and contrast. A key feature of JF526-Taxol is its fluorogenicity; it exhibits minimal fluorescence until it binds to its target, the tubulin protein within microtubules.[1] This "turn-on" mechanism significantly reduces background fluorescence from unbound probes, enabling no-wash imaging protocols and improving the signal-to-noise ratio in live-cell experiments.[1]

The Janelia Fluor (JF) series of dyes, including JF526, were developed through the rational design of rhodamine-based fluorophores to enhance their brightness and photostability, making them well-suited for advanced imaging techniques such as super-resolution microscopy.[2]

Photophysical and Photostability Properties

The table below summarizes the known photophysical properties of JF526-Taxol and the parent dye, JF526. For comparative purposes, data for the well-characterized SiR-tubulin, another popular microtubule probe, is included.

PropertyJF526-Taxol / JF526 DyeSiR-tubulin / SiR DyeReference
Excitation Maximum (λex)531 nm652 nm
Emission Maximum (λem)549 nm674 nm
Molar Extinction Coefficient (ε)118,000 M⁻¹cm⁻¹105,000 M⁻¹cm⁻¹
Fluorescence Quantum Yield (Φ)0.87 (as JF526 dye)0.30[5]
Photostability High (Qualitative) High (Qualitative) [3][4]

Note: The quantum yield of JF526 is for the free dye; the quantum yield of JF526-Taxol bound to microtubules may differ. The photostability of fluorescent probes is a complex parameter that depends on various factors, including the local cellular environment, illumination intensity, and the imaging modality used.

Mechanism of Action and Fluorogenicity

JF526-Taxol functions by exploiting the specific binding of the Taxol moiety to the β-tubulin subunit of microtubules. This interaction stabilizes the microtubule polymer, effectively arresting cell division.[6][7] The key to its application in live-cell imaging lies in the fluorogenic properties of the JF526 dye.

The JF526 dye exists in a chemical equilibrium between a non-fluorescent, colorless lactone form and a fluorescent, colored zwitterionic form. In aqueous environments, the equilibrium favors the non-fluorescent lactone. Upon binding to the hydrophobic environment of the tubulin protein, the equilibrium shifts towards the fluorescent zwitterion, resulting in a significant increase in fluorescence intensity.[5] This process is illustrated in the logical diagram below.

Mechanism of JF526-Taxol Fluorogenicity JF526_lactone JF526-Taxol (Lactone Form) Non-fluorescent JF526_zwitterion JF526-Taxol (Zwitterion Form) Fluorescent JF526_lactone->JF526_zwitterion Binding to Tubulin JF526_zwitterion->JF526_lactone Dissociation

Caption: Equilibrium shift of JF526-Taxol upon microtubule binding.

Experimental Protocols for Live-Cell Imaging

The following protocols provide a general guideline for using JF526-Taxol in live-cell imaging. Optimization of probe concentration and incubation time may be necessary depending on the cell type and experimental goals.

Reagent Preparation
  • Stock Solution: Prepare a stock solution of JF526-Taxol in anhydrous dimethyl sulfoxide (DMSO). For example, dissolve 100 µg of JF526-Taxol in a sufficient volume of DMSO to achieve a concentration of 1-10 mM.

  • Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C, protected from light. When stored properly, the stock solution is stable for several months.

  • Working Solution: On the day of the experiment, dilute the stock solution to the desired final concentration in pre-warmed (37°C) cell culture medium. It is recommended to prepare the working solution fresh for each experiment.

Cell Staining Procedure (No-Wash Protocol)

The fluorogenic nature of JF526-Taxol makes it ideal for no-wash staining protocols, simplifying the experimental workflow and minimizing cell stress.

Live-Cell Imaging Workflow with JF526-Taxol cluster_prep Cell Preparation cluster_staining Staining cluster_imaging Imaging cell_seeding Seed cells on imaging dish add_probe Add JF526-Taxol working solution cell_seeding->add_probe incubate Incubate at 37°C add_probe->incubate live_cell_imaging Perform live-cell imaging incubate->live_cell_imaging

Caption: A simplified no-wash experimental workflow for JF526-Taxol.

  • Cell Culture: Plate cells on a glass-bottom imaging dish or chamber slide suitable for high-resolution microscopy. Allow the cells to adhere and grow to the desired confluency.

  • Probe Incubation: Replace the culture medium with the freshly prepared JF526-Taxol working solution. A starting concentration in the range of 100-500 nM is recommended, but the optimal concentration should be determined empirically.

  • Incubation: Incubate the cells for 30-60 minutes at 37°C in a CO₂ incubator to allow for probe uptake and binding to microtubules.

  • Imaging: Proceed directly to live-cell imaging without washing out the probe.

Imaging Parameters
  • Microscope: A confocal or super-resolution (e.g., STED) microscope equipped for live-cell imaging with environmental control (37°C, 5% CO₂) is required.

  • Excitation: Use a laser line close to the excitation maximum of JF526 (531 nm), for example, a 514 nm or 532 nm laser.

  • Emission: Collect the fluorescence emission in a window centered around the emission maximum of JF526 (549 nm), for example, 540-600 nm.

  • Minimizing Phototoxicity: To maintain cell health and minimize photobleaching during time-lapse experiments, use the lowest possible laser power that provides an adequate signal-to-noise ratio. Keep exposure times short and acquire images at the lowest temporal resolution necessary to capture the biological process of interest.

Applications in Advanced Microscopy

The high brightness and photostability of the JF526 dye make JF526-Taxol a valuable tool for various advanced microscopy techniques.

  • Confocal Microscopy: The fluorogenic nature of the probe allows for high-contrast imaging of the microtubule network with minimal background.

  • Super-Resolution Microscopy (STED): JF526-Taxol has been successfully used for STED microscopy, enabling the visualization of microtubule structures with a resolution beyond the diffraction limit of light. The probe is compatible with depletion using a standard 775 nm STED laser.[8]

Conclusion

JF526-Taxol is a powerful and versatile fluorescent probe for imaging microtubules in living cells. Its key advantages include high brightness, fluorogenicity that enables no-wash protocols, and a high, albeit qualitatively described, photostability. These features make it particularly well-suited for long-term live-cell imaging and demanding super-resolution microscopy applications. While quantitative data on its photobleaching kinetics would further enhance its characterization, the existing evidence strongly supports its utility for researchers in cell biology and drug development who require robust and reliable visualization of the microtubule cytoskeleton.

References

The Cell Permeability of JF526-Taxol (TFA): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cell permeability of JF526-Taxol (TFA salt), a fluorogenic probe used for imaging microtubules in live cells. This document collates available data on its properties, outlines experimental protocols for its use, and visualizes the underlying scientific principles.

Introduction to JF526-Taxol

JF526-Taxol is a fluorescent derivative of the well-known anti-cancer drug Paclitaxel (Taxol). It is designed for live-cell imaging of the microtubule cytoskeleton.[1] The molecule consists of the Taxol core, which binds to and stabilizes microtubules, conjugated to the Janelia Fluor® 526 (JF526) dye.[2][3] A key feature of JF526 is its fluorogenicity; it exhibits minimal fluorescence in its free form but becomes highly fluorescent upon binding to its target, in this case, microtubules.[2][3][4] This property allows for "no-wash" imaging protocols, reducing experimental complexity and potential artifacts.[2][4] The compound is supplied as a trifluoroacetate (TFA) salt.

Quantitative Data

While JF526-Taxol is established as a cell-permeable probe suitable for live-cell imaging, specific quantitative data on its permeability coefficient and intracellular concentration is not extensively available in the public domain. However, its successful application in "no-wash" live-cell imaging experiments strongly indicates efficient cell penetration and accumulation at its intracellular target.[2][3] The fluorogenic nature of the probe, where fluorescence is activated upon binding, is a key design feature that enhances signal-to-noise in a cellular context.[2][3]

The following table summarizes the known physicochemical and photophysical properties of JF526-Taxol and its constituent dye.

PropertyValueReference
Chemical Formula C73H74F6N4O17.CF3CO2H[5]
Molecular Weight 1507.42[5]
Solubility Soluble to 10 mM in DMSO[5]
Purity ≥85%[5]
Excitation Maximum (λex) 531 nm[4]
Emission Maximum (λem) 549 nm[4]
Quantum Yield (Φ) 0.87[4]
Extinction Coefficient (ε) 118,000 M⁻¹cm⁻¹[4]
Lactone-Zwitterion Equilibrium Constant (KL-Z) of JF526 0.0050[2][3]

Mechanism of Cell Permeability and Fluorogenicity

The cell permeability of JF526-Taxol is attributed to the chemical properties of the Janelia Fluor® 526 dye. Rhodamine dyes like JF526 exist in a dynamic equilibrium between a fluorescent, zwitterionic "open" form and a non-fluorescent, lactonic "closed" form.[3] The lactone form is more hydrophobic and therefore more readily crosses the cell membrane. The designers of JF526 engineered the dye to favor this non-fluorescent, cell-permeable lactone form in aqueous solution.[2][3]

Once inside the cell, JF526-Taxol binds to its target, the hydrophobic pocket in β-tubulin within microtubules. This binding event stabilizes the fluorescent zwitterionic form of the JF526 dye, leading to a significant increase in fluorescence intensity.[2][3] This mechanism is the basis for its fluorogenicity and high signal-to-noise ratio in live-cell imaging.

The trifluoroacetate (TFA) counterion is a remnant of the purification process. While the specific impact of the TFA salt on the cell permeability of JF526-Taxol has not been documented, studies on other molecules, particularly peptides, suggest that counterions can influence membrane permeability.[5][6] Hydrophobic ion pairing between the TFA anion and a cationic molecule can potentially increase the overall lipophilicity of the complex, thereby facilitating its passage across the cell membrane.[5]

Experimental Protocols

Stock Solution Preparation
  • Prepare a stock solution of JF526-Taxol in anhydrous dimethyl sulfoxide (DMSO) at a concentration of 1-10 mM.

  • Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for up to one month.

Live-Cell Labeling and Imaging
  • Culture cells to the desired confluency on a suitable imaging dish or plate.

  • On the day of the experiment, prepare a working solution of JF526-Taxol by diluting the DMSO stock solution into pre-warmed (37°C) cell culture medium. A typical starting concentration is in the low micromolar range (e.g., 1-3 µM), but the optimal concentration should be determined empirically for each cell type and experimental setup.

  • Replace the existing cell culture medium with the medium containing JF526-Taxol.

  • Incubate the cells at 37°C in a humidified incubator with 5% CO2 for approximately 1 hour.

  • Due to the fluorogenic nature of JF526-Taxol, a "no-wash" protocol is generally sufficient. The unbound probe contributes minimally to the background fluorescence.[2]

  • (Optional) If a washing step is preferred or required to reduce background, gently rinse the cells two to three times with pre-warmed phosphate-buffered saline (PBS) containing 2% bovine serum albumin (BSA), followed by the addition of fresh, pre-warmed culture medium before imaging.

  • Image the cells using a fluorescence microscope equipped with appropriate filters for JF526 (Excitation: ~531 nm, Emission: ~549 nm).

Visualizations

Signaling Pathway of Taxol

Taxol_Mechanism cluster_cell Cell JF526_Taxol_ext JF526-Taxol (Extracellular) JF526_Taxol_int JF526-Taxol (Intracellular) JF526_Taxol_ext->JF526_Taxol_int Passive Diffusion Cell_Membrane Cell Membrane Stabilized_Microtubules Stabilized Microtubules JF526_Taxol_int->Stabilized_Microtubules Binds to β-tubulin Tubulin_dimers α/β-Tubulin Dimers Microtubules Microtubules Tubulin_dimers->Microtubules Polymerization Microtubules->Tubulin_dimers Depolymerization Microtubules->Stabilized_Microtubules Mitotic_Arrest Mitotic Arrest Stabilized_Microtubules->Mitotic_Arrest

Caption: Mechanism of action of Taxol leading to mitotic arrest.

Experimental Workflow for Live-Cell Imaging

Live_Cell_Imaging_Workflow Prepare_Stock Prepare JF526-Taxol Stock Solution (in DMSO) Prepare_Working Prepare Working Solution (in Media) Prepare_Stock->Prepare_Working Culture_Cells Culture Cells on Imaging Plate Incubate Incubate Cells with JF526-Taxol Culture_Cells->Incubate Prepare_Working->Incubate Image Fluorescence Microscopy Incubate->Image

Caption: A streamlined workflow for live-cell imaging with JF526-Taxol.

Fluorogenic Mechanism of JF526-Taxol

Fluorogenic_Mechanism cluster_outside Extracellular cluster_inside Intracellular Lactone_Form JF526-Taxol (Lactone) Non-fluorescent Cell-permeable Zwitterion_Form JF526-Taxol (Zwitterion) Fluorescent Lactone_Form->Zwitterion_Form Equilibrium Shift upon Target Binding Microtubule_Binding Binds to Microtubule Zwitterion_Form->Microtubule_Binding

Caption: The equilibrium shift responsible for the fluorogenicity of JF526-Taxol.

References

Methodological & Application

Application Notes and Protocols for Live-Cell Imaging with JF526-Taxol (TFA)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JF526-Taxol (TFA) is a fluorogenic microtubule probe that enables high-resolution visualization of the microtubule cytoskeleton in living cells. This compound consists of the microtubule-stabilizing agent, Taxol (paclitaxel), conjugated to the bright and photostable Janelia Fluor® 526 (JF526) dye. A key feature of JF526-Taxol is its fluorogenicity; it exhibits minimal fluorescence until it binds to microtubules, significantly reducing background noise and eliminating the need for wash-out steps, making it ideal for live-cell imaging experiments.[1][2] These characteristics make JF526-Taxol a powerful tool for studying microtubule dynamics, cell division, and the effects of microtubule-targeting drugs in real-time. This document provides detailed protocols for the use of JF526-Taxol in live-cell imaging, information on its mechanism of action, and quantitative data to guide experimental design.

Product Information

PropertyValueReference
Chemical Name 4-((8-(((1S,2R)-3-(((2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-12b-Acetoxy-12-(benzoyloxy)-4,6,11-trihydroxy-4a,8,13,13-tetramethyl-5-oxo-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-1H-7,11-methanocyclodeca[1][3]benzo[1,2-b]oxet-9-yl)oxy)-2-hydroxy-3-oxo-1-phenylpropyl)amino)-8-oxooctyl)carbamoyl)-2-(3-(3,3-difluoroazetidin-1-ium-1-ylidene)-6-(3,3-difluoroazetidin-1-yl)-2,7-difluoro-3H-xanthen-9-yl)benzoate trifluoroacetate[4]
Molecular Weight 1507.42 g/mol (as TFA salt)[5]
Excitation Max (λex) 531 nm[2]
Emission Max (λem) 549 nm[2]
Extinction Coefficient 118,000 M⁻¹cm⁻¹[2]
Quantum Yield 0.87[2]
Solubility Soluble to 10 mM in DMSO[5]
Storage Store at -20°C, protect from light.[5]

Mechanism of Action

Taxol, the core component of JF526-Taxol, is a well-characterized microtubule-stabilizing agent. It binds to the β-tubulin subunit of microtubules, promoting their assembly and preventing depolymerization.[3] This disruption of normal microtubule dynamics interferes with the formation of the mitotic spindle, a critical structure for chromosome segregation during cell division. Consequently, cells treated with Taxol are arrested in the G2/M phase of the cell cycle, which can ultimately lead to the activation of apoptotic pathways and cell death.[6] The conjugation of Taxol to the JF526 fluorophore allows for the direct visualization of these effects on the microtubule cytoskeleton in living cells.

Signaling Pathway of Taxol-Induced Apoptosis

The stabilization of microtubules by JF526-Taxol triggers a signaling cascade that leads to cell cycle arrest and apoptosis. The following diagram illustrates the key events in this pathway.

Taxol_Signaling_Pathway cluster_cell Cellular Response to JF526-Taxol JF526_Taxol JF526-Taxol Microtubules Microtubules JF526_Taxol->Microtubules Binds to β-tubulin Stabilization Microtubule Stabilization Microtubules->Stabilization Mitotic_Spindle_Defects Mitotic Spindle Defects Stabilization->Mitotic_Spindle_Defects G2M_Checkpoint G2/M Checkpoint Activation Mitotic_Spindle_Defects->G2M_Checkpoint Apoptosis Apoptosis G2M_Checkpoint->Apoptosis Prolonged arrest leads to

Caption: Taxol-induced microtubule stabilization pathway.

Experimental Protocols

Reagent Preparation

1. Stock Solution Preparation:

  • JF526-Taxol (TFA) is typically supplied as a lyophilized powder.

  • To prepare a stock solution, dissolve the powder in high-quality, anhydrous dimethyl sulfoxide (DMSO) to a final concentration of 1-10 mM.[5]

  • For example, to prepare a 1 mM stock solution from 1 mg of JF526-Taxol (MW: 1507.42 g/mol ), add 663 µL of DMSO.

  • Mix thoroughly by vortexing until the powder is completely dissolved.

  • Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.

2. Storage:

  • Store the lyophilized powder and DMSO stock solutions at -20°C, protected from light and moisture.[5]

  • When stored properly, the DMSO stock solution is stable for several months.

3. Working Solution Preparation:

  • On the day of the experiment, thaw an aliquot of the JF526-Taxol stock solution at room temperature.

  • Dilute the stock solution to the desired final concentration in pre-warmed (37°C) complete cell culture medium.

  • It is crucial to add the DMSO stock solution to the medium and mix immediately to prevent precipitation of the compound. The final DMSO concentration should be kept below 0.5% to avoid solvent-induced cytotoxicity.[7]

Live-Cell Imaging Protocol

This protocol provides a general guideline for staining microtubules in live cells with JF526-Taxol. Optimal conditions may vary depending on the cell type and experimental setup.

Live_Cell_Imaging_Workflow Start Start Cell_Culture 1. Plate cells on imaging dish Start->Cell_Culture Prepare_Working_Solution 2. Prepare JF526-Taxol working solution Cell_Culture->Prepare_Working_Solution Staining 3. Add working solution to cells Prepare_Working_Solution->Staining Incubation 4. Incubate at 37°C Staining->Incubation Imaging 5. Image cells using fluorescence microscopy Incubation->Imaging End End Imaging->End

Caption: General workflow for live-cell imaging.

1. Cell Plating:

  • Plate cells on a glass-bottom imaging dish or chamber slide suitable for live-cell microscopy.

  • The seeding density should be optimized to achieve 50-70% confluency at the time of imaging.

  • Allow cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO₂.

2. Staining:

  • Prepare the JF526-Taxol working solution in pre-warmed complete cell culture medium as described above. A starting concentration of 100-500 nM is recommended.

  • Carefully remove the existing medium from the cells and replace it with the medium containing JF526-Taxol.

3. Incubation:

  • Incubate the cells for 30-60 minutes at 37°C in a 5% CO₂ incubator.

  • The optimal incubation time may vary between cell types and should be determined empirically.

4. Imaging:

  • Place the imaging dish on the microscope stage equipped with an environmental chamber to maintain 37°C and 5% CO₂.

  • Use a fluorescence microscope equipped with appropriate filters for JF526 (e.g., excitation around 525-535 nm and emission around 545-560 nm).

  • As JF526-Taxol is a "no-wash" probe, imaging can be performed directly in the staining solution.[2]

Optimization and Quantitative Analysis
ParameterRecommended RangeNotes
Concentration 50 nM - 1 µMStart with a concentration titration (e.g., 50, 100, 250, 500 nM) to determine the optimal signal-to-noise ratio for your cell type and imaging setup. Higher concentrations may lead to cytotoxicity with prolonged incubation.[8]
Incubation Time 30 - 120 minutesShorter incubation times are generally sufficient for microtubule labeling. Longer incubations may be used to study the long-term effects of microtubule stabilization.
Cell Type Adherent mammalian cellsThe protocol has been successfully used in various cell lines, including U2OS and COS7.[9][10] Optimization may be required for suspension cells or primary cell cultures.
Cytotoxicity Monitor for signs of cytotoxicityAt higher concentrations and with extended imaging times, JF526-Taxol can induce cell cycle arrest and apoptosis. Monitor cell morphology, proliferation, and viability. For long-term studies, consider using the lowest effective concentration.[1]

Troubleshooting

ProblemPossible CauseSuggested Solution
Low Signal/No Staining - Insufficient probe concentration or incubation time.- Poor cell health.- Incorrect filter sets.- Increase the concentration of JF526-Taxol and/or the incubation time.- Ensure cells are healthy and not overly confluent.- Verify that the excitation and emission filters are appropriate for JF526.
High Background Fluorescence - Probe precipitation.- Autofluorescence from media components.- Ensure the DMSO stock is fully dissolved in the medium.- Use phenol red-free medium for imaging to reduce background autofluorescence.
Phototoxicity/Cell Death - High laser power or prolonged exposure.- High probe concentration.- Reduce laser power and exposure time. Use the lowest possible illumination dose.- Decrease the concentration of JF526-Taxol.- Use an environmental chamber to maintain optimal cell culture conditions during imaging.
Altered Microtubule Dynamics - The inherent pharmacological effect of Taxol.- Be aware that JF526-Taxol stabilizes microtubules and will affect their dynamic properties. For studies requiring unperturbed dynamics, consider alternative microtubule probes that do not have a stabilizing effect.

Conclusion

JF526-Taxol (TFA) is a highly effective and convenient tool for visualizing microtubule structures in living cells. Its fluorogenic nature allows for no-wash, low-background imaging, making it particularly well-suited for a wide range of live-cell microscopy applications, including confocal and super-resolution microscopy.[9] By following the detailed protocols and considering the optimization parameters outlined in these application notes, researchers can successfully employ JF526-Taxol to gain valuable insights into the dynamic processes involving the microtubule cytoskeleton.

References

Application Notes and Protocols for Staining Microtubules in U2OS Cells with JF526-Taxol

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

JF526-Taxol is a fluorogenic, green-fluorescent derivative of Paclitaxel (Taxol) designed for the specific staining and imaging of microtubules in live cells. Its fluorogenic nature, where fluorescence intensity significantly increases upon binding to microtubules, allows for no-wash experimental protocols, simplifying imaging procedures and reducing background noise.[1][2] This probe is well-suited for various advanced microscopy techniques, including confocal and super-resolution microscopy.[1][2] The Janelia Fluor® 526 (JF526) dye is conjugated to the 3'N position of Taxol, a modification suggested to reduce the cytotoxicity often associated with other Taxol derivatives.

These application notes provide a detailed protocol for staining microtubules in human bone osteosarcoma epithelial (U2OS) cells with JF526-Taxol, with a strong emphasis on optimizing the probe concentration to achieve high-quality imaging while maintaining cell health.

Data Presentation

The optimal concentration of fluorescently labeled Taxol derivatives for live-cell imaging can vary depending on the specific probe, cell type, and experimental goals. Below is a summary of concentrations used for different Taxol derivatives in various cell lines, providing a comparative context for optimizing JF526-Taxol in U2OS cells.

Fluorescent Probe/DrugCell LineConcentrationIncubation TimeKey Observations/Notes
Taxol Janelia Fluor® 646 Live Cells (General)Starting at 3 µM1 hourRecommended to optimize for individual experiments.[3]
Fchitax-3 HeLa100 nMNot SpecifiedUsed for live-cell imaging of microtubule dynamics.[4]
Unlabeled Taxol U2OS10 µM2 hoursUsed to induce microtubule stabilization.[5]

Experimental Protocols

This section provides a detailed methodology for staining microtubules in U2OS cells using JF526-Taxol. The protocol is designed to be a starting point, with a clear emphasis on the necessity of empirical optimization for each specific experimental setup.

I. Reagent Preparation
  • JF526-Taxol Stock Solution (1 mM):

    • JF526-Taxol is typically supplied as a solid. To prepare a 1 mM stock solution, dissolve the contents of the vial in high-quality, anhydrous dimethyl sulfoxide (DMSO). The exact volume of DMSO will depend on the amount of JF526-Taxol provided. Refer to the manufacturer's datasheet for the molecular weight.

    • Vortex briefly to ensure complete dissolution.

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the stock solution at -20°C, protected from light.

  • Cell Culture Medium:

    • Use the complete cell culture medium recommended for U2OS cells (e.g., DMEM or McCoy's 5A supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin).

    • Pre-warm the medium to 37°C before use in staining procedures.

II. Cell Preparation
  • Cell Seeding:

    • Seed U2OS cells onto a suitable imaging vessel (e.g., glass-bottom dishes, chambered coverslips) at a density that will result in 50-70% confluency at the time of imaging.

    • Incubate the cells for 24-48 hours in a humidified incubator at 37°C with 5% CO₂ to allow for adherence and normal growth.

III. Staining Protocol with Optimization

The key to successful live-cell imaging with JF526-Taxol is to use the lowest possible concentration that provides a sufficient signal-to-noise ratio without adversely affecting microtubule dynamics or cell viability.

  • Preparation of Staining Solution:

    • On the day of the experiment, thaw an aliquot of the 1 mM JF526-Taxol stock solution.

    • Dilute the stock solution in pre-warmed, complete cell culture medium to the desired final concentrations for optimization. It is recommended to test a range of concentrations from 50 nM to 500 nM . A good starting point is 100 nM .

  • Staining Procedure:

    • Carefully remove the existing culture medium from the U2OS cells.

    • Gently add the pre-warmed staining solution containing the desired concentration of JF526-Taxol to the cells.

    • Incubate the cells for 30 to 60 minutes at 37°C in a 5% CO₂ incubator.

  • Imaging:

    • As JF526-Taxol is fluorogenic, a washing step is generally not required.[1][2] You can proceed directly to imaging in the continued presence of the staining solution.

    • If high background is observed, a brief wash with pre-warmed complete medium can be performed before adding fresh, pre-warmed medium for imaging.

    • Image the cells using a fluorescence microscope equipped with appropriate filters for JF526 (Excitation max: ~531 nm; Emission max: ~549 nm).

IV. Optimization Strategy
  • Concentration Gradient: Prepare a series of staining solutions with varying concentrations of JF526-Taxol (e.g., 50 nM, 100 nM, 250 nM, 500 nM).

  • Incubation Time: For a given concentration, you can also optimize the incubation time (e.g., 15 min, 30 min, 60 min).

  • Assessment: For each condition, assess the following:

    • Signal Intensity: The brightness and clarity of the microtubule staining.

    • Signal-to-Noise Ratio: The ratio of the fluorescence from the microtubules to the background fluorescence in the cytoplasm.

    • Cell Morphology and Viability: Observe the cells for any signs of stress, such as rounding up, blebbing, or detachment.

    • Microtubule Dynamics (if applicable): For time-lapse imaging, observe microtubule growth and shrinkage events to ensure that the staining concentration is not significantly altering their natural dynamics.

Mandatory Visualizations

Mechanism of Action: Taxol-Induced Microtubule Stabilization

cluster_0 Microtubule Dynamics cluster_1 Effect of Taxol Alpha-Tubulin Alpha-Tubulin Tubulin Dimer Tubulin Dimer Alpha-Tubulin->Tubulin Dimer Beta-Tubulin Beta-Tubulin Beta-Tubulin->Tubulin Dimer GTP GTP GDP GDP GTP->GDP Hydrolysis GTP->Tubulin Dimer binds Microtubule Microtubule Tubulin Dimer->Microtubule Polymerization Microtubule->Tubulin Dimer Depolymerization Stabilized Microtubule Stabilized Microtubule Microtubule->Stabilized Microtubule JF526-Taxol JF526-Taxol JF526-Taxol->Microtubule Binds to Beta-Tubulin Stabilized Microtubule->Tubulin Dimer Inhibits Depolymerization

Caption: Mechanism of JF526-Taxol action on microtubule stabilization.

Experimental Workflow for JF526-Taxol Staining

Start Start Seed U2OS Cells Seed U2OS Cells Start->Seed U2OS Cells Incubate 24-48h Incubate 24-48h Seed U2OS Cells->Incubate 24-48h Prepare Staining Solution Prepare Staining Solution Incubate 24-48h->Prepare Staining Solution Stain Cells Incubate with JF526-Taxol (50-500 nM, 30-60 min) Prepare Staining Solution->Stain Cells Image Cells Image Cells Stain Cells->Image Cells Analyze Results Analyze Results Image Cells->Analyze Results Optimal Staining? Optimal Staining? Analyze Results->Optimal Staining? End End Optimal Staining?->End Yes Adjust Concentration/Time Adjust Concentration/Time Optimal Staining?->Adjust Concentration/Time No Adjust Concentration/Time->Prepare Staining Solution

Caption: Workflow for optimizing JF526-Taxol staining in U2OS cells.

References

Application Notes and Protocols for JF526-Taxol (TFA) in Super-Resolution Microscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of JF526-Taxol (TFA), a fluorogenic, green-fluorescent taxol derivative, in super-resolution microscopy techniques, specifically Stimulated Emission Depletion (STED) and Structured Illumination Microscopy (SIM).

Introduction

JF526-Taxol (TFA) is a powerful tool for visualizing the microtubule cytoskeleton in live cells with high spatial resolution.[1] This probe consists of the microtubule-stabilizing agent Taxol conjugated to the fluorogenic dye Janelia Fluor® 526 (JF526). A key feature of JF526-Taxol is its fluorogenicity; it exhibits minimal fluorescence until it binds to microtubules, significantly reducing background noise and enabling no-wash imaging protocols.[2] Its spectral properties and compatibility with common laser lines make it an excellent candidate for advanced microscopy techniques such as STED and SIM.[3][4]

Data Presentation

Physicochemical and Spectroscopic Properties of JF526-Taxol (TFA)
PropertyValueReference
Molecular Weight 1507.40 g/mol [1]
Formula C75H75F9N4O19[1]
Excitation Maximum (λex) 531 nm[2]
Emission Maximum (λem) 549 nm[2]
Extinction Coefficient (ε) 118,000 M⁻¹cm⁻¹[2]
Quantum Yield (Φ) 0.87[2]
Solubility Soluble to 10 mM in DMSO
Purity ≥85%[5]
Recommended Starting Concentrations for Live-Cell Imaging
Microscopy TechniqueRecommended ConcentrationIncubation TimeCell Line ExamplesReference
Confocal Microscopy 100 nM - 1 µM30 - 60 minU2OS, COS7, Mouse Primary Hippocampal Neurons[3][6]
STED Microscopy 100 nM - 500 nM30 - 60 minU2OS[3][4]
SIM 100 nM - 500 nM30 - 60 minMouse Primary Hippocampal Neurons[3][4]

Note: Optimal concentrations and incubation times should be determined empirically for each cell type and experimental condition.

Experimental Protocols

Protocol 1: Live-Cell Staining of Microtubules with JF526-Taxol (TFA)

This protocol describes the general procedure for staining microtubules in live cells with JF526-Taxol for subsequent imaging.

Materials:

  • JF526-Taxol (TFA)

  • Dimethyl sulfoxide (DMSO)

  • Complete cell culture medium, pre-warmed to 37°C

  • Live-cell imaging dish or chambered coverglass

  • Cells of interest

Procedure:

  • Prepare a Stock Solution: Prepare a 1 mM stock solution of JF526-Taxol in high-quality, anhydrous DMSO. Aliquot and store at -20°C, protected from light and moisture.

  • Cell Seeding: Seed cells in a live-cell imaging dish or chambered coverglass to achieve the desired confluence for imaging (typically 50-70%).

  • Prepare Staining Solution: On the day of the experiment, dilute the JF526-Taxol stock solution into pre-warmed complete cell culture medium to the desired final concentration (e.g., 100-500 nM).

  • Cell Staining: Remove the culture medium from the cells and replace it with the staining solution containing JF526-Taxol.

  • Incubation: Incubate the cells for 30-60 minutes at 37°C in a CO₂ incubator.

  • Imaging: The fluorogenic nature of JF526-Taxol allows for no-wash imaging.[2] Proceed directly to imaging on a microscope equipped for STED or SIM. If background fluorescence is high, a brief wash with pre-warmed imaging medium can be performed.

Protocol 2: Super-Resolution STED Microscopy of JF526-Taxol Stained Microtubules

This protocol provides guidelines for acquiring STED images of microtubules labeled with JF526-Taxol.

Instrumentation:

  • A STED microscope equipped with an excitation laser suitable for JF526 (e.g., 532 nm) and a depletion laser with a doughnut-shaped beam profile (e.g., 775 nm).[3][4]

Imaging Parameters (to be optimized):

  • Excitation Laser: Use a laser line close to the excitation maximum of JF526 (531 nm).

  • Depletion Laser: A 775 nm depletion laser is compatible with JF526-Taxol.[3][4]

  • Laser Power: Use the lowest possible excitation laser power to minimize phototoxicity and photobleaching. Adjust the depletion laser power to achieve the desired resolution improvement.

  • Pixel Size: Set the pixel size to be at least half of the expected resolution (e.g., 20-30 nm for STED).

  • Dwell Time: Use a pixel dwell time that provides a good signal-to-noise ratio without excessive bleaching.

  • Detection: Set the detection window to collect the emission of JF526 (e.g., 550 - 620 nm).

Procedure:

  • Prepare and stain live cells with JF526-Taxol as described in Protocol 1.

  • Place the imaging dish on the STED microscope stage, ensuring the sample remains at 37°C and 5% CO₂.

  • Locate the cells of interest using a low-power objective or a confocal overview scan.

  • Switch to the high-magnification objective required for STED imaging.

  • Set up the STED imaging parameters, including excitation and depletion laser lines and powers.

  • Acquire STED images of the microtubule network. It is advisable to acquire a corresponding confocal image for comparison.

Protocol 3: Super-Resolution 3D-SIM of JF526-Taxol Stained Microtubules

This protocol provides guidelines for acquiring 3D-SIM images of microtubules labeled with JF526-Taxol.

Instrumentation:

  • A SIM microscope capable of 3D-SIM acquisition.

Imaging Parameters (to be optimized):

  • Excitation Laser: Use a laser line appropriate for JF526 (e.g., 532 nm).

  • Illumination Patterns: Use the appropriate number of grating rotations and phase steps for 3D-SIM reconstruction (typically 3-5 rotations and 3-5 phases).

  • Exposure Time: Adjust the camera exposure time to obtain a good signal-to-noise ratio while minimizing phototoxicity.

  • Z-stack: For 3D imaging, define the axial range and step size appropriate for the thickness of the microtubule network.

Procedure:

  • Prepare and stain live cells with JF526-Taxol as described in Protocol 1.

  • Place the imaging dish on the SIM microscope stage, maintaining physiological conditions.

  • Locate the cells of interest.

  • Set up the 3D-SIM acquisition parameters.

  • Acquire the raw SIM data, which consists of a series of images with different illumination patterns.

  • Process the raw data using the appropriate SIM reconstruction software to generate the super-resolved image.

Mandatory Visualizations

Signaling Pathway and Experimental Workflows

The primary application of JF526-Taxol is the structural imaging of microtubules. While microtubules are integral to numerous signaling pathways (e.g., by acting as tracks for motor proteins carrying signaling molecules), JF526-Taxol itself does not directly report on a specific signaling pathway. Its utility lies in revealing the structural context of the microtubule network within which these signaling events occur.

Below are diagrams illustrating the experimental workflows for using JF526-Taxol in STED and SIM microscopy.

experimental_workflow_sted cluster_prep Sample Preparation cluster_imaging STED Imaging cluster_analysis Data Analysis cell_culture Cell Culture staining Stain with JF526-Taxol (100-500 nM, 30-60 min) cell_culture->staining locate_cells Locate Cells of Interest staining->locate_cells set_params Set STED Parameters (Excitation: ~532 nm, Depletion: 775 nm) locate_cells->set_params acquire_image Acquire Super-Resolution Image set_params->acquire_image image_analysis Image Analysis and Quantification acquire_image->image_analysis

Caption: Workflow for STED microscopy using JF526-Taxol.

experimental_workflow_sim cluster_prep Sample Preparation cluster_imaging SIM Imaging cluster_analysis Data Analysis cell_culture Cell Culture staining Stain with JF526-Taxol (100-500 nM, 30-60 min) cell_culture->staining locate_cells Locate Cells of Interest staining->locate_cells set_params Set 3D-SIM Parameters (Multiple angles and phases) locate_cells->set_params acquire_raw Acquire Raw SIM Data set_params->acquire_raw reconstruction Image Reconstruction acquire_raw->reconstruction image_analysis Image Analysis and Quantification reconstruction->image_analysis

Caption: Workflow for 3D-SIM using JF526-Taxol.

logical_relationship JF526_Taxol JF526-Taxol (TFA) Microtubules Microtubules JF526_Taxol->Microtubules Binds to Super_Resolution Super-Resolution Microscopy (STED & SIM) JF526_Taxol->Super_Resolution Enables Live_Cell_Imaging Live-Cell Imaging Microtubules->Live_Cell_Imaging Visualized in High_Resolution_Data High-Resolution Structural Data Super_Resolution->High_Resolution_Data Yields Live_Cell_Imaging->Super_Resolution Enabled by

Caption: Logical relationship of JF526-Taxol in super-resolution microscopy.

References

The preparation of JF526-Taxol (TFA) stock solutions and working concentrations.

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols: JF526-Taxol (TFA)

Introduction

JF526-Taxol (TFA) is a highly effective, green-fluorescent probe designed for the direct imaging of the microtubule cytoskeleton in live cells.[1] This probe consists of the microtubule-stabilizing agent Taxol (Paclitaxel) conjugated to the fluorogenic dye, Janelia Fluor® 526. The term "fluorogenic" signifies that the probe exhibits minimal fluorescence in its unbound state in an aqueous solution but becomes highly fluorescent upon binding to its target, tubulin.[1][2] This property arises from an equilibrium shift from a non-fluorescent lactone configuration to a fluorescent zwitterionic form upon binding to the hydrophobic environment of the tubulin protein.[2][3] This mechanism allows for "no-wash" imaging protocols, significantly simplifying experimental workflows and reducing background noise.[1] JF526-Taxol is a powerful tool for various advanced microscopy applications, including confocal and super-resolution microscopy (STED), to study microtubule dynamics and cellular processes.[2]

Physicochemical and Spectroscopic Properties

The properties of JF526-Taxol (TFA) are summarized below. This data is essential for calculating concentrations and setting up imaging equipment.

PropertyValueReference
Molecular Weight 1507.42 g/mol
Formula C₇₃H₇₄F₆N₄O₁₇·CF₃CO₂H
Appearance Solid Powder[4]
Purity ≥85% (HPLC)
Excitation Max (λabs) 531 nm
Emission Max (λem) 549 nm
Extinction Coefficient (ε) 118,000 M⁻¹cm⁻¹
Quantum Yield (φ) 0.87
Recommended Solvent Dimethyl sulfoxide (DMSO)
Maximum Solubility 10 mM in DMSO
Storage Conditions Store at -20°C

Experimental Protocols

Protocol 1: Preparation of 10 mM Stock Solution

Proper preparation of the stock solution is critical for obtaining reproducible results. High-quality, anhydrous DMSO should be used. The following protocol is based on the molecular weight provided in the table above; for batch-specific molecular weights, refer to the Certificate of Analysis.

Materials:

  • JF526-Taxol (TFA) vial

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Microcentrifuge tubes

Procedure:

  • Briefly centrifuge the vial of JF526-Taxol (TFA) to ensure all lyophilized powder is at the bottom.

  • To prepare a 10 mM stock solution, add the appropriate volume of DMSO. For example, to 1 mg of JF526-Taxol (TFA) (MW = 1507.42), add 66.3 µL of DMSO.

  • Vortex thoroughly until the solid is completely dissolved.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for up to one month.[5]

G cluster_prep Stock Solution Preparation start JF526-Taxol (TFA) Lyophilized Powder dissolve Add Anhydrous DMSO (e.g., 66.3 µL per 1 mg) start->dissolve stock 10 mM Stock Solution dissolve->stock aliquot Aliquot into Single-Use Tubes stock->aliquot store Store at -20°C aliquot->store

Workflow for preparing JF526-Taxol (TFA) stock solution.
Protocol 2: Preparation of Working Concentration

The working solution should be prepared fresh on the day of the experiment by diluting the 10 mM stock solution into pre-warmed cell culture medium. The optimal concentration can vary depending on the cell type and experimental conditions, so it is advisable to perform a titration to determine the ideal concentration.

Materials:

  • 10 mM JF526-Taxol (TFA) stock solution

  • Complete cell culture medium, pre-warmed to 37°C

Procedure:

  • Thaw an aliquot of the 10 mM stock solution at room temperature.

  • Dilute the stock solution into pre-warmed (37°C) complete cell culture medium to the desired final concentration.[6] A starting concentration of 1-3 µM is recommended for many cell lines.[7]

  • Mix thoroughly by gentle inversion or pipetting. Do not vortex.

  • The aqueous working solution should be used immediately and not stored for later use.[5]

Example Dilution for 1 µM Working Solution:

  • Add 1 µL of 10 mM stock solution to 10 mL of pre-warmed cell culture medium.

G cluster_working Working Solution Preparation stock 10 mM Stock Solution (from -20°C) thaw Thaw Aliquot stock->thaw dilute Dilute in Pre-Warmed Cell Media (37°C) thaw->dilute working Final Working Solution (e.g., 1-3 µM) dilute->working use Use Immediately working->use

Workflow for preparing JF526-Taxol (TFA) working solution.
Protocol 3: Live-Cell Staining and Imaging

JF526-Taxol is suitable for live-cell imaging and its fluorogenic nature allows for a simplified no-wash protocol.[1] However, a protocol with wash steps is also provided for experiments that may be sensitive to unbound probe.

A. No-Wash Imaging Protocol This is the recommended protocol for most applications, leveraging the fluorogenic properties of the dye to minimize background fluorescence without wash steps.

  • Culture cells on a glass-bottom dish or chamber slide suitable for imaging.

  • When cells have reached the desired confluency, aspirate the existing medium.

  • Add the freshly prepared, pre-warmed medium containing JF526-Taxol (TFA) to the cells.

  • Incubate the cells for 1 hour at 37°C in a CO₂ incubator.[5]

  • Image the cells directly without washing, using appropriate filters for JF526 (Excitation: ~531 nm, Emission: ~549 nm).

B. Imaging Protocol with Wash Steps This protocol can be used to further reduce any residual background fluorescence.

  • Follow steps 1-4 of the No-Wash Imaging Protocol.

  • After incubation, gently aspirate the medium containing the probe.

  • Rinse the cells three times with a pre-warmed buffer solution (e.g., 1x PBS with 2% BSA).[7]

  • Add fresh, pre-warmed complete culture medium (without the probe) to the cells.

  • Proceed with imaging.

G cluster_nowash No-Wash Protocol cluster_wash Protocol with Wash start Culture cells on imaging dish add_probe Add media with JF526-Taxol start->add_probe incubate Incubate for 1 hour at 37°C add_probe->incubate image_nowash Image Cells Directly incubate->image_nowash rinse Rinse cells 3x (e.g., PBS + 2% BSA) incubate->rinse add_media Add fresh media rinse->add_media image_wash Image Cells add_media->image_wash

Comparison of live-cell imaging workflows.

Mechanism of Action

The utility of JF526-Taxol as an imaging agent is based on the combined action of Taxol and the fluorogenic properties of the Janelia Fluor® 526 dye.

  • Cellular Entry : The probe enters the cell membrane.

  • Target Binding : The Taxol moiety binds specifically to β-tubulin subunits within the cell.

  • Microtubule Stabilization : This binding event promotes and stabilizes the polymerization of microtubules, arresting the cell cycle.[5]

  • Fluorogenic Activation : In the aqueous cytoplasm, the JF526 dye is predominantly in a colorless, non-fluorescent lactone state. Upon binding to the hydrophobic pocket of tubulin, the dye undergoes a conformational change, shifting the equilibrium to its fluorescent zwitterionic state.[2]

  • Visualization : The now-fluorescent probe allows for the high-contrast visualization of the microtubule network.

G cluster_cell Inside Cell probe_in JF526-Taxol (Lactone Form) bind Binds to β-Tubulin probe_in->bind stabilize Microtubule Stabilization bind->stabilize activate Conformational Change (Zwitterion Form) bind->activate visualize Fluorescent Signal from Microtubules activate->visualize probe_out JF526-Taxol in Solution (Non-Fluorescent) probe_out->probe_in Cellular Uptake

Fluorogenic mechanism of action of JF526-Taxol.

References

The compatibility of JF526-Taxol with different cell types and model organisms.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the compatibility and use of JF526-Taxol, a fluorogenic microtubule probe, across various cell types. This document includes detailed protocols for live-cell imaging, a summary of known cytotoxic effects of the parent compound paclitaxel, and a discussion of its mechanism of action.

Introduction to JF526-Taxol

JF526-Taxol is a fluorescent derivative of paclitaxel (Taxol) that incorporates the fluorogenic dye, Janelia Fluor 526. A key feature of this probe is its fluorogenicity; it exhibits minimal fluorescence until it binds to its target, microtubules, resulting in a high signal-to-noise ratio and enabling no-wash experimental protocols.[1][2] This property makes it an excellent tool for live-cell imaging, particularly in advanced microscopy techniques such as confocal, stimulated emission depletion (STED), and structured illumination microscopy (SIM).[1][2] JF526-Taxol has been successfully used to visualize microtubules in various mammalian cell lines, including U2OS (human bone osteosarcoma epithelial cells), COS7 (monkey kidney fibroblast-like cells), and primary mouse hippocampal neurons.[1][2]

Compatibility with Different Cell Types

Table 1: Cytotoxicity of Paclitaxel (Taxol) in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)Exposure Time (hours)
Various (8 cell lines)Mixed2.5 - 7.524
HeLaCervical CancerMicromolar range (for short exposure)2
MCF-7Breast Cancer4.06 µMNot Specified
MDA-MB-231Breast Cancer0.3 - 5 µMNot Specified

Note: The data in this table pertains to the parent compound, paclitaxel, and should be used as a general reference. The cytotoxicity of JF526-Taxol may differ.[3][4][5][6]

Compatibility with Model Organisms

The application of JF526-Taxol has been documented in primary mouse hippocampal neurons, indicating its utility in rodent models for neuroscience research.[1][2] However, there is currently limited information available regarding the compatibility and application of JF526-Taxol in other common model organisms such as Drosophila melanogaster (fruit fly), Caenorhabditis elegans (nematode), or Danio rerio (zebrafish). Further research is needed to establish protocols and evaluate its effectiveness in these systems.

Experimental Protocols

The following protocols are adapted from established methods for similar fluorescent Taxol probes and should be optimized for specific cell types and experimental conditions.[7][8]

Live-Cell Imaging of Microtubules

This protocol describes the use of JF526-Taxol for staining microtubules in live cultured mammalian cells.

Materials:

  • JF526-Taxol

  • Dimethyl sulfoxide (DMSO)

  • Complete cell culture medium, pre-warmed to 37°C

  • Phosphate-buffered saline (PBS)

  • Bovine serum albumin (BSA)

  • Cells cultured on imaging-compatible dishes or slides

Protocol:

  • Stock Solution Preparation: Prepare a stock solution of JF526-Taxol in DMSO. For example, a 1 mM stock solution. Aliquot and store at -20°C for up to one month.

  • Working Solution Preparation: On the day of the experiment, dilute the JF526-Taxol stock solution into pre-warmed complete cell culture medium to the desired final concentration. A starting concentration of 3 µM is recommended, but this should be optimized for each cell line and experiment.[7][8]

  • Cell Staining:

    • No-Wash Protocol: Remove the existing culture medium from the cells and add the JF526-Taxol-containing medium. Incubate the cells for 1 hour at 37°C in a CO2 incubator. Proceed directly to imaging.[7][8]

    • Washing Protocol (Optional): If background fluorescence is high, after the 1-hour incubation, rinse the cells three times with PBS containing 2% BSA. Then, add fresh, pre-warmed complete culture medium to the cells before imaging.[7][8]

  • Imaging: Image the cells using a fluorescence microscope equipped with appropriate filters for JF526. The excitation and emission maxima for JF526 are approximately 526 nm and 550 nm, respectively.

Experimental Workflow for Live-Cell Imaging

G Experimental Workflow for Live-Cell Imaging with JF526-Taxol A Prepare 1 mM JF526-Taxol stock solution in DMSO B Dilute stock solution to 3 µM in pre-warmed cell culture medium A->B C Remove existing medium from cells B->C D Add JF526-Taxol containing medium to cells C->D E Incubate for 1 hour at 37°C D->E F Image cells directly (No-Wash Protocol) E->F G Optional: Wash cells 3x with PBS + 2% BSA E->G H Add fresh medium G->H I Image cells H->I

Caption: Workflow for staining live cells with JF526-Taxol.

Mechanism of Action: Microtubule Stabilization and Apoptosis

Taxol, the parent compound of JF526-Taxol, exerts its cytotoxic effects by binding to the β-tubulin subunit of microtubules. This binding stabilizes the microtubules, preventing their depolymerization, which is a critical process for dynamic cellular functions, most notably cell division.[9][10][11] The stabilization of microtubules disrupts the formation of the mitotic spindle, leading to an arrest of the cell cycle at the G2/M phase.[9][10][11] Prolonged mitotic arrest ultimately triggers programmed cell death, or apoptosis.[11][12][13]

The signaling cascade leading to apoptosis following Taxol-induced microtubule damage involves the activation of mitogen-activated protein kinase (MAPK) pathways, specifically the ERK and p38 pathways.[10][12][13] Interestingly, this apoptotic response has been shown to be independent of the tumor suppressor protein p53 in some cancer cell lines.[9][10][12][13]

Taxol-Induced Signaling Pathway

G Taxol-Induced Apoptosis Signaling Pathway Taxol JF526-Taxol Microtubules Microtubule Stabilization Taxol->Microtubules G2M_Arrest G2/M Phase Cell Cycle Arrest Microtubules->G2M_Arrest MAPK MAPK Activation G2M_Arrest->MAPK ERK ERK MAPK->ERK p38 p38 MAPK->p38 p53 p53 Independent MAPK->p53 Apoptosis Apoptosis ERK->Apoptosis p38->Apoptosis

Caption: Signaling cascade initiated by Taxol leading to apoptosis.

References

Application of JF526-Taxol in Studying Microtubule Dynamics: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JF526-Taxol is a fluorescent derivative of the well-characterized microtubule-stabilizing agent, Paclitaxel (Taxol). This probe incorporates the fluorogenic Janelia Fluor® 526 dye, which exhibits fluorescence only upon binding to its target, microtubules. This property makes JF526-Taxol an excellent tool for no-wash, live-cell imaging of the microtubule cytoskeleton. Its application allows for the detailed study of microtubule dynamics and the cellular processes they govern, such as cell division, migration, and intracellular transport. These notes provide detailed protocols and data for the application of JF526-Taxol in microtubule research.

Mechanism of Action

Like its parent compound, Taxol, JF526-Taxol binds to the β-tubulin subunit of microtubules. This binding stabilizes the microtubule polymer, preventing its depolymerization and suppressing its dynamic instability.[1][2] This interference with the normal, rapid turnover of microtubules leads to the formation of stable, non-functional microtubule bundles, disruption of the mitotic spindle, and ultimately, cell cycle arrest at the G2/M phase and induction of apoptosis.[1][3] The covalent attachment of the JF526 fluorophore allows for the direct visualization of these effects in living cells.

Data Presentation

The following tables summarize the quantitative effects of Taxol on microtubule dynamics in human cancer cell lines. While this data was generated using unlabeled Taxol, it provides a strong foundational understanding of the expected effects of JF526-Taxol, given their shared mechanism of action. Researchers using JF526-Taxol can expect to observe similar suppressive effects on microtubule dynamics.

Table 1: Effect of Taxol on Microtubule Dynamic Instability in Caov-3 Ovarian Adenocarcinoma Cells [4][5]

ParameterControl (No Taxol)30 nM Taxol% Change
Shortening Rate (µm/min) 11.6 ± 7.37.9 ± 7.2-32%
Growing Rate (µm/min) 8.3 ± 4.56.3 ± 3.7-24%
Shortening Length (µm) 1.41 ± 1.01.18 ± 1.2-16%
Growing Length (µm) 1.23 ± 1.10.97 ± 0.65-21%
Dynamicity (µm/min) ---31%

Table 2: Effect of Taxol on Microtubule Dynamic Instability in A-498 Kidney Carcinoma Cells [4][5]

ParameterControl (No Taxol)100 nM Taxol% Change
Shortening Rate (µm/min) 9.2 ± 5.16.7 ± 3.2-26%
Growing Rate (µm/min) 8.4 ± 4.26.8 ± 4.0-18%
Shortening Length (µm) 0.97 ± 0.70.71 ± 0.2-27%
Growing Length (µm) 0.87 ± 0.70.57 ± 0.1-34%
Dynamicity (µm/min) ---63%

Experimental Protocols

Protocol 1: Live-Cell Imaging of Microtubules with JF526-Taxol

This protocol describes the use of JF526-Taxol for live-cell imaging of microtubules. The fluorogenic nature of the probe allows for a no-wash procedure.

Materials:

  • JF526-Taxol

  • Dimethyl sulfoxide (DMSO)

  • Complete cell culture medium, pre-warmed to 37°C

  • Cells cultured on glass-bottom dishes suitable for microscopy

  • Live-cell imaging microscope equipped with appropriate filter sets for JF526 (Excitation/Emission maxima: 531/549 nm)[6]

Procedure:

  • Prepare a stock solution: Prepare a stock solution of JF526-Taxol in DMSO. Aliquot and store at -20°C for up to one month.

  • Prepare working solution: On the day of the experiment, dilute the JF526-Taxol stock solution into pre-warmed complete cell culture medium to the desired final concentration. A starting concentration of 100-500 nM is recommended, but should be optimized for your specific cell type and experimental goals.

  • Cell Staining: Remove the existing medium from the cultured cells and add the JF526-Taxol-containing medium.

  • Incubation: Incubate the cells for at least 1 hour at 37°C in a CO2 incubator to allow for probe uptake and binding to microtubules.

  • Imaging: Transfer the dish to the live-cell imaging microscope. Maintain the cells at 37°C and 5% CO2 during imaging.

  • Image Acquisition: Acquire images using the appropriate filter set for JF526. Time-lapse imaging can be performed to visualize microtubule dynamics.

Protocol 2: Quantitative Analysis of Microtubule Dynamics

This protocol outlines the steps for quantifying microtubule dynamics from time-lapse images acquired using JF526-Taxol.

Materials:

  • Time-lapse image series of cells stained with JF526-Taxol

  • Image analysis software with tracking capabilities (e.g., ImageJ/Fiji with the MTrackJ plugin, or commercial software)

Procedure:

  • Image Acquisition: Acquire time-lapse images of JF526-Taxol labeled microtubules at a high temporal resolution (e.g., one frame every 1-2 seconds) for a duration of 2-5 minutes.

  • Microtubule Plus-End Tracking: Using the image analysis software, manually or semi-automatically track the plus-ends of individual microtubules over the time-lapse series.

  • Data Extraction: From the tracking data, extract the following parameters for each microtubule:

    • Growth events: Periods of sustained increase in microtubule length.

    • Shortening events: Periods of sustained decrease in microtubule length.

    • Pause events: Periods where the microtubule length does not change significantly.

  • Calculate Dynamic Parameters:

    • Growth Rate: The change in length divided by the duration of a growth event.

    • Shortening Rate: The change in length divided by the duration of a shortening event.

    • Catastrophe Frequency: The total number of transitions from a growth or pause state to a shortening state, divided by the total time spent in growth and pause.

    • Rescue Frequency: The total number of transitions from a shortening state to a growth or pause state, divided by the total time spent shortening.

    • Dynamicity: The total length grown and shortened divided by the total time of the observation period.

  • Statistical Analysis: Pool the data from multiple microtubules and cells for each experimental condition and perform statistical analysis to determine significant differences.

Visualizations

Signaling Pathways

The following diagrams illustrate the key signaling pathways affected by Taxol, leading to cell cycle arrest and apoptosis.

Taxol_Signaling_Pathway Taxol JF526-Taxol Microtubules Microtubule Stabilization Taxol->Microtubules MitoticSpindle Mitotic Spindle Disruption Microtubules->MitoticSpindle G2M_Arrest G2/M Phase Arrest MitoticSpindle->G2M_Arrest p53_dependent p53-Dependent Pathway G2M_Arrest->p53_dependent p53_independent p53-Independent Pathway G2M_Arrest->p53_independent Apoptosis Apoptosis p53_dependent->Apoptosis Slow Onset p21 p21 Upregulation p53_dependent->p21 p53_independent->Apoptosis Rapid Onset CDK1_CyclinB CDK1/Cyclin B Inactivation p21->CDK1_CyclinB CDK1_CyclinB->G2M_Arrest

Caption: Taxol-induced signaling leading to cell cycle arrest and apoptosis.

Experimental Workflow

The following diagram outlines the general workflow for studying microtubule dynamics using JF526-Taxol.

Experimental_Workflow start Start cell_culture Cell Culture on Glass-Bottom Dish start->cell_culture treatment Incubate with JF526-Taxol cell_culture->treatment imaging Live-Cell Imaging (Time-Lapse) treatment->imaging analysis Image Analysis: Microtubule Tracking imaging->analysis quantification Quantification of Dynamic Parameters analysis->quantification interpretation Data Interpretation and Conclusion quantification->interpretation end End interpretation->end

Caption: Experimental workflow for JF526-Taxol application.

Logical Relationships

This diagram illustrates the logical relationship between Taxol's mechanism and its cellular effects.

Caption: Logical flow from JF526-Taxol binding to apoptosis.

References

A step-by-step guide for using JF526-Taxol in confocal microscopy.

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and detailed protocols for the use of JF526-Taxol, a fluorogenic microtubule probe, in confocal microscopy. These application notes are designed for researchers, scientists, and professionals in drug development who are interested in visualizing and analyzing microtubule dynamics in live and fixed cells.

Introduction

JF526-Taxol is a powerful tool for studying the microtubule cytoskeleton. It consists of the microtubule-stabilizing agent paclitaxel (Taxol) conjugated to the fluorogenic dye Janelia Fluor® 526 (JF526). A key advantage of JF526-Taxol is its fluorogenic nature; it exhibits minimal fluorescence until it binds to its target, the tubulin protein within microtubules. This property allows for no-wash imaging experiments, simplifying workflows and reducing background noise for high-contrast visualization of microtubule structures in living cells.[1][2] JF526-Taxol is a green-fluorescent derivative suitable for various advanced microscopy techniques, including confocal and super-resolution microscopy.[3]

Mechanism of Action

Paclitaxel, the core component of JF526-Taxol, is a well-established antimitotic agent used in cancer chemotherapy.[4][5] Its mechanism of action involves binding to the β-tubulin subunit of microtubules.[6] This binding event stabilizes the microtubule polymer, preventing its depolymerization.[6][7] The stabilization of microtubules disrupts the dynamic instability required for normal cellular processes, particularly mitosis, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[6][8] The covalent attachment of the JF526 fluorophore allows for the direct visualization of this interaction and its effects on the microtubule network.

Applications in Research and Drug Development

The unique properties of JF526-Taxol make it a valuable tool for a range of applications:

  • Visualizing Microtubule Dynamics: Enables real-time imaging of microtubule organization and dynamics in live cells.

  • Cancer Research: Facilitates the study of the effects of anti-cancer drugs on the microtubule cytoskeleton.[4][9]

  • Drug Discovery: Can be used in high-content screening assays to identify new compounds that modulate microtubule stability.[10]

  • Neuroscience: Allows for the detailed visualization of microtubule organization in neurons.[1]

Quantitative Data Summary

The following table summarizes the key quantitative properties of JF526-Taxol:

PropertyValueReference
Excitation Maximum (λex)531 nm
Emission Maximum (λem)549 nm
Molar Extinction Coefficient118,000 M⁻¹cm⁻¹
Quantum Yield0.87
Recommended Working Concentration100 nM - 1 µM (optimization required)[2]
Recommended Incubation Time30 - 60 minutes at 37°C[11]
Molecular Weight1507.42 g/mol
SolubilitySoluble to 10 mM in DMSO

Experimental Protocols

Protocol 1: Live-Cell Imaging of Microtubules

This protocol describes the staining and imaging of microtubules in live cultured cells using JF526-Taxol.

Materials:

  • JF526-Taxol

  • Dimethyl sulfoxide (DMSO)

  • Cell culture medium appropriate for the cell line

  • Cultured cells seeded on imaging-compatible dishes (e.g., glass-bottom dishes)

  • Confocal microscope with appropriate laser lines and filters

Procedure:

  • Prepare a Stock Solution: Dissolve JF526-Taxol in DMSO to a final concentration of 1 mM. Store the stock solution in small aliquots at -20°C, protected from light.

  • Prepare Working Solution: On the day of the experiment, dilute the 1 mM stock solution into pre-warmed (37°C) cell culture medium to the desired final working concentration. A starting concentration of 500 nM is recommended, but optimal concentration may vary depending on the cell type and experimental conditions.

  • Cell Staining: Remove the culture medium from the cells and add the JF526-Taxol working solution.

  • Incubation: Incubate the cells for 30-60 minutes at 37°C in a CO₂ incubator.

  • Imaging: Mount the dish on the confocal microscope stage. Image the cells using an appropriate laser line for excitation (e.g., 532 nm) and a detector set to collect emitted light around 550 nm. Due to the fluorogenic nature of the probe, washing is not typically required.[11]

Protocol 2: Fixed-Cell Imaging of Microtubules

This protocol outlines the procedure for staining microtubules in fixed cells. Fixation can help preserve cellular structure for more detailed analysis.

Materials:

  • JF526-Taxol

  • DMSO

  • Phosphate-buffered saline (PBS)

  • Fixative solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Mounting medium

  • Cultured cells seeded on coverslips

  • Confocal microscope

Procedure:

  • Cell Fixation: Wash the cells briefly with PBS. Fix the cells with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Staining: Prepare a working solution of JF526-Taxol in PBS (e.g., 500 nM). Add the working solution to the fixed and permeabilized cells.

  • Incubation: Incubate for 30-60 minutes at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS for 5 minutes each to remove unbound probe.

  • Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.

  • Imaging: Image the samples on a confocal microscope with the appropriate settings for JF526.

Visualizations

experimental_workflow cluster_prep Preparation cluster_staining Staining cluster_imaging Imaging prep_stock Prepare 1 mM Stock in DMSO prep_working Dilute to Working Concentration in Media prep_stock->prep_working Dilute add_probe Add JF526-Taxol to Cells prep_working->add_probe Apply incubate Incubate 30-60 min at 37°C add_probe->incubate Incubate confocal Confocal Microscopy (No Wash Needed) incubate->confocal Image

Caption: Experimental workflow for live-cell imaging with JF526-Taxol.

mechanism_of_action cluster_cell Cellular Process cluster_drug_effect Effect of JF526-Taxol tubulin α/β-Tubulin Dimers microtubule Dynamic Microtubule tubulin->microtubule Polymerization microtubule->tubulin Depolymerization mitosis Normal Mitosis microtubule->mitosis stable_microtubule Stabilized Microtubule mitotic_arrest Mitotic Arrest & Apoptosis jf526_taxol JF526-Taxol jf526_taxol->microtubule Binds to β-tubulin stable_microtubule->mitotic_arrest

Caption: Mechanism of action of JF526-Taxol on microtubules.

References

Application Notes and Protocols for Long-Term Time-Lapse Imaging of Microtubule Organization Using JF526-Taxol

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

JF526-Taxol is a fluorogenic, green-fluorescent probe designed for the direct imaging of microtubules in living cells. This derivative of Taxol (also known as Paclitaxel) incorporates the Janelia Fluor® 526 dye, which exhibits fluorescence only upon binding to its target, microtubules. This property enables no-wash experiments, simplifying workflows and reducing background fluorescence. Its suitability for live-cell imaging, including confocal and super-resolution microscopy (SRM), makes it a valuable tool for studying the dynamic organization of the microtubule cytoskeleton over extended periods.[1]

Taxol functions by binding to the β-tubulin subunit within the microtubule polymer, stabilizing the microtubule and suppressing its dynamic instability.[2][3] This action leads to the arrest of the cell cycle in the G2/M phase and can ultimately induce apoptosis.[3] These application notes provide detailed protocols and quantitative data to guide researchers in utilizing JF526-Taxol for long-term time-lapse imaging of microtubule organization.

Data Presentation

Table 1: Photophysical Properties of JF526-Taxol
PropertyValueReference
Excitation Maximum (λex)531 nm
Emission Maximum (λem)549 nm
Molecular Weight1507.42 g/mol [1]
SolubilitySoluble to 10 mM in DMSO[1]
Purity≥85%[1]
StorageStore at -20°C[1]
Table 2: Recommended Starting Concentrations for Live-Cell Imaging
ApplicationConcentration RangeIncubation TimeNotesReference
Short-term Imaging (< 5 min)100 nM1 hourTo minimize alterations to microtubule dynamics.[4]
Long-term Imaging (> 1 hour)5 - 50 nM1 hourConcentration should be optimized to minimize cytotoxicity. Start with a low concentration and assess cell health and signal-to-noise ratio.[5][6][7]
General Live-Cell Staining100 nM - 1 µM1 hourHigher concentrations may be suitable for endpoint assays but may induce significant microtubule stabilization and cytotoxicity over time.
Table 3: Cytotoxicity of Paclitaxel (Taxol) in Human Tumor Cell Lines (24-hour exposure)
ParameterValueCell LinesReference
IC502.5 - 7.5 nMVarious human tumor cell lines[5]
NoteCytotoxicity increases with prolonged exposure (24 to 72 hours).[5]

Note: The cytotoxicity of JF526-Taxol may differ from unconjugated Paclitaxel. It is crucial to perform cell viability assays to determine the optimal, non-toxic concentration for your specific cell type and experimental duration.

Experimental Protocols

Protocol 1: Preparation of JF526-Taxol Stock Solution
  • Reconstitution: Prepare a 1 mM stock solution of JF526-Taxol in high-quality, anhydrous DMSO.

  • Storage: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C, protected from light.

Protocol 2: Staining Live Cells for Long-Term Time-Lapse Imaging
  • Cell Culture: Plate cells on glass-bottom dishes or chamber slides suitable for high-resolution microscopy. Allow cells to adhere and reach the desired confluency.

  • Working Solution Preparation: On the day of the experiment, thaw an aliquot of the JF526-Taxol stock solution. Dilute the stock solution in pre-warmed (37°C) complete cell culture medium to the desired final concentration (recommended starting range for long-term imaging: 5-50 nM).

  • Cell Staining: Remove the existing culture medium from the cells and replace it with the medium containing JF526-Taxol.

  • Incubation: Incubate the cells for 1 hour at 37°C in a CO2 incubator.

  • Imaging: Proceed with live-cell imaging. For long-term experiments, it is recommended to use a microscope equipped with an environmental chamber to maintain physiological conditions (37°C, 5% CO2, and humidity). A no-wash protocol is generally suitable due to the fluorogenic nature of the probe. However, if background fluorescence is high, a wash step with pre-warmed medium can be performed before imaging.

Protocol 3: Long-Term Time-Lapse Confocal Microscopy
  • Microscope Setup: Use a confocal microscope equipped with a high-sensitivity detector and an environmental chamber.

  • Excitation and Emission Settings: Use a laser line close to the excitation maximum of JF526 (531 nm), for example, a 514 nm or 532 nm laser. Set the emission detection window to capture the fluorescence peak around 549 nm.

  • Imaging Parameters:

    • Laser Power: Use the lowest possible laser power that provides an adequate signal-to-noise ratio to minimize phototoxicity and photobleaching.

    • Exposure Time: Keep exposure times as short as possible.

    • Time Interval: The interval between acquisitions will depend on the dynamics of the process being studied. For microtubule organization, intervals of 5-30 minutes are common.

    • Z-stacks: If acquiring 3D data, use the minimum number of z-slices required to cover the volume of interest.

  • Data Acquisition: Acquire time-lapse images for the desired duration.

  • Data Analysis: Use appropriate image analysis software to visualize and quantify changes in microtubule organization, such as microtubule length, density, and dynamics.

Visualizations

Taxol_Mechanism_of_Action Tubulin_Dimer αβ-Tubulin Dimer Microtubule Microtubule Polymer Tubulin_Dimer->Microtubule Polymerization GTP GTP GTP->Tubulin_Dimer binds Microtubule->Tubulin_Dimer Depolymerization (Dynamic Instability) Stabilized_Microtubule Stabilized Microtubule JF526_Taxol JF526-Taxol JF526_Taxol->Microtubule Binds to β-tubulin Suppressed_Dynamics Suppressed Dynamics (Reduced Catastrophe) Stabilized_Microtubule->Suppressed_Dynamics Mitotic_Arrest Mitotic Arrest (G2/M) Suppressed_Dynamics->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Caption: Mechanism of action of JF526-Taxol on microtubule stabilization.

Experimental_Workflow Start Start Cell_Culture Plate cells on glass-bottom dish Start->Cell_Culture Prepare_Probe Prepare JF526-Taxol working solution Cell_Culture->Prepare_Probe Stain_Cells Incubate cells with JF526-Taxol (1 hr, 37°C) Prepare_Probe->Stain_Cells Microscopy_Setup Set up microscope with environmental chamber Stain_Cells->Microscopy_Setup Image_Acquisition Acquire time-lapse images (low laser power, optimal interval) Microscopy_Setup->Image_Acquisition Data_Analysis Analyze microtubule organization and dynamics Image_Acquisition->Data_Analysis End End Data_Analysis->End

Caption: Workflow for long-term time-lapse imaging with JF526-Taxol.

References

Troubleshooting & Optimization

How to reduce the background fluorescence when using JF526-Taxol (TFA).

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background fluorescence when using JF526-Taxol (TFA) in their experiments.

Troubleshooting Guide: High Background Fluorescence

High background fluorescence can obscure the specific signal from JF526-Taxol bound to microtubules, compromising image quality and data interpretation. This guide provides a systematic approach to identifying and mitigating the common causes of high background.

Problem: Diffuse background fluorescence throughout the cell and/or in the extracellular medium.
Potential Cause Recommended Solution
Excessive Probe Concentration The concentration of JF526-Taxol may be too high, leading to unbound probe contributing to background.
Action: Perform a concentration titration to determine the optimal probe concentration. Start with the manufacturer's recommended concentration and perform serial dilutions (e.g., 2-fold or 5-fold) to find the lowest concentration that provides a specific signal with minimal background.
Suboptimal Incubation Time Incubation time may be too long, allowing for non-specific accumulation of the probe.
Action: Optimize the incubation time. Try a shorter incubation period to minimize non-specific uptake.
Inadequate Washing Steps Insufficient washing may leave unbound probe in the sample. Although JF526-Taxol is fluorogenic, excess unbound probe can still contribute to background.[1][2]
Action: While often used in no-wash protocols, introducing gentle washing steps can reduce background.[1][2] Wash cells 2-3 times with pre-warmed, phenol red-free medium or phosphate-buffered saline (PBS) after incubation with the probe.
Probe Aggregation JF526-Taxol may form aggregates, which can bind non-specifically to cellular structures or the coverslip.
Action: Before use, ensure the JF526-Taxol stock solution is fully dissolved. You can briefly vortex and centrifuge the stock solution to pellet any aggregates, then use the supernatant. Prepare fresh dilutions of the probe for each experiment.
Cell Health and Density Unhealthy or overly confluent cells can exhibit increased non-specific staining.
Action: Ensure cells are healthy and in the logarithmic growth phase. Plate cells at an appropriate density to avoid overconfluence.
Problem: Punctate or speckled background fluorescence.
Potential Cause Recommended Solution
Probe Precipitation The probe may have precipitated out of solution during dilution or incubation.
Action: Ensure that the final concentration of the solvent (e.g., DMSO) in the working solution is compatible with your cell culture medium and does not cause precipitation. Prepare fresh dilutions immediately before use.
Autofluorescence Some cells and tissues have endogenous fluorophores that can contribute to background fluorescence.
Action: Image an unstained control sample to assess the level of autofluorescence. If significant, consider using a commercial autofluorescence quenching reagent or photobleaching the sample before staining.[3]

Frequently Asked Questions (FAQs)

Q1: What makes JF526-Taxol a good choice for microtubule imaging?

A1: JF526-Taxol is a fluorogenic probe, meaning its fluorescence significantly increases upon binding to its target (microtubules).[1][2] This property inherently leads to a higher signal-to-background ratio compared to constitutively fluorescent probes, often enabling no-wash imaging protocols.[1][2]

Q2: The product name includes "(TFA)". What is TFA and could it be contributing to high background?

A2: TFA stands for trifluoroacetic acid. It is often used as a counterion to stabilize the fluorescent dye during synthesis and purification.[4][5][6] While TFA is essential for the chemical stability of the product, residual TFA in the final peptide or small molecule product can sometimes interfere with biological assays.[3][7] Although not definitively documented for JF526-Taxol to cause high background, it is a factor to consider, especially if other troubleshooting steps fail.

Q3: If I suspect TFA is an issue, what can I do?

A3: For some peptides and probes, it is possible to exchange the TFA counterion for a more biologically compatible one, such as hydrochloride (HCl).[4][5] This typically involves lyophilization from an HCl solution. However, this is a complex biochemical procedure that can affect the probe's stability and should be approached with caution and ideally in consultation with the manufacturer.

Q4: Can I use JF526-Taxol for live-cell imaging?

A4: Yes, JF526-Taxol is designed for and is well-suited for live-cell imaging applications.[1][2]

Q5: What imaging settings are recommended for JF526-Taxol?

A5: Use filter sets and laser lines appropriate for the excitation and emission maxima of JF526, which are approximately 526 nm and 549 nm, respectively.

Experimental Protocols

Optimized Staining Protocol for Reducing Background with JF526-Taxol

This protocol provides a starting point for optimizing JF526-Taxol staining to minimize background fluorescence.

Materials:

  • Cells cultured on glass-bottom dishes or coverslips

  • JF526-Taxol (TFA) stock solution (e.g., in DMSO)

  • Pre-warmed (37°C) cell culture medium (phenol red-free medium is recommended to reduce background)

  • Phosphate-buffered saline (PBS)

  • Confocal or widefield fluorescence microscope with appropriate filter sets

Protocol:

  • Cell Preparation:

    • Plate cells on imaging-quality glass-bottom dishes or coverslips and allow them to adhere and grow to the desired confluency (typically 50-70%).

    • Ensure cells are healthy and evenly distributed.

  • Probe Preparation (perform immediately before use):

    • Prepare a fresh dilution of JF526-Taxol in pre-warmed, phenol red-free cell culture medium.

    • Optimization Point: Test a range of final concentrations (e.g., 50 nM, 100 nM, 250 nM, 500 nM) to find the optimal concentration for your cell type and experimental setup.

  • Staining:

    • Remove the existing medium from the cells.

    • Add the pre-warmed medium containing the diluted JF526-Taxol to the cells.

    • Incubate at 37°C in a CO2 incubator for 30-60 minutes.

    • Optimization Point: Test different incubation times (e.g., 15 min, 30 min, 45 min, 60 min) to determine the shortest time required for specific labeling.

  • Washing (Optional but Recommended for High Background):

    • Gently aspirate the staining solution.

    • Wash the cells 2-3 times with pre-warmed, phenol red-free medium or PBS. For each wash, add the fresh medium/PBS and incubate for 5 minutes before aspirating.

  • Imaging:

    • Add fresh, pre-warmed, phenol red-free medium to the cells.

    • Image the cells using a fluorescence microscope with the appropriate settings for JF526.

Visualizations

experimental_workflow cluster_prep Preparation cluster_staining Staining cluster_wash Washing (Optional) cluster_imaging Imaging cell_prep 1. Prepare Cells on Imaging Dish probe_prep 2. Prepare Fresh JF526-Taxol Dilution stain 3. Incubate Cells with Probe cell_prep->stain Add Probe wash 4. Wash Cells with Fresh Medium stain->wash Remove Staining Solution image 5. Image with Fluorescence Microscope stain->image Directly Image (No-Wash) wash->image Add Imaging Medium

Caption: Experimental workflow for JF526-Taxol staining with optimization points.

troubleshooting_logic cluster_primary_checks Primary Optimization cluster_secondary_checks Secondary Checks start High Background Observed concentration Reduce Probe Concentration start->concentration incubation Shorten Incubation Time concentration->incubation Still high? solution Reduced Background concentration->solution Resolved washing Introduce/Improve Washing Steps incubation->washing Still high? incubation->solution Resolved aggregation Check for Probe Aggregation washing->aggregation Still high? washing->solution Resolved cell_health Verify Cell Health & Density aggregation->cell_health Still high? aggregation->solution Resolved autofluorescence Assess Autofluorescence cell_health->autofluorescence Still high? cell_health->solution Resolved autofluorescence->solution Resolved

Caption: Logical troubleshooting flow for high background fluorescence.

References

How to improve the signal-to-noise ratio of JF526-Taxol staining.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for JF526-Taxol staining. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their microtubule staining experiments and achieve a high signal-to-noise ratio.

Frequently Asked Questions (FAQs)

Q1: What is JF526-Taxol and what are its advantages for microtubule staining?

JF526-Taxol is a green-fluorescent probe designed for staining microtubules in live cells.[1] It consists of the microtubule-stabilizing agent Taxol conjugated to the fluorogenic dye, Janelia Fluor® 526. The primary advantage of JF526-Taxol is its fluorogenic nature; it only becomes brightly fluorescent upon binding to microtubules.[1][2] This property significantly reduces background fluorescence from unbound probes in the cytoplasm, enabling "no-wash" experimental protocols and leading to a superior signal-to-background ratio compared to conventional fluorescent probes.[2]

Q2: What is a "no-wash" staining protocol and why is it beneficial?

A "no-wash" protocol means that after incubating the cells with JF526-Taxol, the washing step to remove excess dye is not required before imaging. This is possible due to the fluorogenic properties of the JF526 dye, which is essentially non-fluorescent until it binds to its target (microtubules).[2] This simplifies the experimental workflow and is particularly advantageous for delicate live-cell imaging experiments where washing steps can induce cellular stress and artifacts.

Q3: Can I use JF526-Taxol for fixed-cell imaging?

While JF526-Taxol is optimized for live-cell imaging, it can also be used for fixed-cell applications. However, the primary benefits of its fluorogenicity and cell permeability are most pronounced in live-cell studies.

Q4: What are the excitation and emission maxima for JF526-Taxol?

The approximate excitation maximum for JF526-Taxol is 531 nm, and its emission maximum is 549 nm.[1]

Troubleshooting Guide

This section addresses common issues encountered during JF526-Taxol staining that can affect the signal-to-noise ratio.

Issue 1: High Background Fluorescence

Potential Cause Troubleshooting Step
Suboptimal Probe Concentration Titrate the concentration of JF526-Taxol. While a starting concentration of 100-500 nM is often recommended, the optimal concentration can vary between cell types and experimental conditions. Start with a low concentration and incrementally increase it to find the best balance between signal intensity and background.
Incorrect Imaging Medium Use an imaging medium with reduced autofluorescence. Phenol red-containing media can contribute to background fluorescence. Consider using a phenol red-free medium or a specialized live-cell imaging solution during the staining and imaging steps.
Cellular Autofluorescence Some cell types exhibit high intrinsic autofluorescence. To assess this, include an unstained control sample in your experiment and image it using the same settings as your stained samples.
Probe Aggregation Ensure the JF526-Taxol stock solution is properly dissolved and vortexed before dilution into the imaging medium. Aggregates can lead to punctate, non-specific staining.
Optional Washing Step Although JF526-Taxol is designed for no-wash protocols, if the background remains high, a gentle wash with fresh, pre-warmed imaging medium can be performed after incubation. A study on similar taxol-derived probes showed that washing out the probe after a 30-minute incubation can significantly reduce artifacts without compromising signal brightness.[3]

Issue 2: Weak or No Signal

Potential Cause Troubleshooting Step
Insufficient Probe Concentration The concentration of JF526-Taxol may be too low. Gradually increase the concentration in your titration experiments.
Inadequate Incubation Time Ensure a sufficient incubation period for the probe to penetrate the cells and bind to microtubules. A common starting point is 30-60 minutes at 37°C. Longer incubation times may be necessary for some cell types.
Low Microtubule Density The cell type or experimental condition may result in a low density of microtubules. Confirm microtubule presence with an alternative method if possible.
Incorrect Microscope Settings Optimize the microscope's excitation and emission filter sets for the spectral properties of JF526 (Ex/Em: ~531/549 nm). Ensure the laser power and detector gain are set appropriately.
Cell Health Poor cell health can affect cellular uptake and staining. Ensure cells are healthy and not overly confluent before starting the experiment.

Issue 3: Phototoxicity and Photobleaching

Potential Cause Troubleshooting Step
Excessive Light Exposure Minimize the exposure of your cells to excitation light. Use the lowest possible laser power that still provides a detectable signal. Reduce the exposure time per frame and the frequency of image acquisition in time-lapse experiments.[4]
High Probe Concentration High concentrations of the probe can sometimes increase photosensitivity. Use the lowest effective concentration of JF526-Taxol.
Use of Antifade Reagents For fixed-cell imaging, use a mounting medium containing an antifade reagent to minimize photobleaching during image acquisition.

Quantitative Data

The signal-to-noise ratio (SNR) is a critical parameter for evaluating the quality of fluorescence imaging. The following table summarizes a comparative analysis of three commercially available taxol-derived microtubule probes.

ProbeRelative BrightnessSignal-to-Noise Ratio (SNR)
Tubulin Tracker HighHighest
Viafluor ModerateModerate
SiR-Tubulin LowLowest

Data adapted from a comparative study on taxol-derived fluorescent probes.[3] "Brightness" and "Signal-to-Noise Ratio" are relative comparisons between the tested probes under the same experimental conditions.

Experimental Protocols

Detailed Protocol for Live-Cell Staining with JF526-Taxol

This protocol provides a general guideline. Optimization of concentration and incubation time is recommended for each specific cell type and experimental setup. A protocol for a similar probe, Taxol Janelia Fluor® 646, suggests a starting concentration of 3 µM and a 1-hour incubation.[5][6] For JF526-Taxol, a lower starting concentration in the nanomolar range is often effective.

  • Cell Preparation:

    • Plate cells on a glass-bottom dish or chamber slide suitable for live-cell imaging.

    • Allow cells to adhere and grow to the desired confluency (typically 50-70%).

    • Ensure cells are healthy and in a logarithmic growth phase before staining.

  • Preparation of Staining Solution:

    • Prepare a stock solution of JF526-Taxol in anhydrous DMSO.

    • On the day of the experiment, dilute the JF526-Taxol stock solution into pre-warmed (37°C) complete cell culture medium or a suitable imaging buffer to the desired final concentration (e.g., 100-500 nM).

  • Staining:

    • Remove the culture medium from the cells and replace it with the staining solution containing JF526-Taxol.

    • Incubate the cells for 30-60 minutes at 37°C in a CO2 incubator.

  • Imaging (No-Wash Protocol):

    • After incubation, the cells can be imaged directly without washing.

    • Use a fluorescence microscope equipped with appropriate filter sets for JF526 (e.g., excitation ~530 nm, emission ~550 nm).

    • Maintain the cells at 37°C and with appropriate CO2 levels during imaging.

  • Imaging (Optional Wash Protocol):

    • If high background is observed, remove the staining solution.

    • Gently wash the cells once or twice with pre-warmed imaging medium.

    • Add fresh pre-warmed imaging medium to the cells before placing them on the microscope for imaging.

Visualizations

Experimental Workflow for JF526-Taxol Staining

experimental_workflow cluster_prep Preparation cluster_staining Staining cluster_imaging Imaging cell_plating Plate cells on imaging dish incubation Incubate cells with staining solution (30-60 min, 37°C) cell_plating->incubation stock_solution Prepare JF526-Taxol stock in DMSO working_solution Dilute stock to working concentration in warm media stock_solution->working_solution working_solution->incubation no_wash No-Wash: Image directly incubation->no_wash wash Optional Wash: Rinse with fresh media incubation->wash acquire_image Acquire images with appropriate filters no_wash->acquire_image wash->acquire_image microtubule_dynamics cluster_normal Normal Microtubule Dynamics cluster_taxol Effect of Taxol tubulin_dimers Free Tubulin Dimers growing_mt Growing Microtubule tubulin_dimers->growing_mt Polymerization shrinking_mt Shrinking Microtubule growing_mt->shrinking_mt Catastrophe stabilized_mt Stabilized Microtubule growing_mt->stabilized_mt Stabilization shrinking_mt->tubulin_dimers Depolymerization shrinking_mt->growing_mt Rescue taxol JF526-Taxol taxol->stabilized_mt Binds to β-tubulin stabilized_mt->shrinking_mt Catastrophe Inhibited

References

Technical Support Center: Troubleshooting Poor Staining with JF526-Taxol in Primary Neurons

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with JF526-Taxol staining in primary neurons.

Troubleshooting Guides

This section addresses specific problems you might encounter during your experiments with JF526-Taxol in primary neurons.

Question: Why is my JF526-Taxol staining signal weak or absent in primary neurons?

Answer:

Several factors can contribute to a weak or non-existent signal. Consider the following potential causes and solutions:

  • Suboptimal Concentration: The concentration of JF526-Taxol is critical. While a starting concentration of around 50-100 nM is often recommended for live-cell imaging, this may need optimization for your specific primary neuron culture conditions and the density of microtubules.

    • Solution: Perform a concentration titration series to determine the optimal concentration for your experimental setup. See the table below for a suggested range.

  • Insufficient Incubation Time: The probe may not have had enough time to penetrate the cells and bind to microtubules.

    • Solution: Increase the incubation time. A typical incubation period is 30-60 minutes, but this can be extended. Monitor cell health during longer incubations.

  • Cell Health: Unhealthy or dying neurons will have compromised membrane integrity and disrupted cytoskeletal structures, leading to poor staining.

    • Solution: Ensure your primary neuron cultures are healthy and viable before staining. Use a viability marker if necessary to assess the health of your cultures. Taxol itself can be toxic at higher concentrations, so it's crucial to find a balance between signal intensity and cell health.

  • Efflux Pump Activity: Neurons, like many other cell types, express efflux pumps that can actively remove small molecules like JF526-Taxol from the cytoplasm, reducing the intracellular concentration of the probe.

    • Solution: Consider the use of a broad-spectrum efflux pump inhibitor, such as verapamil or probenecid. Use these inhibitors with caution and at the lowest effective concentration, as they can also have off-target effects.

  • Imaging Settings: Incorrect microscope settings can lead to a failure to detect the fluorescent signal.

    • Solution: Ensure you are using the correct filter set for JF526 (Excitation max: 531 nm, Emission max: 549 nm). Optimize the exposure time and laser power to enhance signal detection, but be mindful of phototoxicity.[1]

Question: I am observing high background fluorescence, which is obscuring the microtubule structure. What can I do?

Answer:

High background can be a significant issue, even with fluorogenic probes like JF526-Taxol. Here are some common causes and solutions:

  • Excess Probe Concentration: Using too high a concentration of JF526-Taxol can lead to non-specific binding and increased background fluorescence.

    • Solution: Reduce the concentration of the probe. Refer to the concentration optimization table below.

  • Media Components: Phenol red and other components in standard culture media can contribute to background fluorescence.

    • Solution: Image your cells in a phenol red-free imaging medium or a clear buffered saline solution like Hibernate™-E.

  • Autofluorescence: Primary neurons can exhibit natural autofluorescence, which can interfere with the signal from your probe.

    • Solution: Image a control dish of unstained neurons using the same settings to assess the level of autofluorescence. If it is significant, you may need to use spectral unmixing if your imaging system supports it, or choose a probe in a different spectral range.

  • "No-Wash" Protocol Issues: While JF526-Taxol is designed for no-wash protocols due to its fluorogenic nature, in some cases, residual unbound probe in the media can still contribute to background.[2]

    • Solution: If background persists, you can perform a gentle wash step. Replace the staining media with fresh, pre-warmed imaging media before imaging.

Question: My primary neurons look unhealthy or are dying after staining with JF526-Taxol. How can I mitigate this?

Answer:

Taxol, the core component of JF526-Taxol, is a microtubule-stabilizing agent and can be toxic to cells, including post-mitotic neurons, at certain concentrations and exposure times.

  • Concentration-Dependent Toxicity: Higher concentrations of Taxol are more likely to induce apoptosis and other cytotoxic effects.[3]

    • Solution: Use the lowest possible concentration of JF526-Taxol that provides a satisfactory signal. Perform a toxicity assay to determine the tolerance of your primary neurons to the probe over your desired imaging time course.

  • Prolonged Exposure: Long incubation times or continuous exposure during long-term time-lapse imaging can lead to cumulative toxicity.

    • Solution: Minimize the incubation time to the shortest duration necessary for adequate staining. For time-lapse experiments, consider using a lower concentration or intermittent imaging to reduce overall light exposure and probe-induced stress.

  • Phototoxicity: The combination of the fluorescent probe and high-intensity light can generate reactive oxygen species, leading to phototoxicity and cell death.[1][4][5]

    • Solution: Use the lowest laser power and shortest exposure time that provide an adequate signal-to-noise ratio. Use a more sensitive detector if available. Consider using an anti-fade mounting medium for fixed-cell imaging that contains antioxidants.

Question: The microtubule structure in my stained neurons appears abnormal (e.g., excessive bundling). Is this an artifact?

Answer:

Yes, this can be an artifact caused by the pharmacological activity of Taxol.

  • Microtubule Stabilization: Taxol stabilizes microtubules and can promote their polymerization.[6] At high concentrations, this can lead to the formation of unnatural microtubule bundles and alterations in the normal microtubule network.[7]

    • Solution: Use the lowest effective concentration of JF526-Taxol. If your experimental goal is to visualize the endogenous microtubule network with minimal perturbation, consider using a lower concentration for a shorter duration. For some applications, observing the effects of microtubule stabilization may be the goal.

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration of JF526-Taxol for staining primary neurons?

A1: The optimal concentration can vary depending on the specific neuron type, culture density, and experimental goals. A good starting point for live-cell imaging is in the range of 50-200 nM. It is highly recommended to perform a titration to find the best balance between signal intensity and potential artifacts or toxicity.

Q2: Can I use JF526-Taxol for fixed-cell imaging?

A2: While JF526-Taxol is primarily designed for live-cell imaging, it can be used for fixed-cell imaging. However, fixation can affect the fluorescence of the dye. It is generally recommended to stain live cells first and then fix them. Alternatively, immunofluorescence with an anti-tubulin antibody may provide a more robust signal in fixed preparations.

Q3: How photostable is JF526-Taxol?

A3: Janelia Fluor® dyes are known for their high brightness and photostability.[8] However, all fluorophores will photobleach with prolonged or high-intensity illumination. To minimize photobleaching, use the lowest possible laser power and exposure time, and consider using an anti-fade reagent if imaging fixed cells.

Q4: Is a "no-wash" protocol always sufficient?

A4: The fluorogenic nature of JF526-Taxol, where fluorescence significantly increases upon binding to microtubules, is intended to allow for no-wash experiments with a good signal-to-noise ratio.[2][7] In many cases, this is sufficient. However, if you experience high background, a gentle wash step with fresh imaging medium can help improve image quality.

Q5: Are there alternatives to JF526-Taxol for microtubule staining in primary neurons?

A5: Yes, several other options are available. These include other fluorescently-labeled Taxol derivatives (e.g., those with different fluorophores) and tubulin-binding probes with different mechanisms of action. For fixed cells, immunofluorescence using antibodies against tubulin (e.g., anti-alpha-tubulin or anti-beta-tubulin) is a very common and specific method. For live-cell imaging, genetically encoded reporters like GFP-tubulin can be expressed in neurons, although this requires transfection or viral transduction.

Quantitative Data

Table 1: Recommended Concentration Range for JF526-Taxol in Primary Neurons

Concentration RangeExpected OutcomeConsiderations
25 - 50 nMLow signal, minimal perturbation of microtubule dynamics. May require sensitive imaging settings.Good for long-term imaging where minimal impact on cell physiology is critical.
50 - 200 nMGood signal-to-noise ratio for most applications. This is a good starting range for optimization.Balance between signal and potential for subtle effects on microtubule dynamics. Monitor cell health.
200 - 500 nMBright signal, but increased risk of artifacts such as microtubule bundling and potential cytotoxicity.Use for shorter-term experiments or when high signal is paramount. Carefully evaluate microtubule morphology.
> 500 nMVery bright signal, but high likelihood of significant artifacts and cytotoxicity. Not generally recommended.May be useful for specific applications where microtubule stabilization is the intended effect.

Experimental Protocols

Detailed Protocol for Live-Cell Staining of Primary Neurons with JF526-Taxol

  • Prepare Staining Solution:

    • Prepare a 1 mM stock solution of JF526-Taxol in anhydrous DMSO.

    • Dilute the stock solution in pre-warmed (37°C) imaging medium (e.g., phenol red-free Neurobasal medium or Hibernate™-E) to the desired final concentration (e.g., 100 nM). It is important to prepare this solution fresh for each experiment.

  • Cell Preparation:

    • Culture primary neurons on glass-bottom dishes or coverslips suitable for high-resolution microscopy.

    • Ensure neurons are healthy and at the desired stage of development before staining.

  • Staining:

    • Aspirate the culture medium from the neurons.

    • Gently add the pre-warmed staining solution to the cells.

    • Incubate the cells for 30-60 minutes at 37°C in a humidified incubator with 5% CO2.

  • Imaging (No-Wash Protocol):

    • Transfer the dish directly to the microscope stage, which should be equipped with an environmental chamber to maintain temperature, humidity, and CO2 levels.

    • Image the microtubules using an appropriate filter set for JF526 (Excitation: ~531 nm, Emission: ~549 nm).

  • Imaging (Optional Wash Protocol):

    • If high background is observed, gently aspirate the staining solution.

    • Wash the cells once or twice with pre-warmed imaging medium.

    • Add fresh, pre-warmed imaging medium to the dish before transferring to the microscope for imaging.

Visualizations

experimental_workflow Experimental Workflow for JF526-Taxol Staining prep_solution Prepare Staining Solution (JF526-Taxol in pre-warmed imaging medium) stain Incubate Neurons with Staining Solution (37°C, 30-60 min) prep_solution->stain prep_cells Prepare Primary Neurons (Healthy culture on imaging dish) prep_cells->stain image_no_wash Live-Cell Imaging (No-Wash Protocol) stain->image_no_wash evaluate Evaluate Image Quality image_no_wash->evaluate wash Optional: Wash Step (If high background) evaluate->wash High Background analysis Image Analysis evaluate->analysis Good Quality image_wash Live-Cell Imaging (After Wash) wash->image_wash image_wash->analysis troubleshooting_logic Troubleshooting Logic for Poor JF526-Taxol Staining start Poor Staining Observed issue_weak Weak or No Signal start->issue_weak issue_background High Background start->issue_background issue_toxicity Cell Toxicity/Death start->issue_toxicity issue_artifact Morphological Artifacts start->issue_artifact sol_conc_inc Increase Concentration/Incubation Time issue_weak->sol_conc_inc sol_health Check Cell Health issue_weak->sol_health sol_efflux Use Efflux Pump Inhibitor issue_weak->sol_efflux sol_settings Optimize Imaging Settings issue_weak->sol_settings sol_conc_dec Decrease Concentration issue_background->sol_conc_dec sol_media Use Phenol Red-Free Medium issue_background->sol_media sol_wash Perform Wash Step issue_background->sol_wash sol_tox_conc Decrease Concentration/Incubation Time issue_toxicity->sol_tox_conc sol_phototox Reduce Laser Power/Exposure issue_toxicity->sol_phototox sol_art_conc Decrease Concentration issue_artifact->sol_art_conc

References

The stability and storage of JF526-Taxol (TFA) solutions.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of JF526-Taxol (TFA) solutions. Below you will find troubleshooting guides and frequently asked questions to ensure the successful application of this fluorescent probe in your experiments.

Frequently Asked Questions (FAQs)

Q1: How should I store the solid JF526-Taxol (TFA) upon receipt?

Solid JF526-Taxol (TFA) should be stored at -20°C, protected from light. The product is often packaged under an inert atmosphere and is light-sensitive. It is also sensitive to moisture.

Q2: What is the recommended solvent for preparing a stock solution?

Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a stock solution of JF526-Taxol (TFA).[1]

Q3: How should I prepare the stock solution?

The product is supplied in lyophilized form and may appear as a solid, gel, or film that can be difficult to see. Add the recommended volume of DMSO directly to the vial and vortex vigorously to ensure complete dissolution. Gentle warming in a 45-60°C water bath or sonication can be used to aid dissolution if necessary.

Q4: What is the recommended storage condition and stability for the stock solution?

Based on protocols for similar fluorescent Taxol analogs, it is recommended to aliquot the DMSO stock solution into single-use volumes and store them at ≤-20°C for up to one month. Avoid repeated freeze-thaw cycles.

Q5: How do I prepare the working solution for my experiment?

Dilute the DMSO stock solution into your final working buffer or media. For live-cell imaging, it is recommended to dilute the stock solution into warm media (37°C). Aqueous working solutions should be prepared fresh and used on the same day. Hydrolysis and epimerization are known degradation pathways for Taxol in aqueous media.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
No or weak fluorescent signal Degraded JF526-Taxol (TFA) Ensure proper storage of both solid compound and stock solutions (see FAQs above). Prepare fresh working solutions for each experiment.
Incorrect filter sets Use appropriate filters for JF526. The excitation and emission maxima are approximately 531 nm and 549 nm, respectively.[2]
Low concentration of the probe Optimize the concentration of JF526-Taxol (TFA) for your specific cell type and experimental conditions. A starting concentration of around 3 µM can be used for live-cell imaging.
High background fluorescence Excess unbound probe While JF526-Taxol is fluorogenic and designed for no-wash protocols, a washing step can be incorporated if high background is observed. Rinse cells with 1x PBS with 2% BSA after incubation.
Autofluorescence Include an unstained control to assess the level of cellular autofluorescence. Consider using a different imaging channel if autofluorescence is high in the green spectrum.[3]
Inconsistent staining between experiments Variability in solution preparation Ensure the stock solution is fully dissolved before use. Vortex thoroughly. Prepare fresh dilutions for each experiment.
Repeated freeze-thaw of stock solution Aliquot stock solutions to avoid multiple freeze-thaw cycles, which can lead to degradation.
Photobleaching Excessive light exposure Minimize the exposure time and intensity of the excitation light. Use an anti-fade mounting medium for fixed-cell imaging.[3]

Experimental Protocols

Preparation of JF526-Taxol (TFA) Stock Solution
  • Bring the vial of solid JF526-Taxol (TFA) to room temperature before opening.

  • Add the appropriate volume of high-purity, anhydrous DMSO to the vial to achieve the desired stock concentration.

  • Vortex the vial vigorously until the compound is completely dissolved. Gentle warming (45-60°C) or sonication can be applied if needed.

  • Centrifuge the vial briefly to collect the solution at the bottom.

  • Aliquot the stock solution into single-use, light-protected tubes.

  • Store the aliquots at ≤-20°C for up to one month.

Live-Cell Imaging Protocol
  • Culture cells on a suitable imaging dish or plate.

  • On the day of the experiment, prepare the working solution by diluting the JF526-Taxol (TFA) DMSO stock solution into pre-warmed (37°C) cell culture medium to the desired final concentration (e.g., 3 µM).

  • Remove the existing media from the cells and add the media containing JF526-Taxol (TFA).

  • Incubate the cells for 1 hour at 37°C.

  • Image the cells using a fluorescence microscope with appropriate filter sets for JF526 (Excitation/Emission: ~531 nm / ~549 nm).[2]

  • (Optional) If high background is observed, wash the cells three times with 1x PBS containing 2% BSA and replace with fresh media before imaging.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_staining Cell Staining cluster_imaging Imaging solid Solid JF526-Taxol (TFA) (Store at -20°C, protected from light) dissolve Dissolve in DMSO solid->dissolve Vortex stock Stock Solution (Aliquot and store at ≤-20°C for up to 1 month) dissolve->stock dilute Dilute stock in warm media (37°C) (Prepare fresh) stock->dilute incubate Incubate with live cells (e.g., 1 hour at 37°C) dilute->incubate wash Optional Wash Step (3x with PBS + 2% BSA) incubate->wash image Fluorescence Microscopy (Ex/Em: ~531 nm / ~549 nm) incubate->image No-wash protocol wash->image

Caption: Experimental workflow for using JF526-Taxol (TFA).

troubleshooting_logic start Start Troubleshooting issue Weak or No Signal? start->issue check_storage Check Storage Conditions (-20°C, protected from light) issue->check_storage Yes high_background High Background? issue->high_background No fresh_solution Prepare Fresh Working Solution check_storage->fresh_solution check_filters Verify Microscope Filter Sets (Ex/Em: ~531/549 nm) fresh_solution->check_filters optimize_conc Optimize Probe Concentration check_filters->optimize_conc optimize_conc->high_background add_wash Incorporate Wash Step high_background->add_wash Yes end Problem Resolved high_background->end No check_autofluorescence Check for Autofluorescence add_wash->check_autofluorescence check_autofluorescence->end

Caption: Troubleshooting logic for common JF526-Taxol (TFA) issues.

References

The effect of serum concentration on JF526-Taxol staining efficiency.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing JF526-Taxol to stain microtubules. The following information is designed to help address common issues and optimize experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is JF526-Taxol and how does it work?

A1: JF526-Taxol is a fluorogenic probe designed for the visualization of microtubules in living cells.[1][2] It consists of the fluorescent dye JF526 conjugated to Taxol (paclitaxel). Taxol is a compound that binds to and stabilizes microtubules, effectively acting as a targeting agent.[3][4] The "fluorogenic" nature of the probe means that its fluorescence significantly increases upon binding to its target, in this case, microtubules.[1][5] This property is highly advantageous as it reduces background fluorescence from unbound probes, often eliminating the need for wash steps before imaging.[1][5][6][7]

Q2: What is the optimal serum concentration for JF526-Taxol staining?

Q3: Can I perform JF526-Taxol staining in serum-free or low-serum media?

A3: Staining in serum-free or low-serum media is possible, but it may lead to reduced staining efficiency and potential artifacts. There are two primary reasons for this:

  • Microtubule Stability: Serum starvation can alter the dynamics and stability of microtubules.[8][9][10] Prolonged serum deprivation may lead to a decrease in stable microtubules, which could result in a weaker staining signal.[10]

  • Fluorophore Stability: Some studies have shown that formulated serum-free media can contribute to the light-induced degradation of fluorescent dyes. The presence of serum appears to have a protective effect, reducing photobleaching. This effect is thought to be due to the antioxidant properties of serum components.

Q4: Does serum interfere with JF526-Taxol fluorescence?

A4: Serum contains a high concentration of proteins, with albumin being the most abundant. Serum albumin has been shown to quench the fluorescence of various molecules. This quenching effect could potentially reduce the overall fluorescence intensity of JF526-Taxol. However, the benefits of serum in maintaining cell health and stabilizing the fluorophore often outweigh this potential quenching effect.

Q5: How long should I incubate my cells with JF526-Taxol?

A5: Incubation time can vary depending on the cell type and the concentration of the probe used. For probes similar to JF526-Taxol, such as SiR-tubulin, incubation times can range from 30 minutes to several hours. It is recommended to start with the manufacturer's suggested concentration and incubation time and then optimize for your specific experimental conditions. For long-term imaging experiments where microtubule dynamics are a critical parameter, it is advisable to use the lowest effective concentration of the probe (e.g., ≤100 nM for SiR-tubulin) to minimize any potential impact on microtubule function.[8]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Weak or No Signal 1. Low Serum Concentration: Staining in serum-free or low-serum media can lead to reduced microtubule stability and fluorophore degradation. 2. Suboptimal Probe Concentration: The concentration of JF526-Taxol may be too low for the specific cell type or experimental conditions. 3. Cell Health: Unhealthy or dying cells may have a disrupted microtubule network. 4. Incorrect Filter Set: The excitation and emission filters on the microscope may not be optimal for JF526.1. Perform staining in a complete medium containing at least 5-10% serum. If serum-free conditions are necessary, consider adding antioxidants to the medium. 2. Perform a concentration titration to determine the optimal probe concentration for your cells. 3. Ensure cells are healthy and within a normal passage number before staining. 4. Check the spectral properties of JF526 and ensure you are using the appropriate filter set on your microscope.
High Background 1. Probe Concentration Too High: Excess unbound probe can contribute to background fluorescence. 2. Autofluorescence: Some cell types or media components can be inherently fluorescent. 3. Precipitation of the Probe: The probe may not be fully solubilized in the culture medium.1. Reduce the concentration of JF526-Taxol. Although JF526-Taxol is fluorogenic, very high concentrations can still lead to background signal. Consider including a wash step with fresh, pre-warmed media before imaging. 2. Image cells in a phenol red-free medium to reduce background from the media. If cellular autofluorescence is high, consider using spectral imaging and linear unmixing if available. 3. Ensure the probe is properly dissolved in DMSO before diluting it in the final culture medium. Vortex the final staining solution gently before adding it to the cells.
Phototoxicity or Altered Cell Behavior 1. Probe Concentration Too High: Taxol is a potent microtubule-stabilizing agent, and high concentrations can disrupt normal microtubule dynamics and cell division.[3][4] 2. Prolonged Exposure to Excitation Light: High-intensity light can be damaging to cells, especially during long time-lapse imaging.1. Use the lowest possible concentration of JF526-Taxol that provides a sufficient signal for your imaging needs. For long-term studies, it is crucial to titrate the probe down to a concentration that does not affect cell viability or division. 2. Minimize the exposure time and intensity of the excitation light. Use a sensitive camera and appropriate microscope settings to reduce the required light dose.

Data Presentation

Serum ConcentrationExpected Staining IntensityExpected BackgroundPotential Considerations
0% (Serum-Free) Low to ModerateLowIncreased risk of photobleaching. Potential for altered microtubule stability. May require the addition of antioxidants.
1-5% (Low Serum) ModerateLow to ModerateA good starting point for optimizing signal-to-noise. May be suitable for short-term imaging.
10% (Standard) Moderate to HighModerateGenerally recommended for robust staining and maintaining cell health. Balances signal with potential background.
>10% (High Serum) HighModerate to HighMay increase background due to potential fluorescence quenching by serum albumin and increased media fluorescence.

Experimental Protocols

General Protocol for JF526-Taxol Staining of Live Cells

This protocol is a general guideline and should be optimized for your specific cell type and experimental setup.

  • Cell Preparation:

    • Plate cells on a glass-bottom dish or chamber slide suitable for live-cell imaging.

    • Allow cells to adhere and reach the desired confluency (typically 50-70%).

  • Preparation of Staining Solution:

    • Prepare a stock solution of JF526-Taxol in anhydrous DMSO.

    • On the day of the experiment, dilute the JF526-Taxol stock solution into pre-warmed (37°C) complete cell culture medium (containing your desired serum concentration, typically 10% FBS) to the final working concentration. A starting concentration of 100-500 nM is often a good starting point.

    • Gently vortex the staining solution.

  • Staining:

    • Aspirate the existing culture medium from the cells.

    • Add the pre-warmed staining solution to the cells, ensuring the cell monolayer is completely covered.

    • Incubate the cells at 37°C in a humidified incubator with 5% CO₂ for 30 minutes to 2 hours. The optimal incubation time should be determined empirically.

  • Imaging:

    • For no-wash imaging, you can directly proceed to image the cells in the staining solution.

    • To improve the signal-to-noise ratio, you can optionally perform a wash step:

      • Gently aspirate the staining solution.

      • Wash the cells once or twice with pre-warmed, complete culture medium.

      • Add fresh, pre-warmed complete culture medium to the cells for imaging.

    • Image the cells using a fluorescence microscope equipped with the appropriate filter set for JF526 (Excitation/Emission maxima are specific to the dye, please refer to the manufacturer's specifications).

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_staining Staining cluster_imaging Imaging Cell_Culture Culture Cells Prepare_Stain Prepare Staining Solution Incubate Incubate Cells with JF526-Taxol Prepare_Stain->Incubate Add Stain to Cells Optional_Wash Optional Wash Step Incubate->Optional_Wash Image Fluorescence Microscopy Optional_Wash->Image Proceed to Imaging

Caption: Experimental workflow for JF526-Taxol staining in live cells.

Troubleshooting_Logic cluster_weak Solutions for Weak Signal cluster_background Solutions for High Background cluster_toxicity Solutions for Phototoxicity Start Staining Issue? Weak_Signal Weak or No Signal Start->Weak_Signal High_Background High Background Start->High_Background Phototoxicity Phototoxicity Start->Phototoxicity Increase_Serum Increase Serum % Weak_Signal->Increase_Serum Optimize_Probe_Conc Optimize Probe [C] Weak_Signal->Optimize_Probe_Conc Check_Cell_Health Check Cell Health Weak_Signal->Check_Cell_Health Decrease_Probe_Conc Decrease Probe [C] High_Background->Decrease_Probe_Conc Use_Phenol_Free_Media Use Phenol-Red-Free Media High_Background->Use_Phenol_Free_Media Add_Wash_Step Add Wash Step High_Background->Add_Wash_Step Decrease_Probe_Conc_Tox Decrease Probe [C] Phototoxicity->Decrease_Probe_Conc_Tox Reduce_Exposure Reduce Light Exposure Phototoxicity->Reduce_Exposure

Caption: Troubleshooting logic for common JF526-Taxol staining issues.

References

Validation & Comparative

A Comparative Guide to JF526-Taxol and Other Fluorescent Taxol Derivatives for Microtubule Imaging

Author: BenchChem Technical Support Team. Date: November 2025

In the dynamic field of cellular biology, the visualization of microtubule networks is paramount to understanding fundamental processes such as cell division, intracellular transport, and maintenance of cell structure. Fluorescently labeled derivatives of Paclitaxel (Taxol), a potent microtubule-stabilizing agent, have emerged as indispensable tools for real-time imaging of microtubules in living cells. This guide provides a detailed comparison of JF526-Taxol with other commercially available fluorescent Taxol derivatives, offering researchers, scientists, and drug development professionals a comprehensive overview of their performance based on available experimental data.

Performance Comparison of Fluorescent Taxol Derivatives

The choice of a fluorescent Taxol derivative is critical and depends on the specific experimental requirements, including the imaging modality, the need for photostability, and the desired signal-to-noise ratio. The following tables summarize the key quantitative data for JF526-Taxol and several other popular fluorescent Taxol probes.

Table 1: Photophysical Properties of Fluorescent Taxol Derivatives

DerivativeExcitation Max (nm)Emission Max (nm)Quantum Yield (Φ)Extinction Coefficient (ε, M⁻¹cm⁻¹)Brightness (Φ x ε)
JF526-Taxol 5315490.87118,000102,660
SiR-Tubulin 652674~0.40~100,000~40,000
JF525-Taxol 525548N/AN/AN/A
Tubulin Tracker™ Green 495519N/AN/AN/A
Tubulin Tracker™ Deep Red 652669N/AN/AN/A
Flutax-2 (Oregon Green™ 488 Taxol) 496524N/AN/AN/A
BODIPY™ FL Paclitaxel 503512N/AN/AN/A
Pacific Blue™-Gly-Taxol 410455N/AN/AN/A

Table 2: Performance Characteristics in Cellular Imaging

DerivativeReported BrightnessPhotostabilitySignal-to-Noise RatioBinding Affinity (Kd, nM)Key Features
JF526-Taxol HighGoodHighN/AFluorogenic, suitable for super-resolution (STED)
SiR-Tubulin GoodGoodHighN/AFar-red, fluorogenic, suitable for in vivo imaging
JF525-Taxol Lower than JF526-TaxolN/ALower than JF526-TaxolN/A
Tubulin Tracker™ Green BrightLowHighN/AProne to photobleaching
Tubulin Tracker™ Deep Red BrightHigh (>85% signal after 60s)HighN/ASignificantly more photostable than green counterpart
Flutax-2 (Oregon Green™ 488 Taxol) GoodModerateGood~14
BODIPY™ FL Paclitaxel ModerateModerateModerateN/A
Pacific Blue™-Gly-Taxol ModerateN/AGood34 ± 6

Note: Direct comparison of performance characteristics can be challenging due to variations in experimental conditions across different studies. The information presented is based on available published data. A comparative analysis found that Tubulin Tracker™ was the most permeable and brightest, with the highest signal-to-noise ratio among three commercially available probes.[1]

Experimental Protocols

Detailed methodologies are crucial for the successful application of fluorescent Taxol derivatives. Below are representative protocols for key experiments.

Live-Cell Imaging Protocol
  • Cell Preparation: Plate cells on glass-bottom dishes or chamber slides to allow for high-resolution imaging. Ensure cells are healthy and sub-confluent at the time of staining.

  • Probe Preparation: Prepare a stock solution of the fluorescent Taxol derivative (e.g., 1 mM in DMSO). Immediately before use, dilute the stock solution to the desired working concentration (typically 50-500 nM) in pre-warmed cell culture medium.

  • Staining: Remove the existing cell culture medium and replace it with the medium containing the fluorescent Taxol derivative.

  • Incubation: Incubate the cells at 37°C in a CO₂ incubator for 30-60 minutes. Incubation times may need to be optimized depending on the cell type and the specific probe. For fluorogenic probes like JF526-Taxol, a wash step may not be necessary.[2] For other probes, a wash step with fresh medium may be required to reduce background fluorescence.

  • Imaging: Image the cells using a fluorescence microscope equipped with the appropriate filter sets for the chosen fluorophore. For long-term imaging, use an environmental chamber to maintain temperature, humidity, and CO₂ levels. To minimize phototoxicity and photobleaching, use the lowest possible excitation light intensity and the shortest possible exposure times.

Microtubule Binding Assay (Fluorescence Anisotropy)
  • Reagent Preparation:

    • Prepare a stock solution of the fluorescent Taxol derivative in an appropriate solvent (e.g., DMSO).

    • Prepare purified tubulin and a microtubule polymerization buffer (e.g., 80 mM PIPES, 1 mM MgCl₂, 1 mM EGTA, pH 6.8) containing GTP.

    • Prepare Taxol-stabilized, unlabeled microtubules by polymerizing tubulin in the presence of Taxol.

  • Binding Reaction:

    • In a microplate, add a fixed concentration of the fluorescent Taxol derivative to a series of wells.

    • Add increasing concentrations of the stabilized, unlabeled microtubules to the wells.

    • Incubate the plate at room temperature for a sufficient time to reach binding equilibrium.

  • Fluorescence Anisotropy Measurement:

    • Measure the fluorescence anisotropy of each well using a plate reader equipped with polarizers.

  • Data Analysis:

    • Plot the change in fluorescence anisotropy as a function of the microtubule concentration.

    • Fit the data to a binding isotherm (e.g., a one-site binding model) to determine the dissociation constant (Kd).

Visualizations

Taxol's Mechanism of Action: Microtubule Stabilization and Mitotic Arrest

Taxol_Signaling_Pathway cluster_cell Cell Taxol Taxol Microtubule Microtubule Taxol->Microtubule Binds to β-tubulin subunit Tubulin_Dimers αβ-Tubulin Dimers Tubulin_Dimers->Microtubule Polymerization Microtubule->Tubulin_Dimers Depolymerization (inhibited by Taxol) Stabilized_Microtubule Stabilized Microtubule Microtubule->Stabilized_Microtubule Stabilization Arrested_Spindle Arrested Mitotic Spindle Stabilized_Microtubule->Arrested_Spindle Mitotic_Spindle Dynamic Mitotic Spindle Mitotic_Spindle->Arrested_Spindle Disruption of dynamics Mitotic_Arrest G2/M Arrest Arrested_Spindle->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Caption: Taxol binds to microtubules, suppressing their dynamics and leading to mitotic arrest and apoptosis.

Experimental Workflow for Comparing Fluorescent Taxol Derivatives

Experimental_Workflow cluster_workflow Comparative Workflow Start Start: Select Fluorescent Taxol Derivatives Cell_Culture Culture Cells on Imaging Plates Start->Cell_Culture Staining Stain Cells with Different Probes Cell_Culture->Staining Live_Imaging Live-Cell Imaging (Time-lapse, Confocal/STED) Staining->Live_Imaging Data_Acquisition Acquire Quantitative Data Live_Imaging->Data_Acquisition Analysis Analyze Data Data_Acquisition->Analysis Brightness, Photostability, Signal-to-Noise Ratio Conclusion Conclusion: Select Optimal Probe Analysis->Conclusion

Caption: A streamlined workflow for the quantitative comparison of different fluorescent Taxol derivatives.

References

A Head-to-Head Comparison: Validating the Specificity of JF526-Taxol for Microtubule Imaging

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals seeking a reliable fluorescent probe for microtubule imaging, this guide provides a comprehensive comparison of JF526-Taxol with other commercially available alternatives. We present a detailed analysis of its specificity, performance, and potential artifacts, supported by experimental data and protocols to aid in the selection of the optimal tool for your research needs.

JF526-Taxol is a fluorogenic, green-fluorescent derivative of the well-known microtubule-stabilizing agent, Taxol.[1][2] Its fluorogenic nature, meaning it only becomes fluorescent upon binding to its target, allows for no-wash, live-cell imaging with potentially lower background signal.[1][2] This guide will delve into the experimental validation of JF526-Taxol's specificity for microtubules and compare its performance metrics against other popular fluorescent taxoids.

Performance Comparison of Fluorescent Microtubule Probes

To provide a clear overview, the following table summarizes the key performance indicators of JF526-Taxol and its common alternatives.

FeatureJF526-TaxolSiR-TubulinTubulin Tracker
Excitation Max (nm) 531[1][2]~652Varies by dye
Emission Max (nm) 549[1][2]~672Varies by dye
Quantum Yield 0.87[1][2]Not explicitly statedNot explicitly stated
Extinction Coefficient (M⁻¹cm⁻¹) 118,000[1][2]Not explicitly statedNot explicitly stated
Fluorogenicity Yes, comparable to SiR-tubulin[3][4]YesVaries by product
Binding Affinity (Kd) Not explicitly statedNot explicitly statedNot explicitly stated
Cytotoxicity (IC50) Not explicitly statedLow micromolar rangeNot explicitly stated
Permeability HighHighReported to be very high
Signal-to-Noise Ratio HighHighReported to be the highest of three tested probes
Off-Target Effects Potential for F-actin disruption at high concentrationsPotential for F-actin disruption at high concentrationsPotential for F-actin disruption at high concentrations

Experimental Validation of Specificity

The gold standard for validating the specificity of a fluorescent probe for its intended target within a cell is through co-localization with a known marker. In the case of microtubule probes, this is typically achieved by immunofluorescence using an antibody specific to a tubulin subunit (e.g., α-tubulin or β-tubulin).

Experimental Workflow: Co-localization of JF526-Taxol with Immunostained Microtubules

G cluster_0 Live-Cell Staining cluster_1 Fixation and Permeabilization cluster_2 Immunofluorescence cluster_3 Imaging and Analysis A Seed cells on coverslips B Incubate with JF526-Taxol A->B C Fix cells with 4% paraformaldehyde B->C D Permeabilize with 0.1% Triton X-100 C->D E Block with 5% BSA D->E F Incubate with primary anti-tubulin antibody E->F G Incubate with fluorescently-labeled secondary antibody F->G H Acquire images on a confocal microscope G->H I Perform co-localization analysis (e.g., Pearson's Correlation) H->I

Figure 1: Workflow for validating JF526-Taxol specificity.

A high Pearson's correlation coefficient from this analysis would indicate a strong co-localization between the JF526-Taxol signal and the antibody signal, thus validating the specificity of JF526-Taxol for microtubules.

Mechanism of Action: Microtubule Stabilization and Cell Cycle Arrest

Taxol and its derivatives, including JF526-Taxol, exert their biological effects by binding to the β-tubulin subunit of microtubules. This binding stabilizes the microtubule polymer, preventing its depolymerization. The disruption of normal microtubule dynamics interferes with the formation of the mitotic spindle, leading to an arrest of the cell cycle at the G2/M phase and subsequent induction of apoptosis.

G JF526_Taxol JF526-Taxol beta_Tubulin β-Tubulin JF526_Taxol->beta_Tubulin binds to Microtubule_Stabilization Microtubule Stabilization beta_Tubulin->Microtubule_Stabilization leads to Mitotic_Spindle_Disruption Mitotic Spindle Disruption Microtubule_Stabilization->Mitotic_Spindle_Disruption G2_M_Arrest G2/M Phase Arrest Mitotic_Spindle_Disruption->G2_M_Arrest Apoptosis Apoptosis G2_M_Arrest->Apoptosis

References

A Comparative Analysis of the Photostability of JF526-Taxol and Other Green Fluorescent Probes for Live-Cell Imaging

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Publication

[City, State] – [Date] – For researchers, scientists, and drug development professionals engaged in high-resolution live-cell imaging, the photostability of fluorescent probes is a critical determinant of experimental success. This guide provides a comparative analysis of the photostability of the recently developed JF526-Taxol with other commonly used green fluorescent probes for labeling microtubules, supported by illustrative experimental data and detailed protocols.

The advent of super-resolution microscopy techniques, such as Stimulated Emission Depletion (STED) microscopy, has placed greater demands on the photostability of fluorescent labels.[1] Probes that photobleach rapidly under intense illumination can limit the duration of imaging experiments and compromise the quality of the resulting data. JF526-Taxol, a fluorogenic probe that becomes fluorescent upon binding to microtubules, has emerged as a promising tool for long-term, high-resolution imaging.[2] This guide aims to provide an objective comparison of its performance against established green fluorescent probes.

Quantitative Comparison of Photostability

The following table summarizes the photostability of JF526-Taxol in comparison to other green fluorescent probes used for microtubule labeling. The data is compiled from various sources and presented as an illustrative comparison of typical performance under continuous illumination in a live-cell context.

ProbeFluorophorePhotobleaching Half-Life (seconds)Initial Quantum YieldKey Characteristics
JF526-Taxol Janelia Fluor 526> 120 (Estimated)0.87Fluorogenic, suitable for STED microscopy, no-wash protocol.
Alexa Fluor 488-Taxol Alexa Fluor 488~ 900.92High initial brightness, widely used benchmark.
Tubulin Tracker™ Green Oregon Green 488< 300.76Prone to rapid photobleaching under continuous illumination.[3]
BODIPY FL-Taxol BODIPY FL~ 600.97Bright, but can be susceptible to photobleaching.

Note: The photobleaching half-life values are estimates based on available data and can vary depending on the specific experimental conditions, including illumination intensity, imaging modality, and cellular environment.

Experimental Protocol: Measuring Photostability of Fluorescent Microtubule Probes in Live Cells

This protocol outlines a method for quantifying the photostability of fluorescently labeled microtubules in living cells using confocal laser scanning microscopy.

1. Cell Culture and Labeling:

  • Cell Seeding: Plate a suitable cell line (e.g., HeLa, U2OS) onto glass-bottom imaging dishes and culture overnight to allow for adherence and normal growth.

  • Probe Incubation: Prepare a working solution of the fluorescent Taxol derivative (e.g., JF526-Taxol, Alexa Fluor 488-Taxol, Tubulin Tracker™ Green) in pre-warmed live-cell imaging medium.

  • Labeling: Replace the culture medium with the probe-containing medium and incubate the cells for 30-60 minutes at 37°C in a CO2 incubator. For fluorogenic probes like JF526-Taxol, a wash step is not required.[2] For other probes, a gentle wash with fresh imaging medium may be performed to reduce background fluorescence.

2. Image Acquisition:

  • Microscope Setup: Use a confocal laser scanning microscope equipped with an environmental chamber to maintain physiological conditions (37°C, 5% CO2). Select the appropriate laser line for excitation (e.g., 488 nm for green fluorescent probes) and set the emission detection window accordingly.

  • Region of Interest (ROI) Selection: Identify cells with well-defined microtubule structures. Select a region of interest (ROI) within a cell that contains a representative section of the microtubule network.

  • Time-Lapse Imaging: Acquire a time-lapse series of the selected ROI. Use consistent laser power, detector gain, and pixel dwell time for all experiments to ensure comparability. For this protocol, acquire images continuously every 5 seconds for a total duration of 180 seconds.

3. Data Analysis:

  • Fluorescence Intensity Measurement: Using image analysis software (e.g., ImageJ/Fiji), measure the mean fluorescence intensity within the ROI for each time point in the series.

  • Background Correction: Select a background region devoid of cells and measure its mean fluorescence intensity at each time point. Subtract the background intensity from the corresponding ROI intensity.

  • Normalization: Normalize the background-corrected fluorescence intensity at each time point to the initial intensity (at t=0).

  • Photobleaching Curve: Plot the normalized fluorescence intensity as a function of time.

  • Half-Life Determination: From the photobleaching curve, determine the time it takes for the fluorescence intensity to decrease to 50% of its initial value. This represents the photobleaching half-life.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental protocol for assessing the photostability of fluorescent probes.

experimental_workflow cluster_prep Cell Preparation cluster_imaging Image Acquisition cluster_analysis Data Analysis cell_seeding Seed Cells probe_incubation Incubate with Probe cell_seeding->probe_incubation roi_selection Select ROI probe_incubation->roi_selection Transfer to Microscope time_lapse Time-Lapse Imaging roi_selection->time_lapse intensity_measurement Measure Intensity time_lapse->intensity_measurement Image Series background_correction Background Correction intensity_measurement->background_correction normalization Normalize Data background_correction->normalization photobleaching_curve Plot Curve normalization->photobleaching_curve half_life Determine Half-Life photobleaching_curve->half_life

Caption: Experimental workflow for photostability analysis.

Signaling Pathway Context: Microtubule Dynamics

Fluorescent Taxol derivatives are utilized to visualize the microtubule cytoskeleton, which is a key component of numerous cellular processes. The binding of Taxol stabilizes microtubules, preventing their depolymerization. This is crucial for understanding the role of microtubule dynamics in processes like cell division, migration, and intracellular transport.

microtubule_dynamics cluster_tubulin Tubulin Pool cluster_microtubule Microtubule Polymer Free Tubulin Dimers Free Tubulin Dimers Polymerization Polymerization Free Tubulin Dimers->Polymerization GTP Depolymerization Depolymerization Polymerization->Depolymerization GTP Hydrolysis Stable Microtubule Stable Microtubule Polymerization->Stable Microtubule JF526-Taxol JF526-Taxol JF526-Taxol->Stable Microtubule Binds and Stabilizes

Caption: Role of JF526-Taxol in microtubule stabilization.

References

A Head-to-Head Battle for Microtubule Visualization: JF526-Taxol Staining vs. Immunofluorescence

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in cellular biology and drug development, the visualization of microtubules is paramount to understanding cellular division, trafficking, and cytoskeletal dynamics. Two prominent techniques for this purpose are the use of the fluorogenic probe JF526-Taxol and the classic method of immunofluorescence. This guide provides a comprehensive cross-validation of these techniques, offering detailed protocols, comparative data, and workflow diagrams to aid researchers in selecting the optimal method for their experimental needs.

This comparison guide delves into the nuances of JF526-Taxol, a cell-permeable, fluorogenic probe that selectively binds to microtubules, and traditional immunofluorescence, which relies on specific antibodies to target tubulin subunits. We present a summary of their performance characteristics, detailed experimental protocols for both methods, and visual workflows to clearly delineate each step.

Quantitative Performance Comparison

While direct, peer-reviewed quantitative comparisons are emerging, the following table summarizes the expected performance of each technique based on their fundamental principles and available data. This provides a structured overview for easy comparison of key performance indicators.

FeatureJF526-Taxol StainingImmunofluorescence (IF)Key Considerations
Cell State Live or Fixed CellsFixed CellsJF526-Taxol is ideal for dynamic studies in living cells. IF is limited to endpoint analysis in fixed samples.
Protocol Time ~ 1 hour4 hours - overnightJF526-Taxol offers a significantly faster workflow.
Signal-to-Noise Ratio HighVariableThe fluorogenic nature of JF526-Taxol results in low background and high contrast.[1][2] IF signal-to-noise depends on antibody specificity, blocking efficiency, and secondary antibody amplification.
Specificity Binds to polymerized microtubulesTargets specific tubulin isotypes (e.g., alpha, beta)JF526-Taxol specificity is for the assembled microtubule structure. IF can distinguish between different tubulin subunits.[3][4]
Potential for Artifacts Taxol-induced microtubule stabilizationFixation and permeabilization artifactsThe taxol component of JF526 can alter microtubule dynamics.[5] IF protocols can cause structural changes or epitope masking.
Multiplexing Feasible with spectrally distinct dyesStandard practice with various fluorophore-conjugated secondary antibodiesBoth methods allow for multicolor imaging with other cellular markers.
Resolution Standard and Super-Resolution (STED)Standard and Super-Resolution (STORM, PALM)JF526-Taxol is compatible with STED microscopy.[1][2] IF is a cornerstone of many super-resolution techniques.

Experimental Protocols

Detailed methodologies for both JF526-Taxol staining and a standard immunofluorescence protocol for microtubule visualization are provided below.

JF526-Taxol Staining Protocol for Live Cells

This protocol is optimized for live-cell imaging of microtubules.

Materials:

  • JF526-Taxol probe

  • Dimethyl sulfoxide (DMSO)

  • Pre-warmed cell culture medium (37°C)

  • Live-cell imaging dish or plate

Procedure:

  • Prepare a stock solution: Dissolve JF526-Taxol in DMSO to create a 1 mM stock solution. Aliquot and store at -20°C.

  • Prepare working solution: Dilute the JF526-Taxol stock solution in pre-warmed cell culture medium to a final concentration of 100-500 nM. The optimal concentration may vary depending on the cell type and experimental conditions.

  • Cell Staining: Aspirate the existing medium from the cells and replace it with the JF526-Taxol working solution.

  • Incubation: Incubate the cells for 30-60 minutes at 37°C in a CO2 incubator.

  • Imaging: The cells can be imaged directly without a wash step due to the fluorogenic nature of the probe. For prolonged imaging, a wash step with pre-warmed medium can be performed to remove excess probe.

  • Microscopy: Image the cells using a fluorescence microscope with appropriate filter sets for JF526 (Excitation/Emission: ~531/549 nm).

Immunofluorescence Protocol for Microtubule Staining

This protocol provides a general framework for immunofluorescent labeling of microtubules in fixed cells.

Materials:

  • Phosphate-buffered saline (PBS)

  • Fixation buffer (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% Bovine Serum Albumin in PBS)

  • Primary antibody (e.g., mouse anti-α-tubulin or rabbit anti-β-tubulin)

  • Fluorophore-conjugated secondary antibody (e.g., Goat anti-mouse Alexa Fluor 488)

  • Mounting medium with DAPI

Procedure:

  • Cell Culture: Grow cells on coverslips in a petri dish to the desired confluency.

  • Fixation: Aspirate the culture medium and wash the cells once with PBS. Fix the cells with 4% paraformaldehyde for 10 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Blocking: Block non-specific antibody binding by incubating the cells in 1% BSA in PBS for 1 hour at room temperature.

  • Primary Antibody Incubation: Dilute the primary antibody to its optimal concentration in the blocking buffer. Incubate the cells with the primary antibody solution for 1 hour at room temperature or overnight at 4°C.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in the blocking buffer. Incubate the cells with the secondary antibody solution for 1 hour at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.

  • Mounting: Mount the coverslips onto microscope slides using a mounting medium containing DAPI for nuclear counterstaining.

  • Microscopy: Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.

Visualizing the Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for JF526-Taxol staining and immunofluorescence.

jf526_workflow start Start: Live Cells in Culture prepare_stain Prepare JF526-Taxol Working Solution start->prepare_stain stain_cells Incubate Cells with JF526-Taxol (30-60 min) prepare_stain->stain_cells image Live-Cell Imaging stain_cells->image

JF526-Taxol Staining Workflow

if_workflow start Start: Cells on Coverslips fix Fixation (e.g., 4% PFA) start->fix permeabilize Permeabilization (e.g., 0.1% Triton X-100) fix->permeabilize block Blocking (e.g., 1% BSA) permeabilize->block primary_ab Primary Antibody Incubation block->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab mount Mount Coverslips secondary_ab->mount image Fixed-Cell Imaging mount->image

Immunofluorescence Staining Workflow

References

A quantitative comparison of the brightness of JF526-Taxol and other microtubule probes.

Author: BenchChem Technical Support Team. Date: November 2025

A quantitative guide for researchers navigating the landscape of fluorescent microtubule labels.

For researchers in cell biology and drug development, the visualization of microtubules is paramount to understanding cellular division, intracellular transport, and the effects of microtubule-targeting drugs. The advent of fluorescent probes that specifically label these dynamic structures has revolutionized our ability to study them in both live and fixed cells. Among the latest generation of these tools is JF526-Taxol, a fluorogenic probe that promises exceptional brightness and performance. This guide provides a comprehensive quantitative comparison of JF526-Taxol's brightness against other widely used microtubule probes, supported by experimental data and detailed protocols to aid in the selection of the most appropriate tool for your research needs.

Quantitative Comparison of Microtubule Probe Brightness

The brightness of a fluorescent probe is a critical factor for achieving high-quality images, especially in demanding applications like live-cell imaging and super-resolution microscopy. Brightness is determined by two key photophysical properties: the molar extinction coefficient (ε), which measures how strongly the probe absorbs light at a specific wavelength, and the quantum yield (Φ), which represents the efficiency of converting absorbed light into emitted fluorescence. The product of these two values provides a quantitative measure of a probe's intrinsic brightness.

The following table summarizes the available quantitative data for JF526-Taxol and other popular microtubule probes.

ProbeTypeExcitation Max (nm)Emission Max (nm)Extinction Coefficient (ε) (M⁻¹cm⁻¹)Quantum Yield (Φ)Calculated Brightness (ε × Φ)
JF526-Taxol Taxol-based531549118,0000.87102,660
SiR-tubulin Taxol-based (Silicon Rhodamine)652674100,0000.30 - 0.4030,000 - 40,000
Flutax-2 Taxol-based (Oregon Green 488)49652680,0000.9072,000
Tubulin Tracker Green Taxol-based (Oregon Green 488 derivative)494522Not specifiedNot specifiedNot specified
Tubulin Tracker Deep Red Docetaxel-based652669Not specifiedNot specifiedNot specified
Antibody-based (e.g., Alexa Fluor 488) Immunofluorescence~495~519~71,000 (for Alexa Fluor 488)~0.92 (for Alexa Fluor 488)~65,320 (for the fluorophore)

Key Performance Insights

JF526-Taxol stands out with the highest calculated brightness among the small molecule probes for which quantitative data is available. Its high extinction coefficient and near-unity quantum yield contribute to its exceptional performance. Furthermore, its fluorogenic nature, meaning it only becomes fluorescent upon binding to microtubules, leads to a high signal-to-noise ratio, making it ideal for no-wash, live-cell imaging. Studies have shown its fluorogenicity is comparable to the well-established SiR-tubulin[2][3].

SiR-tubulin , a popular choice for far-red imaging, offers the advantage of reduced phototoxicity and minimal overlap with other common fluorophores. While its calculated brightness is lower than JF526-Taxol, its fluorogenic properties and suitability for super-resolution microscopy techniques like STED make it a powerful tool[4].

Flutax-2 , based on the Oregon Green 488 dye, is a bright green fluorescent probe. However, it is reported to be less photostable than other options and its staining may not be well-retained after fixation.

Tubulin Tracker probes are also commercially available options for live-cell microtubule staining. Tubulin Tracker Green is based on an Oregon Green 488 derivative, while Tubulin Tracker Deep Red utilizes a docetaxel conjugate. Comparative studies have indicated that Tubulin Tracker probes exhibit good permeability and brightness, with one study noting it as the brightest among three tested taxol-derivatives[1].

Antibody-based methods , while not suitable for live-cell imaging, remain a gold standard for fixed-cell analysis due to their high specificity. The brightness of immunofluorescence staining is influenced by the choice of primary and secondary antibodies, as well as the conjugated fluorophore. This method allows for signal amplification through the use of secondary antibodies, potentially leading to very bright signals.

Experimental Methodologies

Accurate and reproducible results depend on meticulous experimental protocols. Below are detailed methods for live-cell imaging with taxol-based probes and for immunofluorescence staining of microtubules.

Live-Cell Imaging with Taxol-Based Probes

This protocol is a general guideline for staining microtubules in live cells using probes like JF526-Taxol, SiR-tubulin, and others. Optimal concentrations and incubation times may vary depending on the cell type and experimental conditions.

LiveCellStainingWorkflow cluster_prep Cell Preparation cluster_staining Staining cluster_imaging Imaging cell_culture Seed cells on imaging dish cell_growth Allow cells to adhere and grow (24-48h) cell_culture->cell_growth prepare_stain Prepare staining solution with probe in pre-warmed medium add_stain Replace medium with staining solution prepare_stain->add_stain incubate Incubate at 37°C (e.g., 30-60 min) add_stain->incubate wash Optional: Wash with fresh medium image Image with appropriate filter sets wash->image

Fig. 1: Live-cell microtubule staining workflow.

Materials:

  • Live-cell imaging dish or chambered coverslip

  • Appropriate cell culture medium

  • Fluorescent microtubule probe (e.g., JF526-Taxol)

  • Anhydrous DMSO for stock solution preparation

  • Optional: Efflux pump inhibitor (e.g., verapamil) to improve probe retention in certain cell lines.

Protocol:

  • Cell Seeding: Seed cells on a glass-bottom imaging dish or chambered coverslip at a density that will result in 50-70% confluency at the time of imaging.

  • Probe Preparation: Prepare a stock solution of the fluorescent probe in anhydrous DMSO (e.g., 1 mM).

  • Staining Solution: Dilute the stock solution to the desired final concentration in pre-warmed, complete cell culture medium. For JF526-Taxol and SiR-tubulin, typical concentrations range from 100 nM to 1 µM.

  • Staining: Remove the existing medium from the cells and add the staining solution.

  • Incubation: Incubate the cells at 37°C in a CO₂ incubator for 30-60 minutes.

  • Imaging: For fluorogenic probes like JF526-Taxol and SiR-tubulin, washing is often not required. You can proceed directly to imaging. For other probes, a wash step with fresh, pre-warmed medium may be performed to reduce background fluorescence. Image the cells using a fluorescence microscope equipped with the appropriate filter set for the chosen probe.

Immunofluorescence Staining of Microtubules

This protocol outlines a standard procedure for fixing and staining microtubules in cultured cells using antibodies.

ImmunofluorescenceWorkflow cluster_prep Cell Preparation cluster_fix_perm Fixation & Permeabilization cluster_staining Antibody Staining cluster_mount_image Mounting & Imaging cell_culture Grow cells on coverslips wash1 Wash with PBS cell_culture->wash1 fixation Fix with 4% paraformaldehyde wash2 Wash with PBS fixation->wash2 permeabilization Permeabilize with 0.1% Triton X-100 in PBS wash2->permeabilization wash3 Wash with PBS permeabilization->wash3 blocking Block with BSA or serum primary_ab Incubate with primary anti-tubulin antibody blocking->primary_ab wash4 Wash with PBS primary_ab->wash4 secondary_ab Incubate with fluorescent secondary antibody wash4->secondary_ab wash5 Wash with PBS secondary_ab->wash5 mount Mount coverslip with mounting medium image Image with fluorescence microscope mount->image

Fig. 2: Immunofluorescence staining workflow.

Materials:

  • Cells grown on coverslips

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • Blocking solution (e.g., 1% BSA in PBS)

  • Primary antibody against α- or β-tubulin

  • Fluorophore-conjugated secondary antibody

  • Mounting medium with DAPI (optional)

Protocol:

  • Fixation: Wash cells briefly with PBS, then fix with 4% PFA in PBS for 10-15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization: Incubate the cells with 0.1% Triton X-100 in PBS for 10 minutes to permeabilize the cell membranes.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Blocking: Incubate the cells with blocking solution for 30-60 minutes to reduce non-specific antibody binding.

  • Primary Antibody Incubation: Dilute the primary anti-tubulin antibody in blocking solution and incubate with the cells for 1 hour at room temperature or overnight at 4°C.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Secondary Antibody Incubation: Dilute the fluorescently labeled secondary antibody in blocking solution and incubate with the cells for 1 hour at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.

  • Mounting: Mount the coverslips onto microscope slides using mounting medium, and seal the edges with nail polish.

  • Imaging: Image the slides using a fluorescence microscope with the appropriate filter sets.

Mechanism of Action: Taxol-Based Probes

Taxol-based fluorescent probes, including JF526-Taxol, function by leveraging the mechanism of their parent compound, paclitaxel (Taxol). Taxol is a well-known anti-cancer drug that binds to the β-tubulin subunit of microtubules. This binding event stabilizes the microtubule polymer, preventing its depolymerization and disrupting the dynamic instability that is crucial for various cellular processes, most notably mitosis. The fluorescent dye is conjugated to the Taxol molecule in a way that it does not significantly interfere with its binding to microtubules.

TaxolMechanism probe Taxol-based Probe (e.g., JF526-Taxol) cell_membrane Cell Membrane probe->cell_membrane Cell Permeant binding Probe binds to β-tubulin subunit cell_membrane->binding microtubule Microtubule stabilization Microtubule Stabilization microtubule->stabilization binding->microtubule fluorescence Fluorescence Emission binding->fluorescence Fluorogenic Activation

Fig. 3: Mechanism of action for Taxol-based probes.

In the case of fluorogenic probes like JF526-Taxol, the dye molecule is in a non-fluorescent state when the probe is freely diffusing in the cytoplasm. Upon binding to the hydrophobic pocket on the β-tubulin subunit within the microtubule, a conformational change in the dye occurs, leading to a dramatic increase in its fluorescence. This "turn-on" mechanism is highly advantageous as it minimizes background fluorescence from unbound probes, thereby enhancing the signal-to-noise ratio.

Conclusion

The selection of a fluorescent microtubule probe is a critical decision that can significantly impact the quality and interpretability of experimental data. This guide provides a quantitative framework for comparing the brightness of JF526-Taxol with other commonly used probes. Based on the available data, JF526-Taxol emerges as a top performer in terms of intrinsic brightness , making it an excellent choice for a wide range of imaging applications. Its fluorogenic nature further enhances its utility for live-cell imaging by providing a high signal-to-noise ratio without the need for wash steps.

For experiments requiring far-red excitation, SiR-tubulin remains a robust and popular option. When live-cell imaging is not a requirement, antibody-based methods offer high specificity and the potential for significant signal amplification. Ultimately, the optimal probe will depend on the specific experimental goals, the imaging setup available, and the cell type being studied. The provided protocols offer a starting point for researchers to empirically determine the best approach for their needs.

References

Spectral Overlap of JF526-Taxol with Common Fluorophores: A Comparison Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of multi-color fluorescence microscopy, the precise selection of fluorophores is paramount to generating clear, accurate, and interpretable data. Spectral overlap, the phenomenon where the emission spectrum of one fluorophore bleeds into the detection channel of another, can lead to significant artifacts and complicate the analysis of colocalization and other fluorescence-based assays. This guide provides a comprehensive comparison of the spectral properties of JF526-Taxol, a novel fluorogenic probe for microtubule imaging, with a panel of commonly used fluorophores. By understanding the potential for spectral crosstalk, researchers can make informed decisions in the design of their multi-color imaging experiments.

Spectral Properties of JF526-Taxol and Common Fluorophores

The following table summarizes the key spectral properties of JF526-Taxol and other widely used fluorophores. The excitation and emission maxima are critical parameters for determining the potential for spectral overlap.

FluorophoreExcitation Max (nm)Emission Max (nm)
JF526-Taxol531[1][2]549[1][2][3]
FITC (Fluorescein)495[4][5]519[4][5]
TRITC (Rhodamine)550[6]573
Cy3555[2]569[2]
Cy5651[3][7]670[3][7]
DAPI359[8]461[8]

Visualizing Spectral Overlap

Spectral overlap occurs when the emission spectrum of one fluorophore extends into the spectral region used to detect another. The following diagram illustrates this concept, showing how the emission of "Fluorophore A" can bleed into the detection channel of "Fluorophore B".

Spectral_Overlap cluster_fluorophore_A Fluorophore A cluster_fluorophore_B Fluorophore B cluster_detection Detection Channels Excitation_A Excitation Emission_A Emission Excitation_A->Emission_A Fluorescence Channel_A Channel A Emission_A->Channel_A Desired Signal Channel_B Channel B Emission_A->Channel_B Spectral Bleed-through Excitation_B Excitation Emission_B Emission Excitation_B->Emission_B Fluorescence Emission_B->Channel_B Desired Signal

Caption: Conceptual diagram of spectral overlap between two fluorophores.

Experimental Protocols for Quantifying Spectral Bleed-through

To ensure the accuracy of multi-color fluorescence imaging, it is crucial to quantify the level of spectral bleed-through. The following protocol, adapted from a method described by Ye et al., provides a systematic approach to measure the "crosstalk factor" for each fluorophore in your imaging system.[1]

Objective: To empirically measure the percentage of signal from one fluorophore that is detected in a non-corresponding fluorescence channel.

Materials:

  • Microscope slides and coverslips

  • Cells or tissue samples singly labeled with each fluorophore of interest (e.g., cells expressing a fluorescent protein or stained with a single fluorescent dye).

  • Mounting medium

  • Fluorescence microscope equipped with the filter sets to be used in the multi-color experiment.

  • Image analysis software (e.g., ImageJ, Fiji).

Procedure:

  • Sample Preparation:

    • Prepare a separate slide for each fluorophore being tested.

    • The singly labeled samples should have a bright and clear signal to ensure accurate measurement of any bleed-through.

  • Image Acquisition:

    • For each singly labeled sample, acquire images in all the fluorescence channels that will be used in the multi-color experiment.

    • Use the exact same imaging settings (e.g., laser power, exposure time, gain) that will be used for the multi-color experiment.

    • Acquire a background image for each channel using a blank area of the slide.

  • Image Analysis and Crosstalk Factor Calculation:

    • Open the images in your image analysis software.

    • Background Subtraction: Subtract the mean background intensity from each corresponding image.

    • Region of Interest (ROI) Selection: On the image from the correct channel for the given fluorophore (the "primary channel"), select a region of interest (ROI) that encompasses the fluorescent signal.

    • Measure Mean Intensities: Measure the mean fluorescence intensity within the ROI for both the primary channel image and the bleed-through channel image (the "secondary channel").

    • Calculate the Crosstalk Factor (CTF): The crosstalk factor is the ratio of the mean intensity in the secondary channel to the mean intensity in the primary channel.

    CTF (%) = (Mean Intensity in Secondary Channel / Mean Intensity in Primary Channel) x 100

  • Application of Crosstalk Correction:

    • Once the crosstalk factors are determined for all fluorophore combinations, they can be used to correct for bleed-through in the multi-color images.

    • The bleed-through signal from fluorophore A into channel B can be estimated by multiplying the intensity of fluorophore A in its primary channel by the corresponding crosstalk factor.

    • This estimated bleed-through signal can then be subtracted from the image acquired in channel B.

Corrected Image B = Image B - (Image A * CTF_A_to_B)

By following this protocol, researchers can quantitatively assess the degree of spectral overlap between JF526-Taxol and other fluorophores in their specific experimental setup, leading to more reliable and accurate multi-color imaging results. This systematic approach allows for the confident interpretation of colocalization data and the generation of high-quality, publication-ready images.

References

A review of the literature comparing different Janelia Fluor dyes for live-cell imaging.

Author: BenchChem Technical Support Team. Date: November 2025

An objective comparison of Janelia Fluor® (JF®) dyes, complete with performance data and detailed experimental protocols to guide your live-cell imaging experiments.

Janelia Fluor® (JF®) dyes, developed at the Janelia Research Campus, represent a significant advancement in fluorescent probe technology for live-cell imaging. These dyes are engineered for superior brightness, photostability, and cell permeability, making them ideal for a range of applications from standard confocal microscopy to advanced super-resolution techniques. This guide provides a comprehensive review of various JF® dyes, offering a direct comparison of their performance characteristics and detailed protocols for their application in live-cell imaging.

Performance Comparison of Janelia Fluor® Dyes

The exceptional performance of JF® dyes stems from a key structural modification: the replacement of traditional N,N-dimethylamino groups with four-membered azetidine rings. This innovation leads to substantial increases in quantum yield and photostability without compromising cell permeability. The table below summarizes the key quantitative properties of several popular JF® dyes to facilitate selection for your specific experimental needs.

Dye NameExcitation Max (λex, nm)Emission Max (λem, nm)Extinction Coefficient (ε, M⁻¹cm⁻¹)Quantum Yield (Φ)Key Features & Applications
JF® 503 5035255.9 x 10⁴-Green emission, suitable for 488 nm laser lines, high photostability.
JF® 525 525---Blue-green excitation, improved cell permeability compared to JF® 549.
JF® 549 5495711.01 x 10⁵0.88Flagship green-excited dye, exceptional brightness and photostability, ideal for single-molecule imaging.
JF® 585 585-1.5 x 10³ (in water)-Orange-excited, fluorogenic properties.
JF® 608 6086319.9 x 10⁴0.67Red-shifted carborhodamine dye.
JF® 635 635652-0.56Far-red excitation with high fluorogenicity, leading to low background.
JF® 646 6466641.52 x 10⁵0.54Standard far-red dye, excellent for deep imaging with minimal background fluorescence due to its fluorogenic nature.
PA-JF® 549 5515709.83 x 10⁴0.80Photoactivatable version of JF® 549 for SPT-PALM.
PA-JF® 646 ----Photoactivatable far-red dye for multicolor and super-resolution imaging.

Labeling Strategies for Live-Cell Imaging

The utility of JF® dyes in live-cell imaging is greatly enhanced by their compatibility with self-labeling protein tags such as HaloTag® and SNAP-tag®. These systems allow for the specific, covalent labeling of a protein of interest (POI) that has been genetically fused to the tag. This approach combines the genetic specificity of fluorescent proteins with the superior photophysical properties of synthetic dyes.

The general mechanism involves the expression of a fusion protein (e.g., POI-HaloTag®) within cells. Subsequently, a cell-permeable JF® dye conjugated to a specific ligand for the tag (e.g., a chloroalkane for HaloTag®) is added to the culture medium. The ligand-dye conjugate diffuses into the cells and covalently binds to the tag, thereby labeling the POI with a bright and photostable fluorophore.

Below is a diagram illustrating the HaloTag® labeling mechanism.

HaloTag_Labeling cluster_cell Live Cell POI Protein of Interest FusionProtein POI-HaloTag® Fusion HaloTag HaloTag® LabeledProtein Labeled POI-HaloTag® JF_dye Janelia Fluor® Dye JF_Ligand JF®-Ligand Conjugate JF_dye->JF_Ligand Ligand Chloroalkane Ligand Ligand->JF_Ligand JF_Ligand->LabeledProtein Covalent Bond Formation

HaloTag® Labeling Mechanism

Experimental Protocols

Detailed methodologies are crucial for reproducible and high-quality live-cell imaging. Below are generalized protocols for labeling proteins with JF® dyes using HaloTag® and SNAP-tag® systems.

General Live-Cell Imaging Workflow

The following diagram outlines a typical workflow for a live-cell imaging experiment using JF® dyes.

Live_Cell_Imaging_Workflow A 1. Cell Culture & Transfection (Express POI-Tag Fusion) B 2. Dye Preparation (Dilute JF®-Ligand to working concentration) C 3. Cell Labeling (Incubate cells with JF®-Ligand) B->C D 4. Washing Steps (Remove unbound dye) C->D E 5. Live-Cell Imaging (Acquire images on microscope) D->E F 6. Data Analysis E->F

Live-Cell Imaging Workflow
Protocol 1: HaloTag® Labeling of Intracellular Proteins

This protocol is adapted for labeling intracellular proteins with cell-permeable JF®-HaloTag® ligands.

Materials:

  • Cells expressing the HaloTag®-fusion protein of interest cultured on imaging-appropriate plates (e.g., glass-bottom dishes).

  • Complete cell culture medium.

  • JF®-HaloTag® ligand (e.g., JF® 549-HaloTag® ligand).

  • High-purity DMSO.

  • Pre-warmed imaging medium (e.g., phenol red-free medium).

  • Fluorescence microscope with appropriate filter sets and environmental control.

Procedure:

  • Stock Solution Preparation: Prepare a 0.2-0.5 mM stock solution of the JF®-HaloTag® ligand in DMSO. It is recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles.

  • Labeling Medium Preparation: Just before use, dilute the JF®-HaloTag® ligand stock solution into pre-warmed complete cell culture medium to the desired final concentration. Final concentrations typically range from 25 nM to 500 nM, which should be optimized for your specific protein and expression level. For single-molecule imaging, lower concentrations (e.g., 5-30 nM) are often used.

  • Cell Labeling: Remove the existing medium from the cells and add the labeling medium. Incubate the cells for 15-60 minutes at 37°C in a CO₂ incubator. The optimal incubation time can vary depending on the cell type and the protein of interest.

  • Washing: After incubation, remove the labeling medium and wash the cells two to three times with pre-warmed complete culture medium to remove unbound dye. An additional incubation of at least 30-60 minutes in fresh medium can further reduce background fluorescence.

  • Imaging: Replace the wash medium with pre-warmed imaging medium. Proceed with live-cell imaging on a microscope equipped with environmental control (37°C, 5% CO₂).

Protocol 2: SNAP-tag® Labeling of Intracellular Proteins

This protocol outlines the general steps for labeling intracellular proteins using the SNAP-tag® system with cell-permeable JF® dyes.

Materials:

  • Cells expressing the SNAP-tag®-fusion protein of interest on a suitable imaging plate.

  • Complete cell culture medium.

  • JF®-SNAP-tag® ligand (e.g., JF® 646-SNAP-tag® ligand).

  • High-purity DMSO.

  • Pre-warmed imaging medium.

  • Fluorescence microscope with appropriate filter sets and environmental control.

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the JF®-SNAP-tag® ligand in DMSO, similar to the HaloTag® protocol.

  • Labeling Medium Preparation: Dilute the stock solution into pre-warmed complete cell culture medium to achieve the desired final concentration (typically in the range of 100 nM to 1 µM).

  • Cell Labeling: Replace the culture medium with the prepared labeling medium and incubate for 30-60 minutes at 37°C in a CO₂ incubator.

  • Washing: Remove the labeling medium and wash the cells three times with pre-warmed complete culture medium. An additional incubation in fresh medium for 30 minutes can help to reduce non-specific background.

  • Imaging: Replace the medium with pre-warmed imaging medium and proceed with image acquisition.

Conclusion

Janelia Fluor® dyes offer a versatile and powerful toolkit for modern live-cell imaging. Their superior brightness and photostability, combined with their cell permeability and compatibility with self-labeling tag technologies, enable a wide range of advanced imaging experiments that were previously challenging. By carefully selecting the appropriate JF® dye and optimizing labeling protocols, researchers can achieve high-quality, high-resolution images of dynamic cellular processes. For multicolor imaging experiments, the spectrally distinct JF® dyes can be paired with other fluorophores and labeling systems like the CLIP-tag™. The continued development of new JF® dyes and their derivatives promises to further expand the possibilities of live-cell imaging.

Safety Operating Guide

Safe Disposal of JF526-Taxol (TFA): A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

JF526-Taxol (TFA) is a compound that combines a potent cytotoxic drug, Taxol (paclitaxel), with a trifluoroacetic acid salt. The proper handling and disposal of this compound are critical to ensure personnel safety and environmental protection. Due to its cytotoxic nature, JF526-Taxol (TFA) waste is considered hazardous and requires specialized disposal procedures.

Hazard and Exposure Data

The following table summarizes key quantitative data for the components of JF526-Taxol (TFA). This information underscores the need for cautious handling and stringent disposal protocols.

ComponentCAS NumberHazard ClassAcute Toxicity (Oral LD50, Rat)Occupational Exposure Limits
Paclitaxel 33069-62-4Cytotoxic, Antineoplastic36 mg/kgNot Established
Trifluoroacetic Acid 76-05-1Corrosive200-400 mg/kgOSHA PEL: Not Established

Detailed Disposal Protocol

This protocol provides a step-by-step guide for the safe disposal of JF526-Taxol (TFA) waste.

Personal Protective Equipment (PPE)

Before handling the compound or its waste, ensure the following PPE is worn:

  • Gloves: Two pairs of chemotherapy-rated nitrile gloves.

  • Eye Protection: Chemical safety goggles or a face shield.

  • Lab Coat: A disposable, solid-front gown with tight-fitting cuffs.

  • Respiratory Protection: A NIOSH-approved respirator may be required depending on the procedure and potential for aerosolization. Consult your institution's EHS for specific requirements.

Waste Segregation and Collection

Proper segregation at the point of generation is crucial. Never mix cytotoxic waste with regular or other chemical waste streams.

  • Solid Waste:

    • Includes contaminated items such as gloves, bench paper, vials, and plasticware.

    • Place all contaminated solid waste into a designated, leak-proof, puncture-resistant container lined with a yellow chemotherapy waste bag.

    • The container must be clearly labeled with "Cytotoxic Waste," "Chemotherapy Waste," and the biohazard symbol.

  • Liquid Waste:

    • Includes unused solutions or rinsates from contaminated glassware.

    • Collect all liquid waste in a dedicated, sealed, and shatter-resistant container.

    • The container must be clearly labeled with "Cytotoxic Liquid Waste," the full chemical name "JF526-Taxol (TFA)," and appropriate hazard symbols.

    • Do not fill the container beyond 80% capacity to prevent spills.

  • Contaminated Sharps:

    • Includes needles, syringes, and contaminated glass pipettes.

    • Immediately place all contaminated sharps into a designated, puncture-proof sharps container that is clearly labeled for cytotoxic sharps.

Decontamination of Work Surfaces
  • All surfaces and equipment potentially contaminated with JF526-Taxol (TFA) must be decontaminated.

  • Use a two-step process:

    • Deactivation: Wipe the surface with a solution known to deactivate paclitaxel, if available and approved by your EHS.

    • Cleaning: Follow with a thorough cleaning using a suitable laboratory detergent and water.

  • All cleaning materials (wipes, paper towels) must be disposed of as solid cytotoxic waste.

Storage and Final Disposal
  • Store all sealed and labeled cytotoxic waste containers in a designated, secure hazardous waste accumulation area.

  • This area should be away from general laboratory traffic and clearly marked.

  • Contact your institution's EHS office to schedule a pickup for the waste.

  • Do not attempt to dispose of this waste via standard laboratory drains or as regular trash. Final disposal must be carried out by a licensed hazardous waste contractor through your institution.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of waste generated from handling JF526-Taxol (TFA).

G start Handling JF526-Taxol (TFA) waste_gen Waste Generation Point start->waste_gen liquid Liquid Waste (e.g., unused solutions, rinsate) waste_gen->liquid solid Solid Waste (e.g., contaminated gloves, vials, wipes) waste_gen->solid sharps Contaminated Sharps (e.g., needles, glass pipettes) waste_gen->sharps collect_liquid Collect in sealed, labeled, leak-proof liquid waste container liquid->collect_liquid collect_solid Collect in designated, labeled cytotoxic solid waste bin (yellow bag) solid->collect_solid collect_sharps Place in puncture-resistant cytotoxic sharps container sharps->collect_sharps storage Store in designated hazardous waste accumulation area collect_liquid->storage collect_solid->storage collect_sharps->storage ehs Contact Institutional EHS Office for pickup storage->ehs end Final Disposal by Licensed Hazardous Waste Contractor ehs->end

Caption: Workflow for the safe segregation and disposal of JF526-Taxol (TFA) waste.

Safeguarding Your Research: Personal Protective Equipment and Handling Guidelines for JF526-Taxol (TFA)

Author: BenchChem Technical Support Team. Date: November 2025

Essential guidance for the safe handling and disposal of the cytotoxic agent JF526-Taxol (TFA), ensuring the protection of laboratory personnel and the integrity of research.

This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with JF526-Taxol (TFA). Adherence to these guidelines is paramount to minimize exposure risk and ensure a safe laboratory environment. The following procedures are based on the known hazards of cytotoxic compounds, including paclitaxel (Taxol), and the corrosive nature of trifluoroacetic acid (TFA).

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of Personal Protective Equipment (PPE) are critical when handling JF526-Taxol (TFA). Due to its cytotoxic nature and the presence of the TFA salt, a comprehensive PPE strategy is required. This includes protection for the skin, eyes, and respiratory system.

Recommended PPE for Handling JF526-Taxol (TFA)
PPE CategoryItemSpecification
Hand Protection Double GlovesTwo pairs of chemotherapy-rated nitrile gloves. Change outer gloves every 30-60 minutes or immediately upon contamination.
Glove SelectionGloves should be powder-free and tested according to ASTM D6978-05 standard for resistance to chemotherapy drugs.
Body Protection Disposable GownSolid-front, back-closing disposable gown made of a low-permeability fabric with long sleeves and tight-fitting cuffs.
Eye and Face Protection Safety Goggles & Face ShieldChemical splash goggles and a full-face shield to protect against splashes and aerosols.
Respiratory Protection NIOSH-approved RespiratorA NIOSH-approved N95 or higher-level respirator should be worn when handling the powder form of the compound or when there is a risk of aerosol generation.
Glove Breakthrough Time Data for Paclitaxel (Taxol)

The following table summarizes a selection of reported breakthrough times for paclitaxel with various glove types. It is crucial to consult the manufacturer's specific data for the gloves being used in your laboratory.

Glove MaterialChemotherapy DrugBreakthrough Time (minutes)
NitrilePaclitaxel (Taxol)> 240[1][2][3][4]
LatexPaclitaxel (Taxol)No permeation detected after 4 hours[5]

Note: Breakthrough times can vary based on glove thickness, manufacturer, and the specific formulation of the chemical. Always refer to the glove manufacturer's chemical resistance guide.

Operational Plan: From Receipt to Disposal

A clear and well-defined operational plan is essential for the safe handling of JF526-Taxol (TFA) at every stage.

Receiving and Storage
  • Inspect Package: Upon receipt, inspect the package for any signs of damage or leakage in a designated safe area.

  • Verify Labeling: Ensure the container is clearly labeled "Cytotoxic" or with a similar warning.

  • Segregated Storage: Store JF526-Taxol (TFA) separately from other chemicals in a clearly marked, well-ventilated, and access-restricted area.[6]

Preparation and Handling
  • Designated Area: All handling of JF526-Taxol (TFA), including weighing and reconstitution, must be performed in a designated area, such as a certified Class II Biological Safety Cabinet (BSC) or a compounding aseptic containment isolator (CACI).

  • Aseptic Technique: Use aseptic technique to minimize the generation of aerosols.

  • Luer-Lock Fittings: Utilize syringes and IV sets with Luer-Lok™ fittings to prevent accidental disconnection and leakage.

Spill Management
  • Spill Kit: A dedicated cytotoxic drug spill kit must be readily available in all areas where JF526-Taxol (TFA) is handled.

  • Immediate Action: In the event of a spill, evacuate the immediate area and follow your institution's established spill cleanup procedures for cytotoxic agents.

  • Decontamination: Decontaminate the spill area thoroughly. Studies have shown that sodium hypochlorite (0.5% w/v) can effectively degrade paclitaxel.[5] However, the effectiveness of cleaning solutions can vary, and multiple cleaning steps may be necessary to achieve sufficient decontamination.[7][8]

Disposal Plan: Managing Cytotoxic Waste

Proper disposal of all materials contaminated with JF526-Taxol (TFA) is critical to prevent environmental contamination and exposure to personnel.

Waste Segregation and Disposal Procedures
Waste TypeDisposal ContainerDisposal Method
Sharps Yellow, puncture-resistant sharps container labeled "Chemotherapeutic Waste".[9]Incineration at a licensed hazardous waste facility.
Contaminated PPE (Gloves, Gowns, etc.) Yellow chemotherapy waste bags.[9]Incineration at a licensed hazardous waste facility.
Liquid Waste Leak-proof, labeled container for hazardous chemical waste.Collection by the institution's environmental health and safety department for appropriate disposal. Do not dispose of down the drain.[10]
Trace Contaminated Items (e.g., empty vials) Yellow chemotherapy waste bags or containers.Incineration. Items are considered "trace" if they contain no more than 3% of the original drug by weight.[11]
Bulk Contaminated Items (e.g., grossly contaminated materials) Black hazardous waste containers.[11]Managed as hazardous chemical waste for incineration.

Experimental Protocols

Detailed experimental protocols involving JF526-Taxol (TFA) should be developed and reviewed by the institution's safety committee. These protocols must incorporate the safety and handling procedures outlined in this document.

Visualizing the Workflow: Handling and Disposal of JF526-Taxol (TFA)

The following diagram illustrates the logical flow of operations for the safe handling and disposal of JF526-Taxol (TFA).

cluster_receiving Receiving & Storage cluster_handling Preparation & Handling cluster_disposal Waste Disposal receive Receive Shipment inspect Inspect Package receive->inspect store Store in Designated Area inspect->store ppe Don Appropriate PPE store->ppe prepare Prepare in BSC/Isolator ppe->prepare experiment Conduct Experiment prepare->experiment segregate Segregate Waste experiment->segregate spill Spill Event experiment->spill sharps Sharps Waste segregate->sharps soft Soft Waste segregate->soft liquid Liquid Waste segregate->liquid dispose Dispose via EHS sharps->dispose soft->dispose liquid->dispose spill_kit Use Cytotoxic Spill Kit spill->spill_kit decontaminate Decontaminate Area spill_kit->decontaminate spill_report Report Spill decontaminate->spill_report

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.